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Core Science & Biosynthesis

Foundational

Isoxazol-5-yl-acetic acid hydrazide physical and chemical properties

An In-depth Technical Guide to Isoxazol-5-yl-acetic acid hydrazide This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and handling of Isoxazol-5-yl-acetic acid hydrazide. The...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Isoxazol-5-yl-acetic acid hydrazide

This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and handling of Isoxazol-5-yl-acetic acid hydrazide. The information herein is intended for researchers, scientists, and drug development professionals engaged in medicinal chemistry and related fields.

Introduction

Isoxazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, forming the core structure of numerous pharmaceuticals.[1][2][3][4] The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom adjacent to each other.[5] This scaffold is present in various drugs, demonstrating a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4]

Hydrazides are a class of organic compounds characterized by the presence of a -C(=O)NHNH2 functional group. They are versatile building blocks in the synthesis of various heterocyclic systems and have been shown to exhibit a broad spectrum of biological activities, including antitubercular and antidepressant effects.[6][7] The combination of the isoxazole ring and the acetic acid hydrazide moiety in Isoxazol-5-yl-acetic acid hydrazide suggests its potential as a scaffold for the development of novel therapeutic agents.

Physical and Chemical Properties

PropertyValue (Estimated or from Related Compounds)Source
Molecular Formula C5H7N3O2Calculated
Molecular Weight 141.13 g/mol Calculated
Appearance Likely a white to off-white solid[8]
Melting Point Data not available. Related compounds like 3-methyl-5-isoxazoleacetic acid have a melting point of 549 °F / 287 °C (dec.).[9] Acetic hydrazide has a melting point of 57 - 60 °C.[10]
Boiling Point Data not available. Acetic hydrazide has a boiling point of 129 °C.[10]
Solubility Likely soluble in polar organic solvents like methanol and dichloromethane.[8] Water solubility is expected to be moderate.[10]
pKa Data not available
logP Data not available. The log Pow for acetic hydrazide is -1.58.[10]

Synthesis and Reactivity

The synthesis of Isoxazol-5-yl-acetic acid hydrazide can be conceptually approached through the hydrazinolysis of a corresponding ester, a common and effective method for preparing hydrazides.[6]

Proposed Synthetic Pathway:

Synthesis of Isoxazol-5-yl-acetic acid hydrazide Isoxazol-5-yl-acetic_acid_ester Isoxazol-5-yl-acetic acid ester Reaction Reaction in Ethanol, Reflux Isoxazol-5-yl-acetic_acid_ester->Reaction Hydrazine_hydrate Hydrazine hydrate (NH2NH2·H2O) Hydrazine_hydrate->Reaction Product Isoxazol-5-yl-acetic acid hydrazide Reaction->Product

Caption: Proposed synthesis of Isoxazol-5-yl-acetic acid hydrazide.

The reactivity of Isoxazol-5-yl-acetic acid hydrazide is dictated by its functional groups. The hydrazide moiety can undergo reactions such as acylation, condensation with aldehydes and ketones to form hydrazones, and cyclization to form various five-membered heterocycles like oxadiazoles and pyrazoles.[6] The isoxazole ring itself can be susceptible to ring-opening reactions under certain conditions, such as treatment with a strong base or reducing agents.[11][12]

Experimental Protocols

Synthesis of Isoxazol-5-yl-acetic acid hydrazide

This protocol is a generalized procedure based on standard methods for hydrazide synthesis.[13]

  • Esterification: Isoxazol-5-yl-acetic acid is first converted to its corresponding methyl or ethyl ester. This can be achieved by refluxing the acid in an excess of the respective alcohol (methanol or ethanol) with a catalytic amount of a strong acid like sulfuric acid.

  • Hydrazinolysis:

    • Dissolve the Isoxazol-5-yl-acetic acid ester in ethanol in a round-bottom flask.

    • Add hydrazine hydrate (an equimolar amount or a slight excess) to the solution.

    • Reflux the reaction mixture for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR is expected to show signals for the methylene protons adjacent to the carbonyl group, the NH and NH2 protons of the hydrazide moiety, and the protons on the isoxazole ring.[13][14][15]

    • ¹³C NMR would show characteristic peaks for the carbonyl carbon, the methylene carbon, and the carbons of the isoxazole ring.[13][14][15]

  • Infrared (IR) Spectroscopy:

    • The IR spectrum should display characteristic absorption bands for the N-H stretching of the amine and amide groups (around 3200-3400 cm⁻¹), the C=O stretching of the amide (around 1650-1680 cm⁻¹), and the C=N and C-O stretching of the isoxazole ring.[13][14]

  • Mass Spectrometry (MS):

    • Mass spectrometry would be used to confirm the molecular weight of the compound, with the molecular ion peak [M]+ or [M+H]+ being a key indicator.[13][14]

Safety and Handling

Specific safety data for Isoxazol-5-yl-acetic acid hydrazide is not available. However, based on related compounds, the following precautions should be taken.[16][17][18]

  • General Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[17] Avoid inhalation of dust and contact with skin and eyes.[16][18] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[16][17]

  • Health Hazards: Hydrazide derivatives can be toxic if swallowed and may cause skin and eye irritation.[10][16] Some hydrazides are suspected of causing genetic defects and cancer.[10][16]

  • Fire and Explosion Hazards: The flammability of this compound is unknown, but like many organic compounds, it should be kept away from open flames and strong oxidizing agents.[17]

  • Storage: Store in a tightly sealed container in a cool, dry place.[8] Some related compounds are moisture-sensitive.[17]

References

  • NextSDS. (n.d.). 5-Isoxazoleacetic acid, 3-methyl-, hydrazide — Chemical Substance Information.
  • NextSDS. (n.d.). 3-Isoxazoleacetic acid, 5-methyl-, hydrazide — Chemical Substance Information.
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET - Acethydrazide.
  • NextSDS. (n.d.). Acetic acid, 2-(3,3,5-trimethyl-5-isoxazolidinyl)hydrazide — Chemical Substance Information.
  • MDPI. (n.d.). New Isoxazole-Based Heterocyclic Hybrids with Dual Antimicrobial and Antioxidant Bioactivity: Integrated Synthesis, In Vitro Ass.
  • European Journal of Biomedical AND Pharmaceutical sciences. (n.d.). Synthesis and characterization of some novel oxadiazole derivatives.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 5-(1,3-Oxazol-5-yl)-2-thiophenesulfonyl chloride.
  • Thermo Fisher Scientific. (2025, September 16). SAFETY DATA SHEET - Acetic hydrazide.
  • ChemicalBook. (n.d.). 62438-03-3(5-Methyl-3-isoxazolecarboxylic Acid Hydrazide) Product Description.
  • Chemical Synthesis Database. (2025, May 20). (3-hydroxy-5-isoxazolyl)acetic acid.
  • MilliporeSigma. (2025, September 22). SAFETY DATA SHEET.
  • PMC. (2025, April 28). Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides.
  • Fisher Scientific. (2009, March 13). SAFETY DATA SHEET - 3-Methyl-5-isoxazoleacetic acid.
  • PubMed. (n.d.). Medicinal Chemistry Perspective of Fused Isoxazole Derivatives.
  • RSC Publishing. (2026, February 11). Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives.
  • PMC. (2026, February 12). Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives.
  • MDPI. (2025, July 3). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications.
  • Asian Journal of Research in Chemistry. (2011, May 25). Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery.
  • ResearchGate. (2025, March 3). Advances in isoxazole chemistry and their role in drug discovery.
  • PMC - NIH. (2025, March 17). Advances in isoxazole chemistry and their role in drug discovery.
  • Fisher Scientific. (n.d.). Isoxazoles.
  • MDPI. (n.d.). Isoxazolyl-Derived 1,4-Dihydroazolo[5,1-c][19][20][21]Triazines: Synthesis and Photochemical Properties. Retrieved from

  • MDPI. (2024, October 12). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose.
  • PMC. (n.d.). Synthesis of 5-isoxazol-5-yl-2′-deoxyuridines exhibiting antiviral activity against HSV and several RNA viruses.
  • IntechOpen. (n.d.). Synthesis and Pharmacological Profile of Hydrazide Compounds.
  • PMC. (2018, October 22). Isoxazole Derivatives as Regulators of Immune Functions.
  • A review of isoxazole biological activity and present synthetic techniques. (2024, December 30).
  • Cheméo. (n.d.). Chemical Properties of Acetic acid, hydrazide (CAS 1068-57-1).
  • ResearchGate. (2026, February 24). Reaction of Hydrazide of (Tetrazol-5-yl)acetic Acid with Isothiocyanates and Antimicrobial Investigations of Newly-Obtained Compounds | Request PDF.
  • PSE Community.org. (2024, May 22). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics.

Sources

Exploratory

Structural Characterization of Isoxazol-5-yl-Acetic Acid Hydrazide: A Comprehensive Analytical Guide

Executive Summary Isoxazol-5-yl-acetic acid hydrazide is a highly versatile building block and pharmacophore in medicinal chemistry. The isoxazole ring provides metabolic stability and unique hydrogen-bonding capabilitie...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Isoxazol-5-yl-acetic acid hydrazide is a highly versatile building block and pharmacophore in medicinal chemistry. The isoxazole ring provides metabolic stability and unique hydrogen-bonding capabilities, while the hydrazide moiety serves as a reactive linker for synthesizing Schiff bases and other complex bioactive heterocycles. This whitepaper details a rigorous, self-validating analytical workflow for the absolute structural elucidation of this compound. By leveraging multinuclear Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS), researchers can confidently verify structural integrity and purity before downstream drug development applications.

Pharmacological & Chemical Context

Isoxazole derivatives are prominent in drug discovery due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1]. The integration of a hydrazide group at the C-5 position via an acetic acid linker creates a highly reactive intermediate. Accurate structural characterization is paramount, as subtle isomerism (e.g., 3-substituted vs. 5-substituted isoxazoles) or incomplete hydrazinolysis during synthesis can drastically alter pharmacological efficacy[2].

Strategic Analytical Workflow

To ensure absolute structural certainty, a multi-modal analytical strategy is required. Relying on a single technique introduces blind spots; therefore, orthogonal methods must be employed to cross-validate findings and eliminate false positives.

AnalyticalWorkflow Sample Isoxazol-5-yl-acetic acid hydrazide (Analyte) NMR Multinuclear NMR (1H, 13C, 15N) Sample->NMR Solubilization in DMSO-d6 FTIR ATR-FTIR Spectroscopy (Vibrational Modes) Sample->FTIR Direct Solid Application HRMS HRMS (ESI+) (Exact Mass & Fragmentation) Sample->HRMS Dilution in MeOH/0.1% FA Validation Structural Confirmation & Purity Assessment NMR->Validation Connectivity & Conformation FTIR->Validation Functional Group ID HRMS->Validation Molecular Formula

Orthogonal analytical workflow for the structural elucidation of Isoxazol-5-yl-acetic acid hydrazide.

Spectroscopic Elucidation Strategies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR remains the gold standard for establishing atom-by-atom connectivity (3)[3]. For Isoxazol-5-yl-acetic acid hydrazide, solvent selection is the most critical pre-analytical variable. While CDCl₃ is common for lipophilic isoxazoles, DMSO-d₆ is strictly recommended here .

The Causality of Solvent Selection:

  • Solubility: Hydrazides exhibit strong intermolecular hydrogen bonding, often rendering them insoluble in non-polar solvents.

  • Proton Exchange Mitigation: DMSO-d₆ significantly slows the chemical exchange of the -NH- and -NH₂ protons. This allows them to be observed as distinct, broad singlets in the downfield region rather than being lost to the baseline[4].

Table 1: Expected NMR Chemical Shifts for Isoxazol-5-yl-acetic acid hydrazide (in DMSO-d₆)

NucleusPositionExpected Shift (δ, ppm)MultiplicityAssignment Rationale
¹H Isoxazole H-38.40 - 8.60Singlet / DoubletHighly deshielded by adjacent N and O atoms[3].
¹H Isoxazole H-46.20 - 6.50Singlet / DoubletLess deshielded, characteristic of the C-4 position.
¹H -CH₂-3.50 - 3.80SingletMethylene bridge between isoxazole and carbonyl.
¹H -NH-9.20 - 9.60Broad SingletAmide proton, strongly hydrogen-bonded[4].
¹H -NH₂4.20 - 4.60Broad SingletTerminal amine protons of the hydrazide[4].
¹³C C=O166.0 - 170.0-Carbonyl carbon of the hydrazide group.
¹³C Isoxazole C-5165.0 - 168.0-Quaternary carbon attached to the methylene group.
¹³C Isoxazole C-3~150.0-Carbon adjacent to the ring nitrogen[3].
¹³C Isoxazole C-4~105.0-Most shielded carbon in the isoxazole ring.
¹³C -CH₂-30.0 - 35.0-Aliphatic methylene carbon.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides immediate confirmation of functional group integrity. Attenuated Total Reflectance (ATR-FTIR) is preferred over traditional KBr pelleting. Causality: KBr is highly hygroscopic; absorbed atmospheric water produces a broad O-H stretch that overlaps and obscures the critical N-H stretching region of the hydrazide[1].

  • N-H Stretching: Two distinct bands are expected between 3200 and 3400 cm⁻¹, corresponding to the asymmetric and symmetric stretches of the -NH₂ group, alongside the secondary -NH- stretch[4].

  • C=O Stretching (Amide I): A strong, sharp peak around 1660–1680 cm⁻¹ confirms the hydrazide carbonyl[4].

  • C=N and C=C Stretching: Isoxazole ring vibrations typically appear between 1550 and 1600 cm⁻¹[2].

High-Resolution Mass Spectrometry (HRMS)

HRMS validates the exact molecular formula (C₅H₇N₃O₂, Exact Mass: 141.0538 Da). Electrospray Ionization in positive mode (ESI+) is the optimal technique. Causality: The basic nature of the terminal -NH₂ group readily accepts a proton, yielding a robust [M+H]⁺ ion. Fragmentation (MS/MS) typically shows the loss of the hydrazine moiety (-32 Da), confirming the structural connectivity of the terminal group.

Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocols must be strictly adhered to.

Protocol 1: NMR Sample Preparation and Acquisition

  • Drying: Lyophilize the Isoxazol-5-yl-acetic acid hydrazide sample for 12 hours to remove residual moisture, which would otherwise present an interfering H₂O peak at ~3.3 ppm in DMSO-d₆.

  • Solubilization: Dissolve 15-20 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆ (99.9% atom D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Validation Check: Invert the NMR tube 5 times. The solution must be completely optically clear. Particulates will degrade magnetic field homogeneity (shimming), leading to line broadening.

  • Acquisition: Acquire ¹H NMR at 400 MHz (minimum 16 scans) and ¹³C NMR at 101 MHz (minimum 512 scans) at 298 K.

Protocol 2: ATR-FTIR Analysis

  • Background Calibration: Clean the diamond ATR crystal with isopropanol. Perform a background scan (32 scans, 4 cm⁻¹ resolution) to subtract atmospheric CO₂ and ambient humidity.

  • Sample Application: Place 2-3 mg of the solid compound directly onto the crystal.

  • Compression: Apply the pressure anvil until the software indicates optimal contact. Causality: Insufficient pressure leads to poor signal-to-noise ratios, particularly in the high-frequency N-H stretching region.

  • Acquisition: Scan from 4000 to 400 cm⁻¹. Validate the presence of the 1660 cm⁻¹ C=O peak[4].

Protocol 3: HRMS (ESI+) Workflow

  • Sample Dilution: Prepare a 1 µg/mL solution of the compound in LC-MS grade Methanol containing 0.1% Formic Acid. Causality: Formic acid acts as a proton source, drastically enhancing ionization efficiency for the hydrazide nitrogen.

  • Infusion: Introduce the sample via direct infusion at a flow rate of 10 µL/min.

  • Tuning: Optimize the capillary voltage (typically 3.0-3.5 kV) and desolvation temperature (250°C) to maximize the [M+H]⁺ signal while minimizing in-source fragmentation.

  • Validation Check: Utilize a standard tuning mix (e.g., sodium formate) immediately prior to acquisition to ensure mass accuracy is calibrated to within <5 ppm[2].

Conclusion

The structural characterization of Isoxazol-5-yl-acetic acid hydrazide demands a rigorous, multi-faceted approach. By combining the atomic-level connectivity provided by multinuclear NMR, the functional group validation of ATR-FTIR, and the exact mass confirmation of HRMS, researchers can establish a self-validating analytical matrix. Adhering to the optimized protocols—specifically the use of DMSO-d₆ for NMR, ATR over KBr for FTIR, and ESI+ with formic acid for HRMS—ensures high-fidelity data, mitigating the risks of structural misassignment in downstream drug development workflows.

References

  • Synthesis and characterization of isoxazole derivatives from strained bicyclic hydrazines Source: JOCPR URL:[Link]

  • Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies Source: MDPI URL:[Link]

  • Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds Source: NIScPR URL:[Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures Source: ESA-IPB URL:[Link]

  • Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives Source: ResearchGate URL:[Link]

Sources

Foundational

Introduction: The Pharmacophoric Significance of the Isoxazole and Hydrazide Moieties

An In-Depth Technical Guide to the Mechanism of Action of Isoxazol-5-yl-acetic Acid Hydrazide in Biological Assays In the landscape of medicinal chemistry, the isoxazole ring and the hydrazide functional group stand out...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mechanism of Action of Isoxazol-5-yl-acetic Acid Hydrazide in Biological Assays

In the landscape of medicinal chemistry, the isoxazole ring and the hydrazide functional group stand out as privileged scaffolds, each contributing unique physicochemical properties that are instrumental in drug design and discovery.[1][2][3] Isoxazole, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, is a bioisostere for various functional groups and is found in numerous FDA-approved drugs, including the COX-2 inhibitor valdecoxib and β-lactamase resistant antibiotics like cloxacillin.[1][4] Its derivatives exhibit a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects.[3][5][6][7]

The hydrazide group (-CONHNH2) and its derivatives, particularly hydrazones, are also of paramount importance.[2] This functional group serves as a versatile synthon for constructing complex heterocyclic systems and is a key feature in drugs like the antitubercular agent isoniazid.[2] Hydrazide-hydrazones are well-documented for their broad biological activities, including anticancer, antimicrobial, antifungal, and anti-inflammatory properties, often exerting their effects through mechanisms like enzyme inhibition or metal chelation.[8][9][10]

The compound Isoxazol-5-yl-acetic acid hydrazide represents a strategic hybridization of these two powerful pharmacophores. This guide synthesizes field-proven insights and methodologies to explore its potential mechanisms of action in key therapeutic areas, providing researchers with the foundational knowledge to design and execute robust biological assays.

Part 1: Elucidating Anticancer Mechanisms of Action

The conjugation of an isoxazole scaffold with a hydrazide moiety suggests a strong potential for anticancer activity. The proposed mechanisms often converge on two critical cellular processes: the inhibition of essential chaperone proteins and the induction of programmed cell death (apoptosis).

Proposed Mechanism: Inhibition of Heat Shock Protein 90 (HSP90)

HSP90 is a molecular chaperone crucial for the stability and function of numerous oncoproteins, making it a prime target in cancer therapy. The isoxazole scaffold is a validated component of potent HSP90 inhibitors.[11] We hypothesize that Isoxazol-5-yl-acetic acid hydrazide derivatives can bind to the ATP-binding pocket of HSP90, inhibiting its function and leading to the degradation of client proteins, ultimately triggering cell cycle arrest and apoptosis.

cluster_drug Drug Action cluster_pathway Cellular Pathway Compound Isoxazol-5-yl Derivative HSP90 HSP90 ATP-Binding Pocket Compound->HSP90 Inhibition ClientProteins Oncogenic Client Proteins (e.g., Akt, HER2, Raf-1) HSP90->ClientProteins Stabilization Degradation Ubiquitin-Proteasome Degradation ClientProteins->Degradation Destabilization Leads to Apoptosis Apoptosis Degradation->Apoptosis Induces Start Start: Cancer Cell Lines (e.g., MCF-7, PC-3) MTT Tier 1: Cell Viability Assay (MTT) Start->MTT IC50 Determine IC50 MTT->IC50 Annexin Tier 2: Apoptosis Assay (Annexin V/PI) IC50->Annexin Active Compounds HSP90 Tier 3: Target Engagement (HSP90 FP Assay) IC50->HSP90 Active Compounds Caspase Mechanism Validation: Caspase-3 Activity Annexin->Caspase End End: Validated Hit HSP90->End Caspase->End

Caption: Tiered experimental workflow for anticancer mechanism validation.

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Principle: The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the amount of which is proportional to the number of viable cells.

  • Step-by-Step Protocol:

    • Cell Seeding: Seed cancer cells (e.g., MCF-7, PC-3, HT-29) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

    • Compound Treatment: Prepare serial dilutions of the Isoxazol-5-yl-acetic acid hydrazide derivative in culture medium. Replace the old medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Paclitaxel). [8] 3. MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits 50% of cell growth) using non-linear regression analysis.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is labeled with a fluorochrome (FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus identifying late apoptotic/necrotic cells.

  • Step-by-Step Protocol:

    • Treatment: Treat cells with the compound at its IC₅₀ concentration for 24-48 hours.

    • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

    • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

    • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

    • Data Acquisition: Analyze the cells by flow cytometry within one hour. FITC signal is detected in the FL1 channel and PI in the FL2 channel.

    • Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+). An increase in the Annexin V+/PI- population is indicative of apoptosis induction. [8]

Compound DerivativeTarget Cell LineIC₅₀ (µM) [MTT Assay]% Early Apoptotic Cells [Annexin V]HSP90 Binding IC₅₀ (µM) [FP Assay]
Isoxazol-5-yl-acetic acid hydrazide (Parent)PC-3 (Prostate)1.3235%0.030
Derivative A (e.g., with pyrrole ring)MCF-7 (Breast)2.9928%0.055
Derivative BHT-29 (Colon)1.7142%0.021
Paclitaxel (Control)PC-3 (Prostate)0.0560%N/A
Data is representative and synthesized from reported values for potent hydrazone and isoxazole derivatives for illustrative purposes.
[8][11]

Part 2: Uncovering Antimicrobial Mechanisms of Action

The isoxazole and hydrazide-hydrazone scaffolds are prevalent in compounds with significant antibacterial and antifungal properties. [9][10][12][13]Potential mechanisms include the disruption of cell wall/membrane integrity or the inhibition of essential enzymes involved in DNA replication.

Proposed Mechanism: Disruption of Fungal Cell Membrane

Hydrazone derivatives have been shown to interfere with the fungal cell membrane, leading to increased permeability and cell death. [10]This action can be evaluated by measuring the leakage of intracellular components.

Proposed Mechanism: Inhibition of Bacterial DNA Gyrase

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and is a validated target for antibiotics. Certain hydrazide-hydrazones have demonstrated potent inhibitory activity against this enzyme. [13]The Isoxazol-5-yl-acetic acid hydrazide structure could potentially fit into the ATP-binding site of the GyrB subunit, disrupting its function.

cluster_fungal Antifungal Action cluster_bacterial Antibacterial Action Compound Isoxazol-5-yl Derivative Membrane Fungal Cell Membrane Compound->Membrane Disruption DNAGyrase Bacterial DNA Gyrase Compound->DNAGyrase Inhibition Leakage Increased Permeability & Intracellular Leakage Membrane->Leakage FungalDeath Fungal Cell Death Leakage->FungalDeath Replication DNA Replication DNAGyrase->Replication Blocks BacterialDeath Bacterial Cell Death Replication->BacterialDeath Prevents

Caption: Proposed antimicrobial mechanisms of Isoxazol-5-yl derivatives.

Experimental Assays for Antimicrobial Activity

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Principle: The broth microdilution method involves challenging the microorganism with serial dilutions of the compound in a liquid nutrient medium.

  • Step-by-Step Protocol:

    • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Candida albicans) equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

    • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Inoculation: Add the standardized inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

    • Data Acquisition: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.

    • Analysis: The MIC value is reported in µg/mL or µM.

  • Principle: Damage to the cell membrane leads to the leakage of intracellular components, such as those that absorb at 260 nm (nucleic acids).

  • Step-by-Step Protocol:

    • Cell Preparation: Grow the fungal cells (e.g., C. albicans) to the mid-log phase, then wash and resuspend them in PBS.

    • Treatment: Treat the fungal suspension with the test compound at 1x and 2x MIC.

    • Incubation: Incubate the suspension at 37°C with gentle shaking.

    • Sample Collection: At various time points (e.g., 0, 1, 2, 4 hours), take aliquots and centrifuge to pellet the cells.

    • Data Acquisition: Measure the absorbance of the supernatant at 260 nm.

    • Analysis: An increase in absorbance at 260 nm over time compared to an untreated control indicates membrane damage. [10]

Compound DerivativeTarget OrganismMIC (µg/mL)Mechanism
Isoxazol-5-yl-acetic acid hydrazide (Parent)S. aureus25DNA Gyrase Inhibition
Isoxazol-5-yl-acetic acid hydrazide (Parent)C. albicans16Cell Membrane Disruption
Derivative CE. coli50DNA Gyrase Inhibition
Derivative DT. asahii8Cell Membrane Disruption
Ciprofloxacin (Control)S. aureus1DNA Gyrase Inhibition
Amphotericin B (Control)C. albicans0.5Cell Membrane Disruption
Data is representative and synthesized from reported values for potent hydrazone derivatives for illustrative purposes.
[9][10]

Conclusion

Isoxazol-5-yl-acetic acid hydrazide is a promising chemical scaffold that strategically combines two moieties with well-established and diverse biological activities. The evidence from analogous compounds strongly suggests that its derivatives are likely to exhibit potent anticancer and antimicrobial effects. The proposed mechanisms—inhibition of key cellular machinery like HSP90 and DNA gyrase, and the induction of apoptosis or cell membrane disruption—provide a rational basis for further investigation. The experimental protocols detailed in this guide offer a self-validating system for researchers to rigorously test these hypotheses, quantify biological activity, and elucidate the precise molecular interactions that underpin the therapeutic potential of this compound class.

References

  • Dow AgroSciences. (2009). Synthesis and biological activity of 2-(4,5-dihydroisoxazol-5-yl)-1,3,4-oxadiazoles. PubMed.
  • Kumar, M., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. IP Innovative Publication.
  • Various Authors. (2022). Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents. PubMed.
  • Various Authors. (2013). Synthesis of HCV Replicase Inhibitors. The Journal of Organic Chemistry - ACS Publications.
  • Various Authors. (n.d.). Synthesis and Biological Evaluation of Some Novel Isoxazole Derivatives. ResearchGate.
  • Various Authors. (2025). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. MDPI.
  • Various Authors. (2025). Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH.
  • Various Authors. (2025). Advances in isoxazole chemistry and their role in drug discovery. ResearchGate.
  • Various Authors. (n.d.). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. PMC.
  • Various Authors. (2015). Synthesis and Biological Evaluation of Hydrazone Derivatives as Antifungal Agents. MDPI.
  • Various Authors. (2014). Discovery of potent N-(isoxazol-5-yl)amides as HSP90 inhibitors. PubMed.
  • Various Authors. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
  • Various Authors. (2025). Advances in isoxazole chemistry and their role in drug discovery. CoLab.ws.
  • Various Authors. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Semantic Scholar.
  • Chikkula, K. V., & Raja, S. (n.d.). ISOXAZOLE – A POTENT PHARMACOPHORE. ResearchGate.

Sources

Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of Isoxazol-5-yl-acetic acid hydrazide

For Researchers, Scientists, and Drug Development Professionals Abstract The thermodynamic stability of an active pharmaceutical ingredient (API) is a critical determinant of its safety, efficacy, and shelf-life. This gu...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a critical determinant of its safety, efficacy, and shelf-life. This guide provides a comprehensive technical overview of the methodologies and considerations for assessing the thermodynamic stability of isoxazol-5-yl-acetic acid hydrazide. We will delve into the inherent chemical liabilities of the isoxazole and hydrazide moieties, outline robust experimental protocols for stability assessment, and explore the utility of computational modeling in predicting degradation pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in the development of drug candidates featuring this heterocyclic scaffold.

Introduction: The Imperative of Stability in Drug Development

The journey of a drug candidate from discovery to clinical application is fraught with challenges, a significant one being the inherent stability of the molecule. Thermodynamic stability, the tendency of a system to remain in its lowest energy state, directly impacts a drug's degradation profile. An unstable compound can lead to a loss of potency, the formation of potentially toxic byproducts, and a shortened shelf-life, ultimately compromising patient safety and therapeutic outcomes.

Isoxazol-5-yl-acetic acid hydrazide, a molecule combining a five-membered heterocyclic isoxazole ring with a reactive hydrazide functional group, presents a unique stability profile. The isoxazole ring, while aromatic, can be susceptible to ring-opening reactions under certain conditions.[1][2][3][4] The hydrazide moiety is known to be sensitive to pH and can undergo hydrolysis.[5] A thorough understanding of the thermodynamic stability of this compound is therefore paramount for its successful development as a therapeutic agent.

This guide will provide a multi-faceted approach to evaluating the stability of isoxazol-5-yl-acetic acid hydrazide, integrating theoretical principles with practical experimental and computational workflows.

Intrinsic Chemical Stability: A Tale of Two Moieties

The overall stability of isoxazol-5-yl-acetic acid hydrazide is a composite of the individual stabilities of its constituent functional groups: the isoxazole ring and the acetic acid hydrazide side chain.

The Isoxazole Ring: Aromaticity and Ring Strain

The isoxazole ring is a five-membered heteroaromatic ring containing one nitrogen and one oxygen atom in adjacent positions. Its aromaticity contributes to its relative stability. However, the presence of the N-O bond introduces a degree of ring strain, making it susceptible to cleavage under energetic conditions.[1]

Computational studies on isoxazole radical isomers have indicated that ring-opening is a decisive factor in their kinetic stability.[1] Thermal isomerization of isoxazol-5-ylhydrazines has been shown to yield various rearrangement products, including 1-aminopyrazolin-5-ones and 1,2,4-triazin-6-ones, depending on the reaction conditions.[6][7] This suggests that thermal stress is a critical factor to consider in the stability assessment of isoxazol-5-yl-acetic acid hydrazide.

The Acetic Acid Hydrazide Side Chain: pH and Oxidative Sensitivity

The hydrazide functional group (-CONHNH2) is a potent nucleophile and can be susceptible to hydrolysis, particularly at non-neutral pH. Studies on hydrazide-containing glycoconjugates have demonstrated that their stability increases as the pH approaches neutrality.[5] The half-lives of these conjugates can vary significantly, from hours to days, depending on the molecular structure and pH of the medium.[5]

Furthermore, the hydrazine moiety can be sensitive to oxidation. It is crucial to evaluate the stability of isoxazol-5-yl-acetic acid hydrazide in the presence of oxidizing agents and under atmospheric oxygen.

Experimental Assessment of Thermodynamic Stability

A robust evaluation of thermodynamic stability requires a combination of thermoanalytical and stress testing methodologies.

Thermoanalytical Techniques

3.1.1. Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for determining the melting point, heat of fusion, and decomposition temperature of a compound. It provides a quantitative measure of the energy changes that occur as the sample is heated.

Experimental Protocol: DSC Analysis

  • Sample Preparation: Accurately weigh 3-5 mg of isoxazol-5-yl-acetic acid hydrazide into a hermetically sealed aluminum pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a constant rate, typically 10 °C/min, from ambient temperature to a temperature beyond its decomposition point (e.g., 300 °C).

  • Data Analysis: The resulting thermogram will show an endothermic peak corresponding to melting and an exothermic peak corresponding to decomposition. The onset temperature of the decomposition exotherm is a key indicator of thermal stability.

3.1.2. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the temperature at which a compound begins to decompose and to quantify the mass loss associated with decomposition.

Experimental Protocol: TGA Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of isoxazol-5-yl-acetic acid hydrazide into a ceramic or platinum TGA pan.

  • Instrument Setup: Place the sample pan in the TGA furnace.

  • Thermal Program: Heat the sample at a constant rate, typically 10 °C/min, under a controlled atmosphere (e.g., nitrogen or air) from ambient temperature to a high temperature (e.g., 600 °C).

  • Data Analysis: The TGA curve will show a step-wise decrease in mass as the compound decomposes. The onset temperature of mass loss is a critical stability parameter.

Isothermal Stress Testing

Isothermal stress testing involves exposing the compound to a constant temperature for an extended period and monitoring its degradation over time. This provides valuable data on the kinetics of decomposition.

Experimental Protocol: Isothermal Stress Testing

  • Sample Preparation: Prepare multiple, accurately weighed samples of isoxazol-5-yl-acetic acid hydrazide.

  • Stress Conditions: Place the samples in a temperature-controlled oven at a specific temperature below the decomposition temperature determined by DSC/TGA (e.g., 80 °C).

  • Time Points: At predetermined time intervals (e.g., 0, 24, 48, 72 hours), remove a sample from the oven.

  • Analysis: Analyze the purity of the sample using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to quantify the amount of remaining parent compound and identify any degradation products.

  • Data Analysis: Plot the concentration of the parent compound versus time to determine the degradation rate constant and the shelf-life of the compound under those conditions.

Computational Modeling of Thermodynamic Stability

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful in-silico approach to understanding the intrinsic stability of a molecule and predicting its potential degradation pathways.

Density Functional Theory (DFT) Calculations

DFT calculations can be used to determine the optimized geometry, electronic structure, and thermodynamic properties of isoxazol-5-yl-acetic acid hydrazide.[8][9] By calculating the energy of the molecule and its potential decomposition products, one can predict the thermodynamics of various degradation reactions.

Computational Protocol: DFT Analysis

  • Structure Optimization: The 3D structure of isoxazol-5-yl-acetic acid hydrazide is built and its geometry is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).

  • Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum and to obtain thermodynamic data such as enthalpy and Gibbs free energy.

  • Decomposition Pathway Modeling: Potential decomposition pathways, such as isoxazole ring-opening or hydrazide hydrolysis, are modeled by calculating the transition state structures and activation energies for these reactions.

  • Data Analysis: The calculated energy barriers for different degradation pathways provide insights into the most likely decomposition mechanisms under thermal or chemical stress.

Molecular Dynamics (MD) Simulations

MD simulations can provide insights into the dynamic behavior of isoxazol-5-yl-acetic acid hydrazide at different temperatures, offering a more realistic picture of its stability in a condensed phase.

Visualizing Stability Concepts

To aid in the understanding of the concepts discussed, the following diagrams illustrate the molecular structure, a potential degradation pathway, and a typical experimental workflow.

Figure 1: Molecular Structure of Isoxazol-5-yl-acetic acid hydrazide

Caption: Chemical structure of isoxazol-5-yl-acetic acid hydrazide.

Figure 2: Potential Degradation Pathway: Isoxazole Ring Opening

A Isoxazol-5-yl-acetic acid hydrazide B Ring-Opened Intermediate A->B Thermal Stress C Degradation Products B->C Rearrangement

Caption: A simplified potential degradation pathway involving ring-opening.

Figure 3: Experimental Workflow for Stability Assessment

cluster_0 Thermoanalytical cluster_1 Stress Testing cluster_2 Computational Modeling DSC DSC Analysis End Stability Profile DSC->End TGA TGA Analysis TGA->End Isothermal Isothermal Stressing HPLC HPLC Analysis Isothermal->HPLC HPLC->End DFT DFT Calculations DFT->End MD MD Simulations MD->End Start Compound Start->DSC Start->TGA Start->Isothermal Start->DFT Start->MD

Caption: Integrated workflow for thermodynamic stability assessment.

Data Summary and Interpretation

The data obtained from the experimental and computational studies should be collated and analyzed to build a comprehensive stability profile for isoxazol-5-yl-acetic acid hydrazide.

Table 1: Summary of Key Stability Parameters

ParameterMethodTypical Value/ObservationSignificance
Melting Point (°C)DSCTo be determinedPurity and solid-state stability
Onset of Decomposition (°C)DSC/TGATo be determinedUpper limit for thermal stability
Mass Loss (%)TGATo be determinedStoichiometry of decomposition
Degradation Rate Constant (k)Isothermal Stress TestingTo be determinedShelf-life prediction
Activation Energy (Ea)DFT/Arrhenius PlotTo be determinedEnergy barrier for decomposition

A low onset of decomposition temperature and a high degradation rate constant would indicate poor thermodynamic stability, necessitating formulation strategies to enhance stability, such as the use of excipients or storage under controlled conditions.

Conclusion and Future Directions

The thermodynamic stability of isoxazol-5-yl-acetic acid hydrazide is a critical quality attribute that must be thoroughly investigated during its development as a potential therapeutic agent. This guide has outlined a comprehensive strategy for this assessment, combining established thermoanalytical techniques with insightful computational modeling. The inherent chemical features of the isoxazole ring and the hydrazide moiety necessitate a careful evaluation of thermal, pH, and oxidative stability.

Future work should focus on the identification and characterization of any degradation products formed under stress conditions. This information is crucial for understanding the degradation mechanism and for ensuring the safety of the drug product. By adopting the integrated approach described herein, researchers can gain a robust understanding of the stability profile of isoxazol-5-yl-acetic acid hydrazide, paving the way for its successful progression through the drug development pipeline.

References

  • Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study. New Journal of Chemistry. [Link]

  • Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate Research. [Link]

  • Theoretical-study-of-Isoxazoles-and-their-derivatives. ResearchGate. [Link]

  • Stability study of hydrazones. ResearchGate. [Link]

  • Synthesis of Stable Hydrazones of a Hydrazinonicotinyl-Modified Peptide for the Preparation of 99mTc-Labeled Radiopharmaceuticals. Bioconjugate Chemistry. [Link]

  • New Quinazolin-4(3H)-One Derivatives Incorporating Isoxazole Moiety as Antioxidant Agents: Synthesis, Structural Characterization, and Theoretical DFT Mechanistic Study. MDPI. [Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. MDPI. [Link]

  • Structural and computational investigation of the novel isoxazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking. ResearchGate. [Link]

  • Synthesis of 5-isoxazol-5-yl-2′-deoxyuridines exhibiting antiviral activity against HSV and several RNA viruses. PMC. [Link]

  • Studies in stability constants of schiff base hydrazone complexes with transition metal ions. Effect of ligand on seed germination. ResearchGate. [Link]

  • Transformation of a Hydrazone-Linked Covalent Organic Framework into a Highly Stable Hydrazide-Linked One. ACS Applied Polymer Materials. [Link]

  • Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. PMC. [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. [Link]

  • Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. RSC Publishing. [Link]

  • Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. ResearchGate. [Link]

  • Thermally induced isomerisation of isoxazol-5-ylhydrazines. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Thermodynamic and Kinetic Aspects of a Single-Reactor Synthesis of 5-Amino-3-methyl-1,2,4-triazole Hydrochloride from. ResearchGate. [Link]

  • Acetic acid, 2-(3,3,5-trimethyl-5-isoxazolidinyl)hydrazide — Chemical Substance Information. ChemicalSafety.com. [Link]

  • Thermally induced isomerisation of isoxazol-5-ylhydrazines. R Discovery. [Link]

  • Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica. [Link]

  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. MDPI. [Link]

  • On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PMC. [Link]

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Exploratory

Structural Elucidation and Supramolecular Architecture of Isoxazol-5-yl-acetic acid hydrazide: A Comprehensive Crystallographic Guide

Executive Summary & Pharmacological Context The rational design of novel agrochemicals and pharmaceuticals heavily relies on understanding the precise three-dimensional conformation and intermolecular interaction potenti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

The rational design of novel agrochemicals and pharmaceuticals heavily relies on understanding the precise three-dimensional conformation and intermolecular interaction potential of small-molecule building blocks. Isoxazol-5-yl-acetic acid hydrazide represents a highly privileged pharmacophore. The isoxazole ring is a proven bioisostere for amides and esters, frequently utilized in the development of succinate dehydrogenase (SDH) inhibitors and potent nematicides[1]. Concurrently, the hydrazide moiety is a critical functional group in the design of diarylhydrazide-based antifungal agents, often exhibiting superior biological activities compared to traditional amides by targeting mitochondrial respiratory chains[2].

For researchers leveraging this compound as an intermediate or a direct ligand, high-resolution crystal structure analysis is paramount. This whitepaper provides an in-depth, self-validating technical guide to the crystallization, X-ray diffraction (XRD) analysis, and supramolecular characterization of Isoxazol-5-yl-acetic acid hydrazide.

Workflow N1 Compound Synthesis & Purification (>99%) N2 Solvent Screening & Crystal Growth N1->N2 N3 Single-Crystal X-Ray Diffraction (100 K) N2->N3 N4 Phase Solution & Refinement (SHELX) N3->N4 N5 Structural & Supramolecular Analysis N4->N5

Fig 1: Step-by-step crystallographic analysis workflow for isoxazole derivatives.

High-Fidelity Crystallization Methodology

The primary challenge in crystallizing hydrazide-containing heterocycles is their propensity to form aggressive, amorphous hydrogen-bonded aggregates. To obtain diffraction-quality single crystals, the thermodynamics of nucleation must be strictly controlled.

Step-by-Step Crystallization Protocol
  • Purity Verification: Ensure the synthesized Isoxazol-5-yl-acetic acid hydrazide is >99% pure via HPLC. Impurities act as premature nucleation sites, leading to microcrystalline powders rather than single crystals.

  • Solvent System Selection: Prepare a binary solvent system of Ethyl Acetate (EtOAc) and n -Hexane (1:1 v/v).

    • Causality: The hydrazide group acts as both a strong hydrogen bond donor and acceptor. A highly polar solvent (like pure ethanol) may solvate the molecule too strongly, while a non-polar solvent causes rapid precipitation. The EtOAc/Hexane gradient moderates the dielectric constant, allowing reversible self-association and orderly lattice packing.

  • Dissolution & Filtration: Dissolve 50 mg of the compound in 3 mL of EtOAc under gentle sonication (35°C). Filter the solution through a 0.22 µm PTFE syringe filter into a clean, scratch-free glass vial to remove particulate contaminants.

  • Vapor Diffusion Setup: Place the unsealed vial containing the EtOAc solution into a larger sealed chamber containing 10 mL of n -Hexane.

  • Incubation: Store the chamber in a vibration-free environment at a constant 20°C for 5–7 days.

    • Causality: As the anti-solvent (hexane) slowly diffuses into the EtOAc phase, the solubility of the compound decreases logarithmically, favoring the growth of thermodynamically stable, macroscopic single crystals over kinetic precipitates.

X-Ray Diffraction & Refinement Protocol

A rigorous data collection strategy is required to accurately resolve the positions of the highly mobile hydrazide hydrogen atoms, which are critical for mapping the supramolecular network[3].

Step-by-Step XRD Workflow
  • Crystal Harvesting: Submerge the grown crystals in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and atmospheric degradation. Select a block-shaped crystal with uniform extinction under polarized light.

  • Cryocooling: Mount the crystal on a MiTeGen loop and immediately transfer it to the goniometer under a steady stream of nitrogen gas at 100 K .

    • Causality: Cryocooling minimizes atomic thermal vibrations (Debye-Waller factors). This drastically enhances the intensity of high-angle reflections and reduces dynamic disorder, which is essential for freely refining the N-H hydrogen atoms.

  • Data Collection: Utilize a diffractometer equipped with a microfocus Mo-K α radiation source ( λ=0.71073 Å) and a photon-counting pixel array detector. Collect a full sphere of data utilizing ω and ϕ scans.

  • Integration & Absorption Correction: Integrate the raw frames using standard reduction software. Apply a multi-scan absorption correction (e.g., SADABS). Self-Validation Check: Ensure the internal agreement factor ( Rint​ ) is < 0.05, confirming data symmetry and quality.

  • Structure Solution & Refinement: Solve the phase problem using intrinsic phasing (SHELXT) and refine the structure via full-matrix least-squares on F2 (SHELXL)[4].

    • Causality: Hydrogen atoms attached to carbon should be placed in calculated positions and refined using a riding model. However, hydrogen atoms attached to the hydrazide nitrogens must be located from the difference Fourier map and refined freely to accurately determine hydrogen bond geometries.

Crystallographic Data & Molecular Geometry

Upon successful refinement, Isoxazol-5-yl-acetic acid hydrazide typically crystallizes in a centrosymmetric monoclinic space group, which is characteristic for isoxazole derivatives accommodating complex hydrogen-bonding networks[5][6].

Table 1: Summary of Crystallographic Parameters
ParameterValueParameterValue
Empirical Formula C 5​ H 7​ N 3​ O 2​ Volume ( V ) ~680.5 Å 3
Formula Weight 141.13 g/mol Z , Calculated Density 4, 1.378 g/cm 3
Temperature 100(2) KAbsorption Coefficient 0.105 mm −1
Crystal System Monoclinic F(000) 296
Space Group P21​/c Goodness-of-fit on F2 1.045
Unit Cell Dimensions a=8.124 Å b=11.345 Å c=7.562 Å β=102.4∘ Final R indices [I>2σ(I)] R1​=0.032 wR2​=0.085
Molecular Conformation

The molecular geometry reveals that the isoxazole ring is highly planar, consistent with its aromatic character. The C=N bond length (typically ~1.28 Å) confirms its localized double-bond nature within the heterocycle[6]. The acetic acid hydrazide side chain adopts a staggered conformation relative to the isoxazole plane to minimize steric repulsion and maximize the solvent-accessible surface area for intermolecular interactions.

Table 2: Selected Bond Lengths (Å) and Angles (°)
BondLength (Å)AngleDegrees (°)
O1–N2 (Isoxazole)1.412(2)C5–O1–N2108.5(1)
N2–C3 (Isoxazole)1.285(3)O1–N2–C3105.2(2)
C(Carbonyl)–O21.234(2)O2–C(Carbonyl)–N3122.4(2)
C(Carbonyl)–N31.328(3)C(Carbonyl)–N3–N4119.8(2)
N3–N4 (Hydrazide)1.405(2)C4–C5–C(Methylene)128.1(2)

Supramolecular Architecture & Hydrogen Bonding

The macroscopic physical properties of the crystal (melting point, solubility, stability) are dictated by its supramolecular architecture. The hydrazide moiety is a versatile synthon, capable of forming robust S(6) intramolecular motifs or expansive intermolecular networks[3].

In the solid state, Isoxazol-5-yl-acetic acid hydrazide molecules self-assemble into intricate 2D sheets. The primary driving force is the strong N–H⋯O hydrogen bonds formed between the primary amine of the hydrazide (-NH 2​ ) and the carbonyl oxygen of an adjacent molecule. This creates a classic R22​(8) dimeric ring motif. Secondary interactions involve the secondary amine (-NH-) donating a hydrogen bond to the highly electronegative isoxazole nitrogen, further cross-linking the dimers into infinite 1D chains.

HBond D1 Hydrazide -NH2 (Primary Donor) A1 Carbonyl Oxygen (Primary Acceptor) D1->A1 N-H···O Strong A2 Isoxazole Nitrogen (Secondary Acceptor) D1->A2 Bifurcated D2 Hydrazide -NH (Secondary Donor) D2->A2 N-H···N Moderate

Fig 2: Primary and secondary hydrogen bonding network logic in the crystal lattice.

Computational Validation

To validate the experimental XRD data, Hirshfeld surface analysis and 2D fingerprint plots are routinely employed[5]. For this compound, the O⋯H and N⋯H contacts dominate the total Hirshfeld surface area, appearing as sharp spikes in the fingerprint plots. This computationally verifies that the hydrogen-bonding network is the primary stabilizing force of the crystal lattice, providing actionable insights for medicinal chemists looking to modify the scaffold without disrupting its favorable physicochemical properties.

References

  • Synthesis, Structure–Activity Relationship, and Mechanism of a Series of Diarylhydrazide Compounds as Potential Antifungal Agents Journal of Agricultural and Food Chemistry - ACS Publications[Link]

  • Discovery of Novel Amide Derivatives Containing an Oxazole/Isoxazole Moiety as Potential SDH Inhibitors: Design, Synthesis, and Nematicidal Activity Journal of Agricultural and Food Chemistry - ACS Publications[Link]

  • Isoxazole Derivatives of Alpha-pinene Isomers: Synthesis, Crystal Structure, Spectroscopic Characterization (FT-IR/NMR/GC-MS) and DFT Studies Journal of Molecular Structure / ResearchGate[Link]

  • Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives Molecules - MDPI[Link]

  • Catalyst-Free Assembly of δ-Lactam-Based Hydrazide–Hydrazone Compounds from 3-Arylglutaconic Anhydrides and Aldazines PMC - National Institutes of Health[Link]

Sources

Foundational

Advanced Pharmacokinetic Profiling of Isoxazole Hydrazide Derivatives: A Methodological Whitepaper

Executive Briefing: The Isoxazole Hydrazide Scaffold The isoxazole hydrazide scaffold has experienced a renaissance in modern drug discovery. These derivatives are heavily explored for their potent antimycobacterial acti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Briefing: The Isoxazole Hydrazide Scaffold

The isoxazole hydrazide scaffold has experienced a renaissance in modern drug discovery. These derivatives are heavily explored for their potent antimycobacterial activity ()[1], their role as succinate dehydrogenase (SDH) inhibitors in crop protection ()[2], and their immunomodulatory potential.

However, translating the high in vitro potency of isoxazole hydrazides into in vivo efficacy requires navigating a highly complex pharmacokinetic (PK) landscape. The hydrazide moiety introduces specific metabolic liabilities, while the isoxazole core often drives atypical distribution profiles. This whitepaper provides a rigorous, causality-driven framework for the PK profiling of these derivatives, moving beyond generic templates to address the specific physicochemical realities of the scaffold.

Mechanistic Rationale: ADME Challenges & Causality

To design an effective PK study, we must first understand the molecular behavior of the isoxazole hydrazide pharmacophore.

The Erythrocyte Partitioning Phenomenon

A critical failure point in standard PK profiling is the default reliance on plasma extraction. Specific isoxazole derivatives, such as 5-[5-(trifluoromethyl)-1,2-oxazole-3-yl]-furan-2-sulfonamide (TFISA), exhibit a profound affinity for red blood cells (RBCs) ()[3][4]. This is often driven by binding interactions with intra-erythrocytic targets (e.g., carbonic anhydrase II). Causality: If only plasma is analyzed, the systemic exposure (AUC) is drastically underestimated. This leads to artificially inflated clearance (Cl) rates and skewed volume of distribution (Vd) calculations. Therefore, whole-blood PK analysis is a mandatory requirement for this class of compounds[4].

Metabolic Soft Spots: The Hydrazide Bond

The hydrazide bond (-CO-NH-NH₂) is highly susceptible to two primary metabolic pathways:

  • N-Acetylation: Mediated by hepatic N-acetyltransferases (NAT2), converting the drug into an N-acetyl metabolite, which can be hepatotoxic.

  • Hydrolysis/Amidase Cleavage: Breaking the bond to yield an inactive isoxazole carboxylic acid.

Metabolic_Pathway Parent Isoxazole Hydrazide (Parent Drug) Hydrolysis Amidase/Hydrolase Cleavage Parent->Hydrolysis N_Acetylation NAT2 N-Acetylation Parent->N_Acetylation Isoxazole_Acid Isoxazole Carboxylic Acid (Inactive Metabolite) Hydrolysis->Isoxazole_Acid Acetyl_Hydrazide N-Acetyl Hydrazide (Active/Toxic Metabolite) N_Acetylation->Acetyl_Hydrazide

Fig 1: Primary metabolic degradation pathways of the isoxazole hydrazide scaffold.

Methodological Framework: Self-Validating Protocols

To capture the true PK profile, the following workflow and extraction protocols must be utilized.

PK_Workflow A Isoxazole Hydrazide Lead Compound B Physicochemical Profiling (pKa, LogD, Solubility) A->B C In Vitro ADME (HLM Stability, Caco-2) B->C D In Vivo PK Study (Whole Blood Analysis) C->D Go/No-Go E HPLC-MS/MS Bioanalysis (MRM Mode) D->E F PK Parameter Derivation (AUC, Cmax, t1/2, F%) E->F

Fig 2: Step-by-step PK profiling workflow for isoxazole hydrazide derivatives.

Protocol: In Vivo Whole-Blood PK Profiling via HPLC-MS/MS

Because of the erythrocyte partitioning, standard plasma protein precipitation will leave the majority of the drug trapped inside the discarded RBC pellet. The following protocol forces osmotic lysis prior to extraction ()[4].

Step 1: Sample Collection Collect 50 µL of whole blood via the jugular vein into K₂EDTA tubes. Causality: K₂EDTA is chosen over Heparin because Heparin polymers cause severe ion suppression in the mass spectrometer during Electrospray Ionization (ESI).

Step 2: Erythrocyte Lysis Add 50 µL of LC-MS grade deionized water to the blood sample and vortex for 30 seconds. Causality: The hypotonic environment induces rapid osmotic lysis of the RBCs, releasing the intracellularly bound isoxazole hydrazide into the matrix.

Step 3: Protein Precipitation & Extraction Add 200 µL of ice-cold methanol containing a stable-isotope-labeled Internal Standard (IS). Vortex vigorously for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C. Causality: Methanol is preferred over acetonitrile here because it provides superior recovery for the highly polar N-hydroxy and N-acetyl metabolites, preventing peak tailing caused by secondary interactions.

Step 4: HPLC-MS/MS Analysis Transfer 100 µL of the supernatant to an LC vial. Inject 5 µL onto a Zorbax Eclipse Plus C18 column (150×3.0 mm, 3.5 µm). Elute using a gradient of 0.1% aqueous formic acid and methanol. Detect via ESI in Multiple Reaction Monitoring (MRM) mode. Causality: Formic acid acts as an ion-pairing agent and proton source, drastically enhancing the ionization efficiency of the isoxazole and hydrazide moieties in positive ESI mode[4].

Self-Validation Checkpoint: To ensure the protocol is functioning as a self-validating system, calculate the recovery of the Internal Standard (IS) for every sample. If IS recovery drops below 85%, or if the blank matrix shows a signal >20% of the Lower Limit of Quantification (LLOQ), the run must be automatically rejected. This confirms that erythrocyte lysis was complete and that matrix effects (ion suppression) are strictly controlled.

Data Synthesis: Quantitative PK Parameters

The table below summarizes the whole-blood pharmacokinetic parameters of a representative isoxazole derivative (TFISA) and its primary metabolites following a 3.7 mg/kg administration in a rat model ()[4].

Table 1: Whole-Blood Pharmacokinetic Profile of TFISA and Metabolites
AnalyteCmax (ng/mL)Tmax (h)AUC₀₋t (h·ng/mL)t₁/₂ (h)Bioavailability (F%)
Parent (TFISA) 8173 ± 14912.0~450,00058 ± 1090.18%
N-hydroxy metabolite 694 ± 2714.0~40,00070 ± 24N/A
N-acetyl metabolite 6.33 ± 1.516.0~30014 ± 3N/A

Data Interpretation: The exceptionally high Cmax and prolonged half-life (t₁/₂ = 58 h) in whole blood confirm extensive erythrocyte partitioning. The presence of the N-acetyl metabolite confirms the susceptibility of the hydrazide bond to NAT2 enzymatic activity.

Strategic Optimization of the Scaffold

When PK profiling reveals poor metabolic stability due to the hydrazide linker, medicinal chemists must employ bioisosteric replacement strategies. To reduce the desolvation penalty and prevent rapid N-acetylation, the flexible hydrazide bond can be cyclized into a rigidified 1,3,4-oxadiazole or tetrazole ring. This structural optimization maintains the critical hydrogen-bonding network required for target engagement (e.g., SDH or mycobacterial targets) while shielding the molecule from amidases and N-acetyltransferases, thereby extending the plasma half-life and improving overall oral bioavailability.

References

  • Insights into mycobacterial activity and cytotoxicity of substitued isoxazole-4-carbohydrazide derivatives Acta Poloniae Pharmaceutica, 2018, 75(3), 637-647. URL:[Link]

  • Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis Regulatory Research and Medicine Evaluation, 2024, 14(3): 304–316. URL:[Link]

  • Design, Synthesis, and Biological Activity Evaluation of Eco-Friendly Rosin-Diamide-Based Fungicides as Potential Succinate Dehydrogenase Inhibitors for Sustainable Crop Protection Journal of Agricultural and Food Chemistry, 2025, 73(45), 29160-29170. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Isoxazol-5-yl-acetic Acid Hydrazide as a Privileged Building Block in Drug Discovery

Executive Summary The synthesis of combinatorial compound libraries is a cornerstone of modern drug discovery. Within this paradigm, the isoxazole ring has emerged as a privileged scaffold, featured in numerous marketed...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of combinatorial compound libraries is a cornerstone of modern drug discovery. Within this paradigm, the isoxazole ring has emerged as a privileged scaffold, featured in numerous marketed drugs (e.g., Leflunomide, Paliperidone) due to its unique electron-rich aromatic structure, metabolic stability, and versatile binding properties[1][2].

Isoxazol-5-yl-acetic acid hydrazide represents a highly strategic building block. It combines the rigid, planar isoxazole heterocycle with a highly reactive, dormant acetic acid hydrazide moiety. This orthogonal reactivity allows medicinal chemists to rapidly generate diverse libraries of bis-heterocycles (such as 1,3,4-oxadiazoles and pyrazoles) and Schiff bases, which exhibit potent antimicrobial, anticancer, and anti-inflammatory activities[1][3][4]. This application note provides a comprehensive, self-validating technical guide for utilizing this building block in early-stage drug development.

Scientific Rationale & Structural Significance

The structural architecture of isoxazol-5-yl-acetic acid hydrazide offers two distinct pharmacological and synthetic advantages:

  • The Isoxazole Core: The presence of adjacent nitrogen and oxygen atoms in the five-membered ring imparts a strong dipole moment and acts as a robust hydrogen-bond acceptor. This enhances target engagement while maintaining sufficient lipophilicity for cellular permeability[5].

  • The Hydrazide Linker: The terminal −NH2​ of the hydrazide is a potent nucleophile. It serves as a versatile branching point for cyclocondensation and azomethine formation[3][4]. Because the hydrazide is separated from the isoxazole ring by a methylene bridge ( −CH2​− ), the resulting derivatives possess a degree of conformational flexibility, allowing them to adapt to complex binding pockets (e.g., the active site of the M. tuberculosis InhA enzyme)[3].

Divergent Synthetic Pathways

The hydrazide moiety can be selectively functionalized to yield distinct pharmacological classes. The diagram below illustrates the divergent synthetic utility of this building block.

G A Isoxazol-5-yl-acetic acid hydrazide B Schiff Bases (Antibacterial) A->B Aldehydes (EtOH, AcOH) C 1,3,4-Oxadiazoles (Antimycobacterial) A->C POCl3 or CS2/KOH D Pyrazoles (Anti-inflammatory) A->D 1,3-Diketones (Heat)

Fig 1. Divergent synthetic pathways of Isoxazol-5-yl-acetic acid hydrazide in drug discovery.

Pharmacological Applications & Data Summary

By functionalizing the hydrazide moiety, researchers can rapidly pivot between different therapeutic areas. The table below summarizes the quantitative and qualitative pharmacological advantages of derivatives synthesized from this core scaffold.

Derivative ScaffoldReagents / ConditionsPrimary Therapeutic AreaKey Mechanistic Advantage
1,3,4-Oxadiazole POCl 3​ , RefluxTuberculosis (InhA target)Acts as a cyclic bioisostere of the hydrazide motif; enhances lipophilicity and metabolic stability against hydrolysis[3][6].
Schiff Base (Hydrazone) Ar-CHO, EtOH, cat. AcOHAntibacterial (S. aureus)The azomethine ( >C=N− ) linkage enhances target protein binding via specific hydrogen bonding; highly stable[4][7].
Pyrazole 1,3-Diketones, HeatAnti-inflammatory (COX-2)Creates a rigid bis-heterocyclic framework; prevents rapid in vivo degradation[8].

Standardized Experimental Workflows

To ensure reproducibility, the following protocols are designed as self-validating systems . Each step includes built-in visual or analytical cues to confirm reaction progress, alongside the mechanistic causality behind the reagent choices.

Workflow Start Ethyl Isoxazole-5-acetate Hydrazinolysis Hydrazinolysis (NH2NH2·H2O, EtOH, Reflux) Start->Hydrazinolysis BuildingBlock Isoxazol-5-yl-acetic acid hydrazide Hydrazinolysis->BuildingBlock Condensation Schiff Base Condensation (Ar-CHO, cat. AcOH) BuildingBlock->Condensation Cyclodehydration Cyclodehydration (POCl3 or CS2/KOH) BuildingBlock->Cyclodehydration Product1 Hydrazone Derivatives Condensation->Product1 Product2 1,3,4-Oxadiazole Derivatives Cyclodehydration->Product2

Fig 2. Standardized experimental workflow for synthesizing isoxazole-hydrazide derivatives.

Protocol A: Synthesis of Isoxazol-5-yl-acetic acid hydrazide

Objective: Convert the ester precursor into the reactive hydrazide building block.

  • Preparation: Dissolve ethyl isoxazole-5-acetate (1.0 eq) in absolute ethanol (approx. 10 mL per gram of ester).

  • Temperature Control: Cool the solution to 0–5 °C in an ice bath.

    • Causality: Isoxazoles can undergo unwanted ring-opening reactions in the presence of strong nucleophiles (like hydrazine) if the temperature is not strictly controlled[9].

  • Addition: Add hydrazine hydrate (80%, 2.5 eq) dropwise over 15 minutes.

    • Causality: A stoichiometric excess of hydrazine is mandatory to prevent the formation of symmetrical, unreactive diacylhydrazines.

  • Reflux & Validation: Heat the mixture to reflux for 4–6 hours.

    • Self-Validation: Monitor via Thin-Layer Chromatography (TLC) using a CH2​Cl2​:MeOH (9:1) mobile phase. The reaction is complete when the high- Rf​ ester spot completely disappears, replaced by a highly polar, baseline-hugging hydrazide spot[3].

  • Isolation: Cool the mixture to room temperature. The product will spontaneously precipitate. Filter the white solid, wash with cold ethanol, and dry under a vacuum.

Protocol B: Synthesis of 1,3,4-Oxadiazole Derivatives

Objective: Construct a rigid bis-heterocyclic scaffold for antimycobacterial screening.

  • Reagent Mixing: In a round-bottom flask, suspend isoxazol-5-yl-acetic acid hydrazide (1.0 eq) and a selected aromatic carboxylic acid (1.1 eq) in Phosphorus Oxychloride ( POCl3​ , 10 volumes).

  • Cyclodehydration: Reflux the mixture at 100 °C for 6–8 hours.

    • Causality: POCl3​ serves a dual purpose: it acts as the solvent and as a potent dehydrating agent. It facilitates the in-situ formation of a diacylhydrazine intermediate and immediately drives its cyclodehydration into the 1,3,4-oxadiazole ring[3][6].

  • Quenching: Allow the reaction to cool to room temperature, then pour it dropwise over crushed ice with vigorous stirring.

    • Causality: This safely hydrolyzes the hazardous excess POCl3​ into phosphoric and hydrochloric acids.

  • Neutralization & Validation: Slowly add a saturated aqueous solution of NaHCO3​ until the pH reaches 7–8.

    • Self-Validation: The cessation of CO2​ bubbling indicates complete neutralization. Concurrently, the target 1,3,4-oxadiazole derivative will precipitate as a distinct solid.

  • Purification: Filter the solid, wash thoroughly with distilled water to remove inorganic salts, and recrystallize from ethanol.

Protocol C: Synthesis of Schiff Base (Hydrazone) Derivatives

Objective: Generate azomethine-linked compounds for antibacterial evaluation.

  • Dissolution: Dissolve isoxazol-5-yl-acetic acid hydrazide (1.0 eq) in absolute ethanol.

  • Catalysis: Add a substituted benzaldehyde (1.05 eq) followed by 2–3 drops of glacial acetic acid.

    • Causality: Glacial acetic acid protonates the carbonyl oxygen of the aldehyde. This significantly increases the electrophilicity of the carbonyl carbon, accelerating the nucleophilic attack by the terminal nitrogen of the hydrazide[4].

  • Reflux & Validation: Reflux the mixture for 3–5 hours.

    • Self-Validation: Hydrazones are highly conjugated and typically exhibit lower solubility in hot ethanol than their precursors. The successful formation of the azomethine bond is visually confirmed by the precipitation of a vividly colored (often yellow or orange) solid directly from the hot solution[4][10].

  • Isolation: Cool the reaction mixture to 0 °C to maximize crystallization. Filter the solid, wash with cold ethanol, and dry.

References

  • MDPI (Molecules) - Synthesis, Biological Evaluation and Computational Studies of New Hydrazide Derivatives Containing 1,3,4-Oxadiazole as Antitubercular Agents. URL: [Link][3]

  • RSC Advances - Advances in isoxazole chemistry and their role in drug discovery. URL:[Link][11]

  • International Journal of Research and Analytical Reviews (IJRAR) - Synthesis and biological evaluation of some novel schiff base hydrazide derivatives. URL: [Link][4]

  • Indian Journal of Pharmaceutical Education and Research - Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. URL:[Link][6]

  • MDPI (Molecules) - Combinatorial Libraries on Rigid Scaffolds: Solid Phase Synthesis of Variably Substituted Pyrazoles and Isoxazoles. URL:[Link][8]

  • RSC Publishing - Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. URL: [Link][9]

  • Semantic Scholar - Synthesis and Characterization of Novel Schiff Bases Containing Isoxazoline or Pyrazoline Unit. URL:[Link][10]

  • ChemScene / Namiki - Benzisoxazole building blocks: Privileged scaffolds in medicinal chemistry. URL: [Link][5]

Sources

Application

Preparation of heterocyclic compounds from Isoxazol-5-yl-acetic acid hydrazide

Application Note & Protocols Topic: Versatile Synthetic Pathways for Novel Heterocyclic Compounds from Isoxazol-5-yl-acetic Acid Hydrazide Audience: Researchers, scientists, and drug development professionals. Abstract I...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocols

Topic: Versatile Synthetic Pathways for Novel Heterocyclic Compounds from Isoxazol-5-yl-acetic Acid Hydrazide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Isoxazole derivatives are a cornerstone in medicinal chemistry, valued for a wide spectrum of biological activities including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] The functionalization of the isoxazole scaffold provides a robust platform for the development of novel therapeutic agents. This guide focuses on Isoxazol-5-yl-acetic acid hydrazide, a highly versatile and strategic starting material. The terminal acid hydrazide group (-CONHNH₂) is a powerful synthetic handle, enabling the construction of various five-membered heterocyclic rings through well-established cyclization strategies.[3] This document provides detailed protocols and mechanistic insights for the synthesis of 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles, leveraging the unique reactivity of both the hydrazide moiety and the isoxazole core itself.

Introduction: The Strategic Value of Isoxazol-5-yl-acetic Acid Hydrazide

The isoxazole ring is a privileged scaffold in drug discovery, present in numerous FDA-approved drugs such as the antibiotic Cloxacillin and the anti-inflammatory drug Valdecoxib.[1] Its stability and ability to participate in hydrogen bonding make it an attractive component for molecular design. By appending an acetic acid hydrazide at the 5-position, we create a bifunctional building block.

  • The Isoxazole Core: Provides a stable, aromatic, and biologically relevant anchor.

  • The Acetic Acid Hydrazide Tail: Acts as a versatile nucleophilic synthon, primed for cyclocondensation reactions to build additional heterocyclic systems. This moiety is a gateway to a diverse chemical space.[3]

This guide will explore three key transformations starting from Isoxazol-5-yl-acetic acid hydrazide, providing both the "how" (protocols) and the "why" (mechanistic rationale).

Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles

The 1,3,4-oxadiazole ring is a bioisostere of ester and amide functionalities, offering improved metabolic stability and pharmacokinetic properties. The most direct route from an acid hydrazide involves a two-step, one-pot reaction: N-acylation followed by cyclodehydration.

Mechanistic Rationale

The synthesis proceeds via an initial N-acylation of the terminal nitrogen of the hydrazide with a carboxylic acid (or its activated form, like an acyl chloride), forming a stable 1,2-diacylhydrazine intermediate. This intermediate is then subjected to dehydrative cyclization using a reagent like phosphorus oxychloride (POCl₃) or triphenylphosphine, which promotes the intramolecular nucleophilic attack of the oxygen onto the adjacent carbonyl carbon, followed by elimination of water to form the aromatic oxadiazole ring.[4][5]

Experimental Workflow Diagram

G start Isoxazol-5-yl-acetic acid hydrazide intermediate 1,2-Diacylhydrazine Intermediate start->intermediate N-Acylation reagent1 Carboxylic Acid (R-COOH) + Activating Agent (e.g., EDCI) or Acyl Chloride (R-COCl) reagent1->intermediate product 2-(Isoxazol-5-ylmethyl)-5-R- 1,3,4-Oxadiazole intermediate->product Cyclodehydration reagent2 Dehydrating Agent (e.g., POCl₃, TsCl) reagent2->product

Caption: Workflow for 1,3,4-Oxadiazole Synthesis.

Detailed Protocol: Synthesis of 2-((3-methylisoxazol-5-yl)methyl)-5-phenyl-1,3,4-oxadiazole

This protocol is a representative example using benzoic acid.

  • Step 1: Formation of the Diacylhydrazine Intermediate.

    • To a solution of 3-methylisoxazol-5-yl-acetic acid hydrazide (1.0 eq) in anhydrous Dichloromethane (DCM, 10 mL), add triethylamine (1.2 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add benzoyl chloride (1.1 eq) dropwise while stirring.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with water (2 x 10 mL) and brine (1 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude diacylhydrazine can be used directly in the next step.

  • Step 2: Cyclodehydration.

    • Add phosphorus oxychloride (POCl₃, 5 mL) to the crude diacylhydrazine from the previous step.

    • Heat the mixture to reflux (approx. 100-110 °C) for 3-5 hours. Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases and the pH is ~7-8.

    • The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water, and dried.

    • Purify the crude product by recrystallization from ethanol to yield the final 2,5-disubstituted 1,3,4-oxadiazole.

Synthesis of 4,5-Disubstituted-4H-1,2,4-Triazole-3-thiols

The 1,2,4-triazole moiety is present in a wide range of pharmaceuticals, including well-known antifungal agents like Fluconazole. A reliable method to construct this ring from an acid hydrazide is via reaction with an isothiocyanate followed by base-catalyzed cyclization.[6][7]

Mechanistic Rationale

The synthesis begins with the nucleophilic attack of the terminal amino group of the hydrazide onto the electrophilic carbon of the isothiocyanate (R-N=C=S), forming a thiosemicarbazide intermediate. This intermediate, upon treatment with a base (e.g., NaOH, KOH), undergoes deprotonation and subsequent intramolecular cyclization. The base facilitates the removal of a proton, promoting the attack of the sulfur or nitrogen atom onto a carbonyl carbon, leading to the elimination of a water molecule and the formation of the stable triazole-thiol ring.[7]

Experimental Workflow Diagram

G start Isoxazol-5-yl-acetic acid hydrazide intermediate Thiosemicarbazide Intermediate start->intermediate Addition reagent1 Isothiocyanate (R-NCS) Ethanol, Reflux reagent1->intermediate product 4-R-5-((isoxazol-5-yl)methyl)- 4H-1,2,4-triazole-3-thiol intermediate->product Cyclization (Dehydration) reagent2 Aqueous Base (e.g., 8% NaOH), Reflux reagent2->product

Caption: Workflow for 1,2,4-Triazole-3-thiol Synthesis.

Detailed Protocol: Synthesis of 4-phenyl-5-((3-methylisoxazol-5-yl)methyl)-4H-1,2,4-triazole-3-thiol
  • Step 1: Synthesis of the Thiosemicarbazide Intermediate.

    • Dissolve 3-methylisoxazol-5-yl-acetic acid hydrazide (1.0 eq) in absolute ethanol (20 mL) in a round-bottom flask.

    • Add phenyl isothiocyanate (1.05 eq) to the solution.

    • Heat the reaction mixture to reflux for 4-6 hours.

    • Cool the mixture to room temperature. The thiosemicarbazide often precipitates from the solution.

    • Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry.

  • Step 2: Base-Catalyzed Cyclization.

    • Suspend the dried thiosemicarbazide (1.0 eq) in an aqueous solution of sodium hydroxide (e.g., 8% w/v, 15 mL).

    • Heat the mixture to reflux for 6-8 hours, during which the solid should dissolve.

    • After the reflux period, cool the reaction mixture in an ice bath.

    • Carefully acidify the cold solution to pH 5-6 with a dilute acid (e.g., 1M HCl or acetic acid).

    • The triazole-thiol product will precipitate out of the solution.

    • Collect the solid by vacuum filtration, wash thoroughly with cold water to remove salts, and dry.

    • Recrystallize the crude product from an appropriate solvent like ethanol or an ethanol/water mixture.

Synthesis of 5-Amino-3-arylpyrazoles via Isoxazole Ring Opening

In a distinct and powerful transformation, the isoxazole ring itself can act as a latent 1,3-dielectrophile. Treatment of 5-arylisoxazoles with hydrazine does not react at an appended hydrazide but rather opens the isoxazole ring and re-closes it to form a 5-aminopyrazole.[8][9] This method transforms one heterocycle into another. While our starting material has an acetic acid hydrazide tail, this section describes the fundamental ring transformation of the core isoxazole scaffold, a reaction for which the acetic acid hydrazide moiety would be a spectator.

Mechanistic Rationale

The reaction is initiated by the nucleophilic attack of hydrazine at the C5 position of the isoxazole ring. This leads to the cleavage of the weak N-O bond, opening the ring to form a ketonitrile intermediate.[10][11] This intermediate then undergoes a rapid intramolecular cyclocondensation, with the second nitrogen of the hydrazine attacking the nitrile carbon, to form the thermodynamically stable 5-aminopyrazole ring.[11] The reaction can be promoted under basic, acidic, or microwave-assisted conditions.[8][9][10]

Reaction Pathway Diagram

G start 5-Aryl-isoxazole (R = Aryl) intermediate Ketonitrile Intermediate start->intermediate Ring Opening (N-O Cleavage) reagent1 Hydrazine Hydrate (NH₂NH₂·H₂O) Acid or Base Catalyst MW or Thermal reagent1->intermediate product 5-Amino-3-Arylpyrazole intermediate->product Intramolecular Cyclization

Caption: Pathway for Isoxazole to Pyrazole Transformation.

Detailed Protocol: TFA-Mediated Microwave Synthesis of 5-Amino-3-aryl-1H-pyrazole

This protocol is adapted from literature describing the transformation of 5-arylisoxazoles.[9]

  • Reaction Setup.

    • In a 10 mL microwave reaction vial, add the 5-arylisoxazole (1.0 eq, e.g., 5-phenylisoxazole).

    • Add water (3.0 mL) as the solvent.

    • Add hydrazine monohydrate (2.0 eq).

    • Finally, add trifluoroacetic acid (TFA) (0.2 eq) as a catalyst.

    • Seal the vial with a cap.

  • Microwave Irradiation.

    • Place the vial in a microwave reactor.

    • Irradiate the mixture at 120 °C for 15 minutes.

    • After the reaction time, cool the vial to room temperature.

  • Work-up and Purification.

    • Transfer the reaction mixture to a separatory funnel.

    • Add ethyl acetate (20 mL) and a saturated solution of NaHCO₃ (15 mL) to neutralize the acid and extract the product.

    • Separate the organic layer, and extract the aqueous layer again with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine (1 x 15 mL), and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the resulting crude solid by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to obtain the pure 5-aminopyrazole.

Summary of Reaction Conditions
Heterocycle TargetKey ReagentsIntermediateDriving ForceReference
1,3,4-Oxadiazole Carboxylic Acid, POCl₃1,2-DiacylhydrazineAromatic ring formation[4][5]
1,2,4-Triazole Isothiocyanate, NaOHThiosemicarbazideAromatic ring formation[6][7]
5-Aminopyrazole Hydrazine Hydrate, TFAKetonitrileN-O bond cleavage, Aromaticity[8][9][11]

Conclusion

Isoxazol-5-yl-acetic acid hydrazide is a readily accessible and highly valuable building block for chemical library synthesis and drug discovery programs. The protocols detailed herein demonstrate its utility in constructing medicinally relevant 1,3,4-oxadiazole and 1,2,4-triazole scaffolds through reliable and well-understood chemical transformations of the hydrazide moiety. Furthermore, the underlying isoxazole core possesses its own unique reactivity, allowing for its transformation into other important heterocyclic systems like 5-aminopyrazoles. These distinct synthetic avenues provide researchers with a powerful toolkit to rapidly generate molecular diversity from a single, strategic starting material.

References

  • Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. RSC Advances. [Link]

  • Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives - PMC. National Center for Biotechnology Information. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]

  • New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H)-one Classes: Synthesis, Characterization and Toxicity Evaluation. MDPI. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. National Center for Biotechnology Information. [Link]

  • Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. Der Pharma Chemica. [Link]

  • Isoxazol-5-ones as Strategic Building Blocks in Organic Synthesis. ResearchGate. [Link]

  • SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS WITH EXPECTED POTENTIAL BIOLOGICAL ACTIVITY. Journal of Islamic Academy of Sciences. [Link]

  • Isoxazolyl-Derived 1,4-Dihydroazolo[5,1-c][8][9][11]Triazines: Synthesis and Photochemical Properties - PMC. National Center for Biotechnology Information. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery - PMC. National Center for Biotechnology Information. [Link]

  • Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal. [Link]

  • Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. [Link]

  • Preparation of Acidic 5-Hydroxy-1,2,3-triazoles via the Cycloaddition of Aryl Azides with β-Ketoesters - PMC. National Center for Biotechnology Information. [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers Media S.A.. [Link]

  • Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. ResearchGate. [Link]

  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. MDPI. [Link]

  • Synthesis and Identification of Some New Heterocyclic Compounds for Levofloxacin Drug Derivatives with Evaluating of Their Biological Efficiency and Antioxidant Activity. Journal of Medicinal and Chemical Sciences. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link]

  • The recent progress of isoxazole in medicinal chemistry | Request PDF. ResearchGate. [Link]

  • Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene - PMC. National Center for Biotechnology Information. [Link]

  • Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research. [Link]

  • Synthesis and reactions of oxadiazolo, thiadiazolo and triazolo phthalazin- 1(2H)-one derivatives. Der Pharma Chemica. [Link]

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Method

Application Note: Isoxazol-5-yl-acetic Acid Hydrazide as a Core Scaffold in Agrochemical Discovery

Executive Summary The relentless evolution of phytopathogenic fungi and herbicide-resistant weeds necessitates the continuous development of novel agrochemicals with unique modes of action. Recently, the isoxazole hydraz...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The relentless evolution of phytopathogenic fungi and herbicide-resistant weeds necessitates the continuous development of novel agrochemicals with unique modes of action. Recently, the isoxazole hydrazide scaffold has emerged as a highly versatile and potent pharmacophore in agricultural chemistry [1]. Specifically, isoxazol-5-yl-acetic acid hydrazide serves as a critical building block for synthesizing next-generation Succinate Dehydrogenase Inhibitors (SDHIs) and Protoporphyrinogen Oxidase (PPO) inhibitors.

This application note details the synthetic workflows, biological screening protocols, and mechanistic validation strategies for utilizing isoxazol-5-yl-acetic acid hydrazide in the development of broad-spectrum agrochemicals.

Rationale & Target Identification

The Hydrazide Pharmacophore

The selection of the hydrazide functional group (–CONHNH₂) is driven by its dual utility. Synthetically, it acts as a flexible linker capable of undergoing condensation with various aldehydes and ketones to form Schiff bases, or cyclizing to form secondary heterocycles (e.g., oxadiazoles) [2]. Biologically, the hydrazide moiety acts as a potent hydrogen bond donor and acceptor. In the context of SDHIs, these hydrogen bonds are critical for anchoring the molecule within the ubiquinone-binding pocket of the mitochondrial succinate dehydrogenase (SDH) enzyme [3].

Targeting Succinate Dehydrogenase (SDH)

SDH (Complex II) is a crucial enzyme that links the tricarboxylic acid (TCA) cycle with the mitochondrial electron transport chain (ETC). By inhibiting the oxidation of succinate to fumarate, SDHIs completely disrupt fungal cellular respiration [3]. Recent studies have demonstrated that coupling the isoxazole ring with a hydrazide moiety yields compounds with nanomolar affinity for fungal SDH, leading to rapid reactive oxygen species (ROS) accumulation and mycelial apoptosis[1].

Mechanism A Isoxazole Hydrazide Derivative B Binds Ubiquinone Site (Succinate Dehydrogenase) A->B C TCA Cycle Blockade (Succinate to Fumarate) B->C D Electron Transport Chain Disruption C->D E ROS Accumulation & Membrane Permeability D->E F Mycelial Apoptosis & Fungal Death E->F

Fig 1. Mechanism of action for SDH inhibition by isoxazole hydrazides.

Synthetic Methodology

To ensure high yield and purity for downstream biological assays, the synthesis of isoxazol-5-yl-acetic acid hydrazide and its subsequent derivatization must be tightly controlled. The following workflow utilizes eco-friendly conditions to generate library candidates [2].

Protocol 3.1: Synthesis of Isoxazol-5-yl-acetic Acid Hydrazide

Causality Check: Hydrazine hydrate is highly nucleophilic. Performing the hydrazinolysis in absolute ethanol under reflux ensures complete conversion of the ester precursor while minimizing hydrolytic side reactions.

  • Starting Material Preparation: Dissolve 10 mmol of ethyl isoxazol-5-yl-acetate in 30 mL of absolute ethanol.

  • Hydrazinolysis: Add 15 mmol of 80% hydrazine hydrate dropwise to the solution at 0 °C to control the initial exothermic reaction.

  • Reflux: Elevate the temperature and reflux the mixture for 4–6 hours. Monitor the reaction via TLC (Hexane:EtOAc, 3:1) until the ester spot disappears.

  • Isolation: Concentrate the solvent under reduced pressure. Pour the residue into ice-cold water to precipitate the isoxazol-5-yl-acetic acid hydrazide.

  • Purification: Filter the solid and recrystallize from ethanol to yield the pure hydrazide scaffold.

Protocol 3.2: Derivatization into SDHI Candidates
  • Condensation: React equimolar amounts of the synthesized hydrazide (0.1 mol) and a target aldehyde/ketone (e.g., β-ionone or a fluorinated benzaldehyde) in 25 mL of ethanol.

  • Catalysis: Add 3–4 drops of glacial acetic acid. Reasoning: The mild acid catalyzes the formation of the imine bond (Schiff base) by protonating the carbonyl oxygen, making it more susceptible to nucleophilic attack by the hydrazide.

  • Reaction & Yield: Reflux for 5 hours, cool to room temperature, and filter the resulting precipitate.

Synthesis A Isoxazole Core Synthesis (Cyclocondensation) B Esterification (Isoxazol-5-yl-acetate) A->B C Hydrazinolysis (Hydrazine Hydrate, EtOH) B->C D Isoxazol-5-yl-acetic acid hydrazide (Key Scaffold) C->D E Derivatization (Aldehydes / Ketones) D->E F Novel SDHI Candidates (e.g., β-Ionone Derivatives) E->F

Fig 2. Synthetic workflow for isoxazol-5-yl-acetic acid hydrazide derivatives.

Agrochemical Screening Protocols

To establish a self-validating data set, researchers must perform both phenotypic (in vitro mycelial growth) and target-based (SDH enzymatic) assays.

Protocol 4.1: In Vitro Antifungal Assay (Mycelial Growth Inhibition)

This assay determines the half-maximal effective concentration (EC₅₀) of the synthesized derivatives against key phytopathogenic fungi (e.g., Rhizoctonia solani, Botrytis cinerea).

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) and autoclave at 121 °C for 15 minutes.

  • Compound Dosing: Dissolve the isoxazole hydrazide derivatives in DMSO. Add the solutions to the cooling PDA (approx. 50 °C) to achieve final concentrations ranging from 0.1 to 50 μg/mL. Validation Step: Ensure the final DMSO concentration in the agar does not exceed 0.5% (v/v) to prevent solvent-induced toxicity. Include a DMSO-only control plate.

  • Inoculation: Place a 5 mm mycelial plug (taken from the leading edge of a 3-day-old fungal culture) in the center of each PDA plate.

  • Incubation & Measurement: Incubate at 25 °C in the dark. Measure the colony diameter using digital calipers when the control plate mycelium reaches the edge of the petri dish.

  • Calculation: Calculate the inhibition rate (%) = [(Control diameter - Treated diameter) / (Control diameter - 5 mm)] × 100. Use probit analysis to determine the EC₅₀.

Protocol 4.2: Target-Based SDH Inhibition Assay

To prove that the observed antifungal activity is causally linked to SDH inhibition, an enzymatic assay using 2,6-dichlorophenolindophenol (DCPIP) as an artificial electron acceptor is required.

  • Mitochondrial Extraction: Isolate mitochondria from fungal mycelia using differential centrifugation in a sucrose-based homogenization buffer (pH 7.2).

  • Reaction Mixture: In a 96-well microplate, combine 50 mM phosphate buffer (pH 7.0), 20 mM succinate (substrate), 1 mM sodium azide (to block Complex IV), and 50 μM DCPIP.

  • Inhibitor Addition: Add the isoxazole hydrazide candidate at varying concentrations.

  • Initiation & Kinetic Reading: Add the mitochondrial extract to initiate the reaction. Monitor the reduction of DCPIP spectrophotometrically by measuring the decrease in absorbance at 600 nm over 10 minutes.

  • Validation: Use Boscalid (a commercial SDHI) as a positive control [1]. Calculate the IC₅₀ based on the dose-response curve of DCPIP reduction rates.

Quantitative Data Summary

Recent literature validates the exceptional potency of isoxazole hydrazide derivatives. For instance, β-ionone derivatives containing this moiety demonstrated broad-spectrum efficacy [1]. The table below summarizes the expected benchmark data for a highly optimized derivative (e.g., Compound D28, bearing a 3,4-difluorophenyl group) compared to commercial standards.

Compound / StandardTarget PathogenEC₅₀ (μg/mL)SDH IC₅₀ (μg/mL)Primary Mode of Action
Isoxazole Hydrazide D28 Rhizoctonia solani0.2045.38SDH Inhibition / ROS Accumulation
Isoxazole Hydrazide D28 Valsa mali0.586N/ASDH Inhibition
Boscalid (Control) Rhizoctonia solani0.3504.12SDH Inhibition
Azoxystrobin (Control) Botrytis cinerea2.10N/AQoI (Complex III) Inhibition

Data extrapolated from recent structural optimization studies on isoxazole hydrazides [1].

Mechanistic Validation: ROS Accumulation

To close the logical loop between SDH inhibition and fungal death, researchers must validate the downstream effects. When SDH is blocked, electrons leak from the ETC, reacting with molecular oxygen to form superoxide radicals.

  • ROS Staining Protocol: Treat fungal mycelia with the experimental compound at its EC₅₀ for 12 hours. Wash and stain with 10 μM DCFH-DA (2',7'-dichlorofluorescin diacetate) for 30 minutes in the dark.

  • Imaging: Observe under a fluorescence microscope (Excitation: 488 nm, Emission: 525 nm). A massive increase in green fluorescence compared to the untreated control validates that the isoxazole hydrazide induces lethal oxidative stress, confirming the causal chain from target binding to cellular apoptosis.

References

  • Title: Novel β-Ionone Derivatives Containing Isoxazole Hydrazide Moiety: Design, Synthesis, Antifungal Activity, and Action Mechanism Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: [Link]

  • Title: Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

  • Title: A Review of Current Knowledge of Resistance Aspects for the Next-Generation Succinate Dehydrogenase Inhibitor Fungicides Source: Plant Disease (APS Journals) URL: [Link]

Application

Application Note: Reagents and Process Engineering for the Scaled-Up Synthesis of Isoxazol-5-yl-acetic Acid Hydrazide

Target Audience: Process Chemists, Drug Development Scientists, and Chemical Engineers. Introduction & Strategic Overview Isoxazole derivatives are highly valued in medicinal chemistry as robust bioisosteres for carboxyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Drug Development Scientists, and Chemical Engineers.

Introduction & Strategic Overview

Isoxazole derivatives are highly valued in medicinal chemistry as robust bioisosteres for carboxylic acids and amides. The synthesis of Isoxazol-5-yl-acetic acid hydrazide serves as a critical node in drug development, acting as a versatile intermediate for downstream 1,3,4-oxadiazole or triazole formations. While synthesizing this hydrazide on a milligram scale is trivial, scaling up to multi-gram or kilogram quantities introduces severe process chemistry challenges. These challenges primarily revolve around the safe handling of hydrazine, thermodynamic control of the highly exothermic hydrazinolysis, and the isolation of highly polar intermediates without relying on hazardous extractions.

This application note details a field-proven, self-validating two-step protocol for scaling up this synthesis, emphasizing reagent selection causality and inherent process safety.

Mechanistic Pathway & Process Workflow

G A Isoxazole-5-acetic Acid (Starting Material) B Fischer Esterification (MeOH, cat. H2SO4) A->B C Methyl Isoxazole-5-acetate (Intermediate) B->C D Hydrazinolysis (N2H4·H2O, EtOH, 85°C) C->D E Isoxazol-5-yl-acetic acid hydrazide (Target Product) D->E F In-Process QC & Safety (Exotherm Monitoring) D->F F->E

Workflow for the scaled-up synthesis of Isoxazol-5-yl-acetic acid hydrazide.

Reagent Selection & Process Chemistry Causality

The Necessity of the Ester Intermediate

Direct coupling of isoxazole-5-acetic acid with hydrazine requires expensive coupling reagents (e.g., HATU, EDC) that generate stoichiometric waste, making them economically and environmentally unsuitable for scale-up. Instead, converting the carboxylic acid to an alkyl ester via Fischer esterification is the industry standard for continuous flow and batch scale-up[1]. Causality: Esterification activates the carbonyl carbon for nucleophilic acyl substitution. More importantly, it allows the intermediate to be purified via simple distillation or aqueous workup, stripping away residual water that could hydrolyze the final product or stall the reaction.

Hydrazinolysis: Hydrazine Hydrate vs. Anhydrous Hydrazine

The choice of hydrazine reagent is the most critical safety parameter in this workflow. Anhydrous hydrazine is highly detonable, possesses a wide flammability range, and can ignite in the absence of air[2]. For scale-up, Hydrazine Hydrate (typically 64% wt in water) is strictly recommended. Causality: The aqueous component acts as a vital thermal sink. Hydrazinolysis is highly exothermic; dilute aqueous solutions absorb the heat of decomposition, drastically reducing the risk of a thermal runaway[2]. Furthermore, using a slight molar excess (1.2 to 1.5 equivalents) ensures complete conversion of the ester[3], eliminating the need for complex chromatographic separation.

Solvent Selection for Crystallization-Driven Isolation

Ethanol is the preferred solvent for the hydrazinolysis stage. Causality: The starting ester and hydrazine hydrate are fully miscible in hot ethanol. As the reaction progresses and the mixture cools, the resulting Isoxazol-5-yl-acetic acid hydrazide—which has a high propensity for intermolecular hydrogen bonding—crystallizes out of the solution. This allows for isolation via simple vacuum filtration, bypassing hazardous liquid-liquid extractions that could concentrate unreacted hydrazine[4].

Quantitative Data & Safety Metrics

Table 1: Hydrazine Reagent Safety & Scalability Profiles

Reagent GradeConcentration (wt%)Thermal Runaway RiskScale-Up SuitabilityCausality / Mechanism
Anhydrous Hydrazine >98%ExtremeUnsuitableLacks thermal mass; vapor phase detonable in absence of air.
Hydrazine Hydrate (80%) ~51% N₂H₄ModerateAcceptableWater absorbs heat of decomposition; requires highly controlled dosing.
Hydrazine Hydrate (64%) ~40% N₂H₄LowOptimal High inherent safety; sufficient reactivity for complete ester conversion.

Table 2: Process Parameters for Hydrazinolysis

ParameterTarget ValueSelf-Validation MetricCausality
Molar Equivalents 1.2 - 1.5 eq N₂H₄·H₂OTLC shows <1% esterEnsures complete conversion; avoids unreacted ester impurities.
Addition Rate Dropwise over 45 minInternal Temp < 75°CPrevents accumulation of unreacted hydrazine and thermal spiking.
Isolation Temp 0 - 5°C (Ice Bath)Rapid crystallizationExploits the differential solubility of the hydrazide vs. impurities.

Self-Validating Experimental Protocols

Note: These protocols are designed with built-in thermodynamic and analytical checkpoints. Proceeding to the next step is contingent upon satisfying the validation criteria of the current step.

Phase 1: Synthesis of Methyl Isoxazole-5-acetate (Esterification)
  • Reactor Charging: To a 5 L jacketed reactor, add Isoxazole-5-acetic acid (1.0 eq) and Methanol (10 volumes).

  • Catalysis: Slowly charge concentrated H₂SO₄ (0.1 eq) while maintaining vigorous stirring.

  • Reflux & Validation: Heat the mixture to 65°C (reflux).

    • Self-Validation Checkpoint: Monitor the reaction via HPLC at 2-hour intervals. The reaction is deemed complete and ready for workup only when the carboxylic acid peak area is <1%.

  • Workup: Cool to room temperature, neutralize carefully with saturated NaHCO₃ to pH 7-8, and concentrate under reduced pressure to remove methanol. Extract the aqueous residue with Ethyl Acetate (3 x 3 volumes), wash with brine, dry over anhydrous Na₂SO₄, and evaporate to yield the ester intermediate as a distillable oil.

Phase 2: Scaled-Up Hydrazinolysis

Safety Warning:Proper PPE including chemical safety goggles, impermeable neoprene gloves, and a respirator must be worn. The reaction must be performed in a certified fume hood[5].

  • Reactor Charging: Dissolve Methyl Isoxazole-5-acetate (1.0 eq) in absolute Ethanol (5 volumes) in a 5 L jacketed reactor equipped with an overhead stirrer, internal thermometer, and dropping funnel.

  • Controlled Addition: Heat the solution to 50°C. Add Hydrazine Hydrate (64% wt solution, 1.3 eq) dropwise over 45 minutes.

    • Self-Validation Checkpoint: Monitor the internal temperature continuously. The exotherm must not cause the temperature to exceed 75°C. If thermal spiking occurs, halt the addition immediately until the temperature stabilizes.

  • Reflux: Once the addition is complete, heat the reaction to 80-85°C and stir for 4 hours.

  • Crystallization & Validation: Cool the reactor slowly to 0-5°C using a chiller over 2 hours.

    • Self-Validation Checkpoint: The appearance of a dense white precipitate confirms the formation of the hydrazide network and successful conversion.

  • Isolation: Isolate the product via vacuum filtration. Wash the filter cake with ice-cold Ethanol (2 x 1 volume) to remove residual hydrazine and trace unreacted ester. Dry under vacuum at 40°C to a constant weight.

References

  • Title: Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes Source: Organic Process Research & Development - ACS Publications URL
  • Title: Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow Source: ACS Publications URL
  • Title: Hydrazine Hydrate Safety: Is It Flammable and How to Handle It Correctly Source: Hoo Chemtec URL
  • Title: hydrazine hydrate - Organic Syntheses Procedure Source: Organic Syntheses URL
  • Title: CN103408454A - Preparation method of hydrazide compound Source: Google Patents URL

Sources

Method

Application Notes and Protocols for Peptide Coupling Using Isoxazol-5-yl-acetic acid hydrazide

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: A Novel Reagent at the Intersection of Peptide Chemistry and Medicinal Scaffolds The synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: A Novel Reagent at the Intersection of Peptide Chemistry and Medicinal Scaffolds

The synthesis of peptides with high fidelity and efficiency is a cornerstone of modern drug discovery and chemical biology. The choice of coupling method is paramount to achieving desired yields, minimizing racemization, and ensuring the integrity of complex peptide sequences. While numerous coupling reagents are commercially available, the exploration of novel reagents that offer unique advantages, such as the introduction of biologically active moieties, remains a vibrant area of research.

This document details the application of Isoxazol-5-yl-acetic acid hydrazide as a versatile reagent for peptide bond formation. The isoxazole heterocycle is a privileged scaffold in medicinal chemistry, known for a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antibacterial properties.[1][2][3][4][5] By employing Isoxazol-5-yl-acetic acid hydrazide in peptide synthesis, it is possible to not only form the desired amide bond but also to introduce this valuable pharmacophore directly into the peptide backbone or as a C-terminal modification.

This guide provides a comprehensive overview of the chemical principles, detailed experimental protocols, and potential applications of this novel reagent. The methodologies described herein are grounded in the well-established chemistry of acyl azide-mediated coupling, a classic yet powerful technique known for its low racemization potential.

I. Chemical Principles and Mechanistic Overview

The utility of Isoxazol-5-yl-acetic acid hydrazide as a peptide coupling agent is predicated on its conversion to a highly reactive acyl azide intermediate. This transformation is typically achieved under mild, acidic conditions through treatment with a nitrosylating agent, such as sodium nitrite. The resulting acyl azide is a potent acylating agent that readily reacts with the nucleophilic amino group of an amino acid or peptide to form a stable amide bond.

The overall process can be dissected into two key stages:

  • Activation: The hydrazide is converted to the corresponding acyl azide. This step is crucial and must be performed at low temperatures to prevent the premature decomposition of the thermally sensitive acyl azide.

  • Coupling: The in-situ generated acyl azide reacts with the N-terminal amine of a peptide or amino acid ester to form the new peptide bond.

The isoxazole moiety remains intact throughout this process, thereby becoming an integral part of the newly synthesized peptide. The stability of the isoxazole ring under these conditions allows for its seamless incorporation.

II. Synthesis of Isoxazol-5-yl-acetic acid hydrazide

While not yet a standard commercially available reagent, Isoxazol-5-yl-acetic acid hydrazide can be synthesized through a straightforward multi-step process, beginning with more readily available starting materials. A plausible synthetic route is outlined below.

cluster_synthesis Synthesis of Isoxazol-5-yl-acetic acid hydrazide start Commercially Available Isoxazole Derivative ester Isoxazol-5-yl-acetic acid ester start->ester 1. Esterification hydrazide Isoxazol-5-yl-acetic acid hydrazide ester->hydrazide 2. Hydrazinolysis

Caption: Synthetic workflow for Isoxazol-5-yl-acetic acid hydrazide.

Protocol 1: Synthesis of Isoxazol-5-yl-acetic acid hydrazide

Materials:

  • Ethyl isoxazole-5-acetate (or a suitable precursor)

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol (absolute)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and heating mantle

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve ethyl isoxazole-5-acetate (1 equivalent) in absolute ethanol (approximately 10 mL per gram of ester).

  • Hydrazine Addition: To the stirred solution, add hydrazine hydrate (3-5 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol and excess hydrazine hydrate under reduced pressure using a rotary evaporator.

  • Work-up: Dissolve the residue in dichloromethane (DCM) and wash with water to remove any remaining hydrazine hydrate. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude Isoxazol-5-yl-acetic acid hydrazide. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

III. Peptide Coupling via Acyl Azide Formation

The core of this methodology lies in the clean and efficient conversion of the hydrazide to an acyl azide, followed by its immediate use in peptide bond formation.

cluster_coupling Peptide Coupling Workflow hydrazide Isoxazol-5-yl-acetic acid hydrazide azide In-situ generation of Isoxazol-5-yl-acetyl azide hydrazide->azide NaNO₂, aq. HCl (low temperature) coupling Peptide Bond Formation azide->coupling + Amino Acid/Peptide peptide Isoxazole-functionalized Peptide coupling->peptide

Caption: Workflow for acyl azide-mediated peptide coupling.

Protocol 2: General Procedure for Peptide Coupling

This protocol describes the coupling of Isoxazol-5-yl-acetic acid to the N-terminus of an amino acid ester or a peptide chain.

Materials:

  • Isoxazol-5-yl-acetic acid hydrazide

  • Amino acid ester hydrochloride or N-terminally deprotected peptide

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), 1N

  • Organic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))

  • Base (e.g., N-methylmorpholine (NMM) or Diisopropylethylamine (DIPEA))

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Hydrazide Solution: Dissolve Isoxazol-5-yl-acetic acid hydrazide (1.1 equivalents) in a suitable organic solvent (e.g., THF or DMF). Cool the solution to -15 °C in a salt-ice bath.

  • Acidification: Add 1N HCl (3 equivalents) to the cooled solution while maintaining the temperature below -10 °C.

  • Acyl Azide Formation: Prepare a pre-cooled aqueous solution of sodium nitrite (1.2 equivalents). Add this solution dropwise to the stirred hydrazide solution, ensuring the temperature does not rise above -10 °C. Stir the reaction mixture at this temperature for 15-20 minutes.

  • Amine Component Preparation: In a separate flask, dissolve the amino acid ester hydrochloride or the N-terminally deprotected peptide (1 equivalent) in the chosen organic solvent. If using a hydrochloride salt, neutralize it by adding the base (e.g., NMM or DIPEA, 1 equivalent) at 0 °C.

  • Coupling Reaction: Add the pre-cooled solution of the amine component to the acyl azide solution. Adjust the pH of the reaction mixture to approximately 8 with the base. Allow the reaction to proceed at 0 °C for 1-2 hours, then let it warm to room temperature and stir overnight.

  • Work-up:

    • Quench the reaction with water.

    • If using a water-immiscible solvent like DCM, separate the organic layer. Wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

    • If using a water-miscible solvent like DMF, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the combined organic extracts over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude peptide can be purified using standard techniques such as column chromatography or preparative HPLC.

IV. Data Presentation and Expected Outcomes

The efficiency of the coupling reaction can be evaluated by analyzing the yield and purity of the final peptide product. The following table provides a general guideline for expected outcomes and key reaction parameters.

ParameterRecommended Value/RangeNotes
Temperature for Azide Formation -15 °C to -10 °CCritical to prevent decomposition of the acyl azide.
Reaction pH for Coupling 7.5 - 8.5A slightly basic pH facilitates the nucleophilic attack of the amine.
Reaction Time 12 - 24 hoursCan be monitored by TLC or LC-MS for completion.
Expected Yield 60 - 85%Highly dependent on the specific amino acid or peptide being coupled.
Racemization LowAcyl azide methods are known for their low propensity to cause racemization.

V. Advantages, Considerations, and Troubleshooting

Advantages:

  • Introduction of a Pharmacophore: The isoxazole moiety is a well-regarded scaffold in medicinal chemistry, potentially imparting desirable biological properties to the resulting peptide.[1][2][3]

  • Low Racemization: The acyl azide method is a classic approach known for minimizing epimerization at the chiral center of the activated amino acid.

  • Unique Spectroscopic Signature: The isoxazole ring can serve as a useful probe for NMR or other spectroscopic analyses of the final peptide.

Considerations and Troubleshooting:

  • Thermal Instability of Acyl Azide: It is imperative to maintain low temperatures during the formation and coupling of the acyl azide to prevent its decomposition into an isocyanate, which would lead to the formation of urea byproducts.

  • Side Reactions: Incomplete conversion of the hydrazide or premature quenching of the acyl azide can lead to a complex mixture of products. Careful control of stoichiometry and reaction conditions is essential.

  • Solubility Issues: The solubility of the peptide and the Isoxazol-5-yl-acetic acid hydrazide in the chosen solvent system should be considered. DMF is a good general-purpose solvent for many peptide synthesis reactions.

VI. Conclusion

Isoxazol-5-yl-acetic acid hydrazide presents a promising, albeit non-traditional, avenue for peptide synthesis. Its application via the acyl azide method offers a reliable strategy for peptide bond formation with minimal racemization, coupled with the strategic advantage of incorporating a medicinally relevant isoxazole moiety. The protocols and guidelines presented in this document are intended to provide a solid foundation for researchers to explore the potential of this and similar heterocyclic hydrazides in the synthesis of novel and potentially therapeutic peptides.

VII. References

  • Raffa, D., Daidone, G., Schillaci, D., Maggio, B., & Plescia, F. (1999). Synthesis of new 3-(3-phenyl-isoxazol-5-yl) or 3-[(3-phenyl-isoxazol-5-yl)-amino] substituted 4(3H)-quinazolinone derivatives with antineoplastic activity. Pharmazie, 54(4), 251–254. [Link]

  • Perreault, C., Gauthier, J. Y., & Leblanc, Y. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5643. [Link]

  • Guan, X., Li, X., & Li, Y. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 15(12), 8143-8160. [Link]

  • ResearchGate. (n.d.). Activation times of isoxazole 1 and yields. Retrieved from [Link]

  • Kumar, K. A., et al. (2016). Design and Synthesis of Novel Isoxazole Tethered Quinone-Amino Acid Hybrids. Journal of Heterocyclic Chemistry, 53(4), 1153-1160. [Link]

  • Szewczyk, M., et al. (2020). Allylic–Allylic Alkylation with 3,5-Dimethyl-4-nitroisoxazole: A Route to Dicarboxylic Acid Derivatives. The Journal of Organic Chemistry, 85(5), 3543-3554. [Link]

  • Bakulev, V. A., et al. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry, 84(24), 16091-16103. [Link]

  • Semantic Scholar. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. [Link]

  • ResearchGate. (n.d.). Pd‐catalyzed cross‐coupling reaction of isoxazole derivatives. Retrieved from [Link]

  • Lee, Y.-S., Park, S. M., & Kim, B. H. (2007). Synthesis of 5-isoxazol-5-yl-2′-deoxyuridines exhibiting antiviral activity against HSV and several RNA viruses. Bulletin of the Korean Chemical Society, 28(7), 1253-1256. [Link]

  • Bakulev, V. A., et al. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry, 84(24), 16091-16103. [Link]

  • Raffa, D., Daidone, G., Schillaci, D., Maggio, B., & Plescia, F. (1999). Synthesis of new 3-(3-phenyl-isoxazol-5-yl) or 3-[(3-phenyl-isoxazol-5-yl)-amino] substituted 4(3H)-quinazolinone derivatives with antineoplastic activity. Pharmazie, 54(4), 251–254. [Link]

  • Wang, L., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(11), 13583-13591. [Link]

  • Portilla, J., et al. (2026). Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. RSC Advances, 16(10), 8934-8945. [Link]

  • MDPI. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. [Link]

  • ResearchGate. (2026). Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. [Link]

  • Gollapalli, N. R., et al. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 7(6), 346-352. [Link]

  • ResearchGate. (n.d.). Recent Advances on the Synthesis and Reactivity of Isoxazoles. Retrieved from [Link]

  • Preprints.org. (2025). The Green and Effective Synthesis of Isoxazole-based Molecules Under Ultrasonic Irradiation Approaches. [Link]

  • Portilla, J., et al. (2026). Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. RSC Advances, 16(10), 8934-8945. [Link]

  • ResearchGate. (2026). Reaction of Hydrazide of (Tetrazol-5-yl)acetic Acid with Isothiocyanates and Antimicrobial Investigations of Newly-Obtained Compounds. [Link]

  • Semantic Scholar. (2007). REACTION OF HYDRAZIDE OF (TETRAZOL-5-YL)ACETIC ACID WITH ISOTHIOCYANATES AND ANTIMICROBIAL INVESTIGATIONS OF NEWLY-OBTAINED COMP. [Link]

  • MDPI. (2025). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. [Link]

Sources

Application

Application Notes and Protocols for In Vitro Assays Involving Isoxazol-5-yl-acetic acid hydrazide

Introduction: The Therapeutic Potential of Isoxazole and Hydrazide Moieties The convergence of the isoxazole ring and a hydrazide functional group within a single molecular entity, as seen in Isoxazol-5-yl-acetic acid hy...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Potential of Isoxazole and Hydrazide Moieties

The convergence of the isoxazole ring and a hydrazide functional group within a single molecular entity, as seen in Isoxazol-5-yl-acetic acid hydrazide, presents a compelling scaffold for drug discovery and development. Isoxazole derivatives are a well-established class of heterocyclic compounds renowned for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a key feature in several approved drugs.[1] Similarly, the hydrazide moiety (-CONHNH2) and its derivatives, hydrazones, are recognized for a broad spectrum of biological activities, notably as enzyme inhibitors.[3] Historically, hydrazide-containing drugs have been instrumental as monoamine oxidase (MAO) inhibitors in the treatment of depression.[3]

The combination of these two pharmacophores in Isoxazol-5-yl-acetic acid hydrazide suggests a high potential for interaction with various biological targets. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on a selection of in vitro assays to explore the biological activities of this compound. The protocols detailed herein are designed to be robust and self-validating, providing a solid foundation for initial screening and mechanistic studies.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of Isoxazol-5-yl-acetic acid hydrazide is paramount for accurate and reproducible in vitro studies. While specific experimental data for this exact molecule is not widely available, properties can be inferred from structurally similar compounds.

PropertyAnticipated CharacteristicRecommendation
Solubility Likely to have limited aqueous solubility.Prepare high-concentration stock solutions in an organic solvent such as dimethyl sulfoxide (DMSO).[3] The final concentration of DMSO in the assay should be kept low (typically <1%) to avoid off-target effects.
Stability The hydrazide moiety can be susceptible to hydrolysis, particularly at extreme pH values.Prepare fresh solutions for each experiment. Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[3]
Purity Purity should be ≥95% for reliable biological data.Verify purity by methods such as HPLC, LC-MS, and NMR before initiating biological assays.

Enzyme Inhibition Assays: Uncovering a Primary Mechanism of Action

Given the well-documented role of both isoxazole and hydrazide derivatives as enzyme inhibitors, a primary avenue of investigation for Isoxazol-5-yl-acetic acid hydrazide is its potential to modulate enzyme activity.[4][5] The following protocols provide a framework for screening against relevant enzyme classes.

Workflow for Enzyme Inhibition Assays

G cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer, Enzyme, Substrate, and Test Compound Solutions add_components Dispense Buffer, Compound, and Enzyme to Wells prep_reagents->add_components pre_incubate Pre-incubate to Allow Inhibitor-Enzyme Binding add_components->pre_incubate add_substrate Initiate Reaction with Substrate Addition pre_incubate->add_substrate read_plate Measure Signal (Absorbance/Fluorescence) Over Time add_substrate->read_plate calc_velocity Calculate Initial Reaction Velocity (V₀) read_plate->calc_velocity calc_inhibition Calculate Percent Inhibition calc_velocity->calc_inhibition determine_ic50 Determine IC₅₀ Value calc_inhibition->determine_ic50

Caption: General workflow for an in vitro enzyme inhibition assay.

Protocol 1: Cyclooxygenase (COX-1/COX-2) Inhibition Assay

Rationale: Many isoxazole-containing compounds exhibit anti-inflammatory properties through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2).[4][6] This assay will determine if Isoxazol-5-yl-acetic acid hydrazide shares this mechanism.

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Colorimetric COX inhibitor screening assay kit (or individual components: heme, TMPD)

  • Tris-HCl buffer (pH 8.0)

  • Isoxazol-5-yl-acetic acid hydrazide

  • Celecoxib (selective COX-2 inhibitor control)

  • Indomethacin (non-selective COX inhibitor control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the assay kit manufacturer's instructions. Dissolve Isoxazol-5-yl-acetic acid hydrazide and control inhibitors in DMSO to create stock solutions.

  • Assay Setup: In a 96-well plate, add the following to respective wells:

    • Blank: Assay buffer.

    • 100% Activity Control: Assay buffer, enzyme, and DMSO.

    • Positive Control: Assay buffer, enzyme, and control inhibitor (Celecoxib or Indomethacin).

    • Test Wells: Assay buffer, enzyme, and serial dilutions of Isoxazol-5-yl-acetic acid hydrazide.

  • Pre-incubation: Add the enzyme to all wells except the blank. Pre-incubate the plate at 37°C for 10 minutes to allow for inhibitor binding.[3]

  • Reaction Initiation: Add arachidonic acid to all wells to start the reaction.

  • Measurement: Immediately measure the absorbance at the appropriate wavelength (e.g., 590 nm) every minute for 10-20 minutes.

Data Analysis:

  • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

  • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V₀_control - V₀_inhibitor) / V₀_control] * 100

  • Plot the % inhibition against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

Protocol 2: 5-Lipoxygenase (5-LOX) Inhibition Assay

Rationale: 5-LOX is a key enzyme in the biosynthesis of pro-inflammatory leukotrienes.[5][7] Inhibition of this enzyme is another important anti-inflammatory mechanism.

Materials:

  • Purified 5-LOX enzyme (e.g., from potato or human recombinant)

  • Linoleic acid or arachidonic acid (substrate)

  • Phosphate buffer (pH 6.3)

  • Isoxazol-5-yl-acetic acid hydrazide

  • Zileuton or Quercetin (positive control inhibitor)

  • 96-well UV-transparent microplate

  • UV-Vis microplate reader

Procedure:

  • Reagent Preparation: Prepare a stock solution of the substrate in ethanol. Prepare stock solutions of the test compound and positive control in DMSO.

  • Assay Setup: To a 96-well UV plate, add the following:

    • Blank: Phosphate buffer.

    • Control: Phosphate buffer, enzyme, and DMSO.

    • Positive Control: Phosphate buffer, enzyme, and positive control inhibitor.

    • Test Wells: Phosphate buffer, enzyme, and serial dilutions of Isoxazol-5-yl-acetic acid hydrazide.

  • Pre-incubation: Pre-incubate the plate at room temperature for 5 minutes.

  • Reaction Initiation: Add the substrate to all wells to start the reaction.

  • Measurement: Immediately measure the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product.

Data Analysis:

  • Follow the same data analysis steps as described for the COX inhibition assay to determine the IC₅₀ value.[5]

Antioxidant Activity Assays

The potential for a compound to act as an antioxidant is a valuable therapeutic property. Isoxazole derivatives have been reported to possess antioxidant capabilities.[5][8]

Protocol 3: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Rationale: This is a simple and widely used method to assess the free radical scavenging ability of a compound.[5][9]

Materials:

  • DPPH solution in methanol

  • Methanol

  • Isoxazol-5-yl-acetic acid hydrazide

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol. Prepare stock solutions of the test compound and positive control in methanol or DMSO.

  • Assay Setup: In a 96-well plate, add the following:

    • Blank: Methanol.

    • Control: DPPH solution and the solvent used for the test compound.

    • Test Wells: DPPH solution and serial dilutions of Isoxazol-5-yl-acetic acid hydrazide.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at approximately 517 nm.

Data Analysis:

  • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

  • Plot the % scavenging against the logarithm of the compound concentration and determine the IC₅₀ value.

Antimicrobial Susceptibility Testing

The isoxazole scaffold is present in several antibacterial and antifungal agents.[10][11] Therefore, it is prudent to evaluate the antimicrobial potential of Isoxazol-5-yl-acetic acid hydrazide.

Protocol 4: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

Rationale: This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[12]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • Isoxazol-5-yl-acetic acid hydrazide

  • Ciprofloxacin (antibacterial control) and Fluconazole (antifungal control)

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism as per CLSI guidelines.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound and control drugs in the appropriate broth directly in the 96-well plate.

  • Inoculation: Add the standardized microbial inoculum to all wells.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) as observed by eye or by measuring absorbance.

Data Presentation:

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Isoxazol-5-yl-acetic acid hydrazide
CiprofloxacinNA
FluconazoleNANA

Cell-Based Assays: Assessing Immunomodulatory and Cytotoxic Effects

Isoxazole derivatives have been shown to possess immunomodulatory and cytotoxic activities, making cell-based assays essential for a comprehensive biological profile.[13][14]

Workflow for Cell-Based Assays

G cluster_prep Cell Culture & Plating cluster_treatment Compound Treatment cluster_assay Assay & Measurement cluster_analysis Data Analysis culture_cells Culture and Maintain Cell Lines plate_cells Seed Cells into 96-well Plates culture_cells->plate_cells adhere_cells Allow Cells to Adhere (if applicable) plate_cells->adhere_cells treat_cells Treat Cells with Serial Dilutions of Compound adhere_cells->treat_cells incubate_cells Incubate for a Defined Period treat_cells->incubate_cells add_reagent Add Assay Reagent (e.g., MTT, Griess) incubate_cells->add_reagent incubate_reagent Incubate as Required add_reagent->incubate_reagent read_plate Measure Signal (Absorbance/Fluorescence) incubate_reagent->read_plate calc_viability Calculate Percent Viability / Inhibition read_plate->calc_viability determine_ic50 Determine IC₅₀ / EC₅₀ Value calc_viability->determine_ic50

Caption: General workflow for in vitro cell-based assays.

Protocol 5: Immunomodulatory Activity in Macrophages

Rationale: To determine if Isoxazol-5-yl-acetic acid hydrazide can modulate the inflammatory response in immune cells.[15]

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM supplemented with 10% FBS and antibiotics

  • Lipopolysaccharide (LPS)

  • Griess Reagent (for nitric oxide measurement)

  • ELISA kits for TNF-α and IL-6

  • Isoxazol-5-yl-acetic acid hydrazide

  • Dexamethasone (positive control)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of Isoxazol-5-yl-acetic acid hydrazide or Dexamethasone for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include unstimulated control wells.

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • Nitric Oxide (NO) Measurement: Use the Griess reagent to measure the amount of nitrite (a stable product of NO) in the supernatant by measuring absorbance at 540 nm.

  • Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.

Data Analysis:

  • Calculate the percentage of inhibition of NO, TNF-α, and IL-6 production compared to the LPS-stimulated control.

  • Determine the IC₅₀ values for the inhibition of each inflammatory mediator.

Conclusion

The protocols outlined in this application note provide a robust starting point for the in vitro characterization of Isoxazol-5-yl-acetic acid hydrazide. By systematically evaluating its potential as an enzyme inhibitor, antioxidant, antimicrobial, and immunomodulatory agent, researchers can efficiently build a comprehensive biological profile of this promising compound. The insights gained from these assays will be invaluable in guiding future lead optimization and preclinical development efforts.

References

  • Frontiers in Pharmacology. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Available from: [Link]

  • Scientific Reports. In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Available from: [Link]

  • PLOS ONE. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Available from: [Link]

  • Semantic Scholar. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives. Available from: [Link]

  • ResearchGate. Antimicrobial activity of isoxazole derivatives: A brief overview. Available from: [Link]

  • PubMed. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives. Available from: [Link]

  • International Journal of Chemical and Physical Sciences. Antimicrobial Activity of a new Series of Bis(isoxazoline), Bis(isoxazole) and their Derivatives. Available from: [Link]

  • Der Pharma Chemica. Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Available from: [Link]

  • Taylor & Francis Online. New thiazolyl-isoxazole derivatives as potential anti-infective agents: design, synthesis, in vitro and in silico antimicrobial efficacy. Available from: [Link]

  • MDPI. Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. Available from: [Link]

  • Semantic Scholar. Synthesis and Antibacterial Screening of Some Novel Isoxazole Derivatives. Available from: [Link]

  • National Center for Biotechnology Information. New isoxazole-based heterocyclic hybrids with dual antimicrobial and antioxidant bioactivity: integrated synthesis, in vitro assessment, and computational exploration. Available from: [Link]

  • A review of isoxazole biological activity and present synthetic techniques. Available from: [Link]

  • National Center for Biotechnology Information. Isoxazole Derivatives as Regulators of Immune Functions. Available from: [Link]

  • MDPI. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. Available from: [Link]

  • ResearchGate. Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. Available from: [Link]

  • PubMed. In vitro immunomodulatory effects of 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide on the cellular immune response. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. Available from: [Link]

  • MDPI. Preclinical Study of Immunological Isoxazole Derivatives as a Potential Support for Melanoma Chemotherapy. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Isoxazol-5-yl-acetic acid hydrazide

Welcome to the technical support guide for the synthesis of Isoxazol-5-yl-acetic acid hydrazide. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of Isoxazol-5-yl-acetic acid hydrazide. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this important synthesis. Here, we will address common challenges, explain the underlying chemical principles, and provide robust protocols to help you achieve high yields and purity in your experiments.

The Core Synthesis Pathway: From Ester to Hydrazide

The most common and reliable method for preparing Isoxazol-5-yl-acetic acid hydrazide is the hydrazinolysis of a corresponding alkyl ester, typically the methyl or ethyl ester.[1] This reaction is a nucleophilic acyl substitution where hydrazine acts as the nucleophile, displacing the alkoxy group of the ester.

The overall transformation is as follows:

Synthesis_Pathway Fig. 1: General Synthesis Pathway Isoxazol-5-yl-acetic acid ethyl ester Isoxazol-5-yl-acetic acid ethyl ester reagents Isoxazol-5-yl-acetic acid ethyl ester->reagents Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->reagents Product Isoxazol-5-yl-acetic acid hydrazide Byproduct Ethanol reagents->Product reagents->Byproduct Reflux in Ethanol

Caption: Fig. 1: General Synthesis Pathway

This seemingly straightforward reaction can present several challenges that impact yield and purity. The following sections are designed to help you troubleshoot these issues effectively.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.

Q1: My reaction yield is consistently low or non-existent. What are the likely causes?

A1: Low or no product yield is one of the most common issues and can stem from several factors. A systematic approach is key to identifying the root cause.[2]

Potential Causes & Recommended Actions:

  • Incomplete Reaction:

    • Insufficient Reaction Time/Temperature: Hydrazinolysis can be slower than expected depending on the substrate. Ensure you are refluxing for an adequate period (typically 3-8 hours).[2][3] Monitor the reaction's progress using Thin-Layer Chromatography (TLC).[1] The starting ester spot should disappear as a new, more polar product spot appears.

    • Insufficient Hydrazine: A molar excess of hydrazine hydrate (typically 3-10 equivalents) is often necessary to drive the reaction to completion.[4] However, a very large excess can sometimes complicate purification. Start with 5 equivalents and optimize from there.

  • Poor Reagent Quality:

    • "Wet" Solvent: The presence of excessive water in your alcohol solvent (e.g., ethanol) can lead to competitive hydrolysis of the ester back to the carboxylic acid, especially at elevated temperatures. Use absolute or anhydrous ethanol.[1]

    • Degraded Hydrazine Hydrate: Hydrazine hydrate can degrade over time. Use a fresh bottle or verify the concentration of your current stock.

  • Degradation of Starting Material or Product:

    • Some complex isoxazole derivatives can be sensitive to prolonged high temperatures. If you suspect degradation (e.g., formation of multiple colored byproducts), try lowering the reaction temperature and extending the reaction time.[2]

Q2: My TLC plate shows multiple spots, indicating an impure product. How do I identify and minimize these impurities?

A2: The presence of multiple spots on a TLC plate is a clear sign of either an incomplete reaction or the formation of side products.

Common Impurities and Mitigation Strategies:

  • Unreacted Starting Material: The most common "impurity" is the starting ester. As mentioned above, increase the reaction time or the amount of hydrazine hydrate to ensure complete conversion.[2]

  • Diacyl Hydrazine Formation: A potential side reaction involves the product hydrazide reacting with another molecule of the starting ester, leading to a symmetrical di-substituted hydrazide. This is more likely if the reaction is run for an excessively long time or if there is a stoichiometric deficiency of hydrazine.

  • Hydrazone Formation: If your starting material or solvent contains aldehyde or ketone impurities, hydrazine can react to form hydrazones.[1] Ensure the purity of your starting ester and use clean, high-quality solvents.

Q3: The product has "oiled out" or is difficult to crystallize from the reaction mixture. What should I do?

A3: Obtaining a pure, crystalline solid is crucial for accurate characterization and subsequent steps. If your product precipitates as an oil or remains in solution, consider the following purification strategies.[2][5]

Purification Techniques:

  • Solvent Removal and Trituration: If the product doesn't precipitate upon cooling, remove the solvent under reduced pressure. To the resulting residue (which may be an oil), add a non-polar solvent in which the product is insoluble (e.g., hexanes, diethyl ether). Stir or sonicate this mixture (a process called trituration) to induce the precipitation of your product as a solid.

  • Recrystallization: This is a powerful technique for purifying solid products.[5] The key is to find a suitable solvent or solvent system where the hydrazide is sparingly soluble at room temperature but highly soluble at elevated temperatures.[5] Common solvents to test include ethanol, methanol, or acetonitrile.[5]

  • Column Chromatography: If recrystallization fails or if impurities have similar solubility profiles, column chromatography is the most effective method for purification.[5] Given that hydrazides are typically polar, a normal-phase silica gel column is standard.

Troubleshooting_Workflow Fig. 2: Troubleshooting Workflow Start Low Yield or Impure Product Check_TLC Analyze TLC: - Starting material present? - Multiple product spots? Start->Check_TLC Incomplete_Rxn Incomplete Reaction Check_TLC->Incomplete_Rxn Yes, SM present Side_Rxns Side Reactions Check_TLC->Side_Rxns Yes, multiple spots Optimize_Time Increase Reflux Time & Monitor by TLC Incomplete_Rxn->Optimize_Time Optimize_Hydrazine Increase Hydrazine Equivalents (e.g., 5-10 eq.) Incomplete_Rxn->Optimize_Hydrazine Check_Reagents Verify Reagent Quality: - Anhydrous Solvent - Fresh Hydrazine Hydrate Side_Rxns->Check_Reagents Purify_SM Purify Starting Ester (Recrystallization/Chromatography) Side_Rxns->Purify_SM End High Yield, Pure Product Optimize_Time->End Optimize_Hydrazine->End Check_Reagents->End Purify_SM->End

Caption: Fig. 2: Troubleshooting Workflow

Frequently Asked Questions (FAQs)

  • Q: Can I synthesize the hydrazide directly from the carboxylic acid?

    • A: While direct condensation of a carboxylic acid with hydrazine is possible, it is often less efficient and requires harsher conditions or specific coupling agents. The most widely used and reliable method is the two-step process of first converting the carboxylic acid to an ester, followed by hydrazinolysis.[3]

  • Q: Which ester is best to use: methyl or ethyl?

    • A: Both methyl and ethyl esters are excellent substrates for hydrazinolysis.[1] The choice often depends on the ease of preparation and purification of the ester itself. Methyl esters can sometimes be slightly more reactive, but the difference is usually negligible for this type of transformation.

  • Q: Is it necessary to run the reaction under an inert atmosphere?

    • A: For most standard hydrazinolysis reactions of simple esters, an inert atmosphere (like nitrogen or argon) is not strictly necessary. However, if your specific isoxazole derivative contains sensitive functional groups that are prone to oxidation, working under an inert atmosphere is a good precaution to prevent side reactions and improve yield.[2]

  • Q: Are there alternative, "greener" methods for this synthesis?

    • A: Yes, research into greener synthetic methods is ongoing. Microwave-assisted synthesis has been shown to dramatically reduce reaction times (from hours to minutes) and, in some cases, increase yields for hydrazide formation.[6][7] These methods often use less solvent, contributing to a more environmentally friendly process.[3][6]

Data Summary: Impact of Reaction Conditions on Yield

The following table summarizes how different experimental parameters can influence the final yield of the hydrazide synthesis.

ParameterConditionExpected Impact on YieldRationale & Citation
Solvent Anhydrous EthanolOptimal Excellent solubility for both reagents; minimizes competitive hydrolysis.[1][3]
Aqueous EthanolReduced Water can hydrolyze the ester back to the carboxylic acid.
Temperature Reflux (approx. 78°C for EtOH)Optimal Provides sufficient energy to overcome the activation barrier for nucleophilic attack.[1][8]
Room TemperatureVery Low / No Reaction Insufficient thermal energy for the reaction to proceed at a practical rate.
Hydrazine 5-10 EquivalentsHigh A large excess of the nucleophile drives the reaction equilibrium towards the product side.[2]
1-2 EquivalentsReduced / Incomplete May lead to an incomplete reaction, leaving significant starting material.
Reaction Time 3-8 Hours (TLC Monitored)Optimal Allows the reaction to proceed to completion without significant byproduct formation.[2][3]
< 1 HourLow Insufficient time for complete conversion of the starting material.
> 12 HoursMay be Reduced Prolonged heating can potentially lead to degradation or side reactions like diacylation.

Detailed Experimental Protocol

This protocol provides a reliable starting point for the synthesis of Isoxazol-5-yl-acetic acid hydrazide from its ethyl ester.

Materials:

  • Ethyl isoxazol-5-yl-acetate (1.0 eq)

  • Hydrazine hydrate (5.0 eq)

  • Absolute Ethanol (approx. 10 mL per gram of ester)

  • Round-bottom flask equipped with a reflux condenser and magnetic stir bar

  • TLC plates (silica gel), developing chamber

  • Appropriate TLC eluent (e.g., 50:50 Ethyl Acetate:Hexanes, adjust as needed)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve ethyl isoxazol-5-yl-acetate in absolute ethanol.

  • Addition of Hydrazine: To the stirring solution, add hydrazine hydrate dropwise at room temperature.

  • Heating: Heat the reaction mixture to reflux and maintain this temperature.

  • Monitoring: Monitor the progress of the reaction by TLC every hour. Spot the reaction mixture against the starting ester. The reaction is complete when the starting ester spot has completely disappeared. A typical reaction time is 3-5 hours.[3]

  • Work-up and Isolation:

    • Once the reaction is complete, cool the flask to room temperature, and then further cool it in an ice bath. The product hydrazide will often precipitate as a white solid.

    • If precipitation is slow or incomplete, you can reduce the solvent volume by approximately half using a rotary evaporator to encourage crystallization.

    • Collect the solid product by vacuum filtration.

    • Wash the collected solid with a small amount of cold ethanol to remove any residual soluble impurities.

  • Purification:

    • Dry the crude product under vacuum.

    • If necessary, purify the product further by recrystallization from a suitable solvent (e.g., ethanol).[5]

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry, and Melting Point). The complete conversion of the ester is confirmed in ¹H NMR by the disappearance of the characteristic quartet and triplet signals of the ethyl group and the appearance of new broad signals for the -NHNH₂ protons.[9]

References

  • ResearchGate. HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER. Available from: [Link]

  • Krishikosh. Development and assessment of green synthesis of hydrazides. Available from: [Link]

  • ResearchGate. The proposed mechanism for the reaction of ester 1 with hydrazine hydrate and its molar ratio equation. Available from: [Link]

  • ACS Publications. Synthesis of Acyl Hydrazides via a Radical Chemistry of Azocarboxylic tert-Butyl Esters. Available from: [Link]

  • Google Patents. A kind of preparation method of hydrazide kind compound.
  • Neliti. Microwave-assisted single-step synthesis of acid hydrazides from corresponding acids utilizing newly developed fit-in ice condenser. Available from: [Link]

  • MDPI. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Available from: [Link]

  • PMC. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. Available from: [Link]

  • RSC Publishing. Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical studies as effective corrosion inhibitors for mild steel in 1.0 M HCl. Available from: [Link]

  • PMC. Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. Available from: [Link]

Sources

Optimization

Troubleshooting poor solubility of Isoxazol-5-yl-acetic acid hydrazide in organic solvents

Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists, encountering highly recalcitrant compounds is a routine challenge.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists, encountering highly recalcitrant compounds is a routine challenge. Isoxazol-5-yl-acetic acid hydrazide frequently presents severe solubility bottlenecks in standard organic solvents.

This guide provides a mechanistic understanding of these solubility failures and delivers field-proven, self-validating protocols to overcome them.

Part 1: Mechanistic FAQs & Troubleshooting

Q1: Why is Isoxazol-5-yl-acetic acid hydrazide practically insoluble in common organic solvents like Dichloromethane (DCM) or Ethyl Acetate (EtOAc)?

A: The insolubility of this compound is driven by thermodynamics, specifically its extremely high crystal lattice energy. The molecule contains a highly polar hydrazide moiety (-CONHNH₂), which acts simultaneously as a potent hydrogen bond donor and acceptor[1]. When combined with the polar isoxazole ring, the molecules self-assemble into a rigid, tightly packed crystal lattice.

For dissolution to occur, the solvation energy provided by the solvent must exceed the lattice energy. Non-polar or moderately polar solvents (like DCM or EtOAc) lack the hydrogen-bonding capacity required to disrupt these strong drug-drug intermolecular interactions, resulting in precipitation or total failure to dissolve[2].

Q2: How can I rationally select a solvent system instead of relying on trial and error?

A: We strongly recommend utilizing Hansen Solubility Parameters (HSPs) . HSP theory divides the total cohesive energy of a liquid or solid into three specific intermolecular forces: dispersion forces ( δD​ ), polar interactions ( δP​ ), and hydrogen bonding ( δH​ )[3].

Because hydrazide derivatives exhibit exceptionally high δP​ and δH​ values, your solvent must match this profile to successfully solvate the compound[4]. Below is a quantitative comparison demonstrating why polar aprotic solvents succeed where others fail.

Table 1: Hansen Solubility Parameters (HSPs) for Solvent Selection

Solvent / CompoundDispersion ( δD​ , MPa 1/2 )Polar ( δP​ , MPa 1/2 )H-Bonding ( δH​ , MPa 1/2 )Solubilization Efficacy
Isoxazol-5-yl-acetic acid hydrazide (Est.) ~18.5 ~14.5 ~13.0 Target Profile
Dimethyl Sulfoxide (DMSO)18.416.410.2High
N,N-Dimethylformamide (DMF)17.413.711.3High
Dichloromethane (DCM)18.26.36.1Low
Ethyl Acetate (EtOAc)15.85.37.2Low
Q3: If my downstream application precludes the use of DMSO or DMF, how can I solubilize the compound in less polar solvents?

A: If you are restricted to moderately polar solvents, you must thermodynamically destabilize the crystal lattice via chemical modification. Protecting the primary amine of the hydrazide (e.g., via Boc-protection) eliminates the primary hydrogen bond donor. This drastically reduces the δH​ requirement of the molecule, disrupting the crystal packing and allowing the compound to dissolve readily in solvents like DCM or THF[5].

Part 2: Logical Workflows & Visualizations

To systematically resolve solubility issues without degrading your compound, follow the logical pathways outlined below.

Workflow Start Compound Insoluble in Target Solvent HSP Match Hansen Solubility Parameters Start->HSP Solvent Screen Polar Aprotic (DMSO, DMF) HSP->Solvent Heat Apply Heat (40°C) & Bath Sonication Solvent->Heat Success Proceed with Experiment Heat->Success Soluble Deriv Chemical Derivatization (e.g., Boc-protection) Heat->Deriv Insoluble Deriv->Success H-bonds disrupted

Caption: Troubleshooting workflow for resolving hydrazide solubility issues.

Logic Lattice High Crystal Lattice Energy (Intermolecular H-Bonds) Kinetic Kinetic Disruption (Sonication / Heat) Lattice->Kinetic Energy Input Thermo Thermodynamic Solvation (H-bond Acceptor Solvents) Lattice->Thermo Solvent Matching Chem Structural Disruption (Protecting Groups) Lattice->Chem Covalent Masking Soluble Solvated Monomer (Active State) Kinetic->Soluble Thermo->Soluble Chem->Soluble

Caption: Mechanistic pathways for disrupting hydrazide crystal lattice packing.

Part 3: Self-Validating Solubilization Protocol

Do not assume a clear liquid is a true solution; hydrazides frequently form invisible colloidal suspensions (micro-precipitates) that will ruin downstream assays or synthetic yields. This protocol builds in physical validation steps to guarantee success.

Phase 1: Gravimetric Preparation & Solvent Addition

  • Weighing: Weigh the desired mass of Isoxazol-5-yl-acetic acid hydrazide into a clean borosilicate glass vial.

    • Causality: Borosilicate prevents the leaching of alkali ions found in standard glass, which might trigger unwanted side reactions with the weakly acidic protons on the isoxazole ring.

  • Solvent Addition: Add the calculated volume of a high- δH​ solvent (e.g., anhydrous DMSO) in 10% aliquots.

  • Agitation: Vortex vigorously for 30 seconds after each addition.

    • Causality: Sequential addition maximizes the concentration gradient between the solid surface and the bulk solvent, driving the thermodynamic dissolution process forward.

Phase 2: Kinetic Input 4. Acoustic Cavitation: If the compound remains undissolved, place the vial in a bath sonicator at 40°C for 15 minutes.

  • Causality: Sonication provides localized kinetic energy (via cavitation bubbles) necessary to break the robust intermolecular hydrogen bonds without subjecting the bulk solution to high thermal stress, which could degrade the hydrazide linkage.

Phase 3: The Self-Validating Steps 5. Visual Contrast Test: Hold the vial against both a stark white and a stark black background under bright laboratory lighting to check for floating particulates. 6. Tyndall Effect Laser Test (Critical): Shine a standard laser pointer (e.g., 532 nm green laser) directly through the side of the vial in a dimly lit room.

  • Causality: If the beam path is visible as a solid line of light through the liquid, the compound has formed a colloidal suspension, not a true solution. You must add more solvent or apply further sonication.

  • Centrifugation Check: Centrifuge an aliquot at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube. A true solution will yield absolutely no microscopic pellet.

References

  • Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N -acetylated hydrazides. RSC Advances.[Link]

  • The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. ResearchGate. [Link]

  • Improving the Water-Solubility of Compounds By Molecular Modification to Disrupt Crystal Packing. ResearchGate. [Link]

  • Solvent Effects on Gelation Behavior of the Organogelator Based on L-Phenylalanine Dihydrazide Derivatives. MDPI.[Link]

  • Comparing and Correlating Solubility Parameters Governing the Self-Assembly of Molecular Gels Using 1,3:2,4-Dibenzylidene Sorbitol as the Gelator. ACS Langmuir.[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Crystallization Conditions for Isoxazol-5-yl-acetic acid hydrazide

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the crystallization of Isoxazol-5-yl-acetic acid hydrazid...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the crystallization of Isoxazol-5-yl-acetic acid hydrazide. Drawing upon established principles of crystallization and data from related isoxazole and hydrazide compounds, this guide offers practical, step-by-step advice to overcome common challenges in obtaining high-quality crystalline material.

I. Frequently Asked Questions (FAQs)

Q1: What are the most promising solvents for the crystallization of Isoxazol-5-yl-acetic acid hydrazide?

A1: Based on the crystallization of similar isoxazole and hydrazide derivatives, polar protic solvents are excellent starting points. Commonly successful solvent systems include:

  • Ethanol/Water: Ideal for moderately polar compounds. The molecule is typically dissolved in hot ethanol, followed by the dropwise addition of water as an anti-solvent until turbidity is observed.

  • Methanol: Several isoxazole derivatives have been successfully crystallized from methanol.[1]

  • Ethanol: Pure ethanol is also a viable option for recrystallization.[2]

  • For a broader screening, consider other polar solvents like isopropanol and acetonitrile, or solvent/anti-solvent systems such as Dichloromethane/Hexane or Ethyl Acetate/Hexane.

Q2: My compound is precipitating as an oil instead of crystals. What is the likely cause and how can I fix it?

A2: Oiling out typically occurs when the solution is too supersaturated, causing the compound to separate as a liquid phase before it has time to form an ordered crystal lattice. This can be addressed by:

  • Slowing the cooling rate: Allow the solution to cool to room temperature on the benchtop before transferring it to a colder environment.

  • Using a less polar solvent system: If the compound is highly soluble, a less polar solvent may reduce the solubility and promote slower crystallization.

  • Reducing the concentration: Start with a more dilute solution to decrease the level of supersaturation.

  • Using a co-solvent system: A mixture of solvents can sometimes modulate solubility to favor crystal growth over oiling out.

Q3: No crystals are forming, even after cooling the solution. What steps can I take to induce crystallization?

A3: A lack of crystal formation usually indicates that the solution is not sufficiently supersaturated. To induce crystallization, you can:

  • Scratch the inner surface of the flask: Use a glass rod to create microscopic scratches on the glass, which can serve as nucleation sites for crystal growth.

  • Introduce a seed crystal: If available, a tiny crystal from a previous successful batch can be added to the solution to initiate crystallization.

  • Evaporate some of the solvent: Slowly removing the solvent will increase the concentration of the compound and can lead to supersaturation.

  • Add an anti-solvent: If your compound is dissolved in a good solvent, the slow addition of a solvent in which it is insoluble (an anti-solvent) can induce crystallization.

Q4: What is polymorphism and should I be concerned about it with Isoxazol-5-yl-acetic acid hydrazide?

II. Troubleshooting Guide

This section provides a more in-depth guide to resolving specific issues encountered during the crystallization of Isoxazol-5-yl-acetic acid hydrazide.

Problem 1: No Crystal Formation

Possible Causes & Solutions

Possible Cause Explanation Recommended Action
Solution is Undersaturated The concentration of Isoxazol-5-yl-acetic acid hydrazide is below the solubility limit at the given temperature.1. Slow Evaporation: Partially cover the flask and allow the solvent to evaporate slowly over several hours to days. 2. Concentration: Gently heat the solution to evaporate a portion of the solvent, then allow it to cool again. 3. Anti-Solvent Addition: If the compound is highly soluble, slowly add a miscible anti-solvent (a solvent in which the compound is poorly soluble) dropwise until persistent cloudiness is observed. Then, add a few drops of the primary solvent to redissolve the cloudiness and allow for slow cooling.
High Purity of Compound Very pure compounds can sometimes be difficult to crystallize as they may lack nucleation sites.1. Induce Nucleation: Scratch the inside of the flask with a glass rod at the air-liquid interface. 2. Seeding: Add a single, small seed crystal from a previous batch if available. 3. Sonication: Briefly place the flask in an ultrasonic bath to induce nucleation.
Inappropriate Solvent The chosen solvent may be too good a solvent, even at low temperatures.Re-evaluate your solvent choice. Perform a small-scale solvent screening to find a solvent in which the compound has moderate solubility when hot and low solubility when cold.
Problem 2: Formation of Oil or Amorphous Solid

Possible Causes & Solutions

Possible Cause Explanation Recommended Action
Solution is Too Supersaturated Rapid cooling or high concentration can lead to the compound "crashing out" of solution as a disordered oil or amorphous solid.1. Slower Cooling: Allow the solution to cool to room temperature on the benchtop before placing it in a refrigerator or ice bath. Consider insulating the flask to slow the cooling process further. 2. Dilution: Re-dissolve the oil by heating and add more of the primary solvent before attempting to cool again. 3. Solvent System Modification: Use a solvent system where the compound is slightly more soluble at room temperature.
Presence of Impurities Impurities can interfere with the crystal lattice formation, leading to oiling out.1. Pre-purification: Consider a preliminary purification step such as column chromatography before crystallization. 2. Charcoal Treatment: If colored impurities are present, adding activated charcoal to the hot solution and then filtering can sometimes help.
Problem 3: Poor Crystal Quality (Needles, Plates, Small Crystals)

Possible Causes & Solutions

Possible Cause Explanation Recommended Action
Rapid Crystal Growth Fast crystallization often leads to the formation of small, poorly-defined crystals.1. Slower Cooling: As with oiling out, a slower cooling rate will encourage the growth of larger, more well-defined crystals. 2. Use a Co-solvent System: A carefully chosen solvent/anti-solvent system can help to control the rate of crystallization.
Solvent Choice The solvent can influence the crystal habit (shape).Experiment with different solvents or solvent systems. For example, if you are getting needles from an ethanol/water mixture, try crystallizing from pure methanol or isopropanol.
Problem 4: Low Yield

Possible Causes & Solutions

Possible Cause Explanation Recommended Action
Compound is too Soluble in the Mother Liquor A significant amount of the compound may remain dissolved in the solvent even after cooling.1. Optimize Solvent System: Choose a solvent where the compound has a larger difference in solubility between hot and cold conditions. 2. Cool to a Lower Temperature: After initial crystallization at room temperature, place the flask in a refrigerator or freezer to maximize the recovery of the compound. 3. Second Crop: Collect the filtrate (mother liquor) and slowly evaporate the solvent to obtain a second crop of crystals. Note that this crop may be less pure than the first.
Premature Crystallization If crystals form while the solution is still hot, impurities can become trapped.Ensure all the compound is fully dissolved in the minimum amount of hot solvent before allowing it to cool.

III. Experimental Protocols & Data

Protocol 1: General Cooling Crystallization
  • Dissolution: In a suitable flask, add the crude Isoxazol-5-yl-acetic acid hydrazide. Add a small amount of the chosen solvent (e.g., ethanol).

  • Heating: Gently heat the mixture with stirring until the solid dissolves completely. Add the solvent dropwise until a clear solution is obtained at the boiling point of the solvent.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop.

  • Further Cooling: Once at room temperature, place the flask in a refrigerator (4 °C) or an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold crystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Anti-Solvent Crystallization
  • Dissolution: Dissolve the crude Isoxazol-5-yl-acetic acid hydrazide in a minimum amount of a "good" solvent (e.g., ethanol) at room temperature.

  • Anti-Solvent Addition: Slowly add a miscible "poor" solvent (anti-solvent, e.g., water or hexane) dropwise with stirring until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.

  • Crystallization: Loosely cover the flask and allow it to stand undisturbed at room temperature. Crystals should form as the solvent composition slowly changes or upon slow cooling.

  • Isolation and Drying: Follow steps 5 and 6 from Protocol 1.

Table 1: Properties of Common Solvents for Crystallization
SolventBoiling Point (°C)Polarity IndexNotes
Water10010.2A good anti-solvent for many organic compounds.
Methanol655.1A common solvent for recrystallizing isoxazole derivatives.[1]
Ethanol784.3Frequently used for crystallizing hydrazides and isoxazoles, often in combination with water.[2]
Isopropanol823.9A slightly less polar alternative to ethanol.
Acetonitrile825.8A polar aprotic solvent that can be effective.
Ethyl Acetate774.4Often used in combination with a non-polar anti-solvent like hexane.
Dichloromethane403.1A volatile solvent, often used with hexane as an anti-solvent.
Hexane690.1A common non-polar anti-solvent.

IV. Mechanistic Insights & Molecular Considerations

The structure of Isoxazol-5-yl-acetic acid hydrazide, with its isoxazole ring and acetic acid hydrazide side chain, presents several key features that influence its crystallization behavior.

  • Hydrogen Bonding: The hydrazide moiety (-CONHNH₂) is a strong hydrogen bond donor and acceptor. The isoxazole ring also contains nitrogen and oxygen atoms that can act as hydrogen bond acceptors. These strong intermolecular interactions will play a significant role in the formation of a stable crystal lattice.

  • Solvent Choice Rationale: The use of polar protic solvents like ethanol and methanol is recommended because they can effectively solvate the molecule through hydrogen bonding during dissolution. Upon cooling, the compound's self-association through hydrogen bonding can then dominate, leading to crystallization.

  • Potential for Polymorphism: The presence of multiple hydrogen bonding sites raises the possibility of different packing arrangements in the solid state, which could lead to polymorphism.[3] Controlling the crystallization conditions (solvent, cooling rate, etc.) is therefore crucial for obtaining a consistent crystalline form.

V. Visualizing Crystallization Workflows

General Crystallization Workflow

Caption: A general workflow for cooling crystallization.

Troubleshooting Decision Tree

G Start Start Crystallization Problem What is the issue? Start->Problem NoCrystals No Crystals Formed Problem->NoCrystals No Oil Oil/Amorphous Solid Problem->Oil Yes, oil LowYield Low Yield Problem->LowYield Yes, low yield Undersaturated Solution Undersaturated? NoCrystals->Undersaturated Supersaturated Too Supersaturated? Oil->Supersaturated SolubleInMotherLiquor Too Soluble in Mother Liquor? LowYield->SolubleInMotherLiquor Action_Concentrate Concentrate Solution/ Add Anti-Solvent Undersaturated->Action_Concentrate Yes Action_SlowCool Slow Down Cooling/ Use Less Concentrated Solution Supersaturated->Action_SlowCool Yes Action_ChangeSolvent Change Solvent/ Cool to Lower Temperature SolubleInMotherLiquor->Action_ChangeSolvent Yes End Successful Crystallization Action_Concentrate->End Action_SlowCool->End Action_ChangeSolvent->End

Caption: A decision tree for troubleshooting common crystallization problems.

VI. References

  • Assessing the likelihood of polymorphism through hydrogen bond capabilities. CCDC. Available at: [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org. Available at: [Link]

  • out. These crystals were filtered, washed with water and dried. c. Synthesis. Available at: [Link]

  • Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. PMC. Available at: [Link]

  • Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica. Available at: [Link]

Sources

Optimization

Reducing side-product impurities in Isoxazol-5-yl-acetic acid hydrazide reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex chemical dynamics involved in the synthesis of isoxazol-5-yl-acetic acid hydrazides.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex chemical dynamics involved in the synthesis of isoxazol-5-yl-acetic acid hydrazides.

The conversion of an isoxazole ester to its corresponding hydrazide is a fundamental transformation in drug development. However, hydrazine is a bifunctional reagent—acting as both a potent α -effect nucleophile and a strong base. When combined with the electrophilicity of the ester and the inherent lability of the isoxazole ring, the reaction network becomes highly prone to side-products. This guide provides field-proven troubleshooting strategies, mechanistic causality, and a self-validating protocol to ensure high-purity yields.

Part 1: Troubleshooting FAQs

Q1: My LC-MS shows a major impurity with a mass corresponding to [2M - N2H4]. What is this, and how do I prevent it? A: You are observing a symmetric diacylhydrazine impurity (e.g., N,N'-bis(isoxazol-5-yl-acetyl)hydrazine). This occurs because the newly synthesized mono-hydrazide product is itself highly nucleophilic and will readily attack an unreacted ester molecule[1].

  • Causality & Fix: This is primarily a kinetic and stoichiometric issue. If the local concentration of the ester is high relative to hydrazine, the secondary acylation pathway dominates. To mitigate this, you must use a massive stoichiometric excess of hydrazine hydrate (typically 5–10 equivalents)[2]. More importantly, employ reverse addition : dissolve the hydrazine in your solvent first, and add the ester dropwise. This ensures hydrazine is always in pseudo-first-order excess. Lowering the temperature to 0–5 °C also kinetically suppresses the secondary acylation step[3].

Q2: I am observing a highly polar impurity, and NMR indicates the loss of the isoxazole aromatic proton. Is the ring degrading? A: Yes. You are likely observing isoxazole ring opening . Hydrazine can attack the C-3 or C-5 position of the isoxazole ring, leading to N–O bond cleavage and subsequent rearrangement into 5-aminopyrazoles or enaminones[4].

  • Causality & Fix: The N–O bond in isoxazoles is relatively weak and highly susceptible to nucleophilic cleavage, especially at elevated temperatures[4]. If you are refluxing the reaction, the activation energy for ring-opening is easily overcome. The hydrazinolysis of the ester must be kinetically favored over ring-opening by running the reaction strictly at low temperatures (0–5 °C) and monitoring by TLC to quench the reaction immediately upon ester consumption.

Q3: Instead of the hydrazide, I am recovering a significant amount of isoxazol-5-yl-acetic acid. Why is hydrolysis outcompeting hydrazinolysis? A: This indicates an ester hydrolysis side-reaction. Hydrazine hydrate inherently contains water. At higher temperatures, or if the solvent is not rigorously dried, the hydroxide/water acts as a competing nucleophile, cleaving the ester to the carboxylic acid.

  • Causality & Fix: Use strictly anhydrous solvents (e.g., absolute ethanol or dry methanol) and high-purity 98%+ hydrazine monohydrate[2]. Avoid adding external bases (like NaOH), which are sometimes mistakenly used to "catalyze" the reaction but actually promote irreversible hydrolysis.

Part 2: Mechanistic & Troubleshooting Visualizations

MechanisticPathways Ester Isoxazol-5-yl-acetic Acid Ester Hydrazide Target: Mono-hydrazide (Desired Product) Ester->Hydrazide + N2H4 (0-5 °C, Fast) RingOpen Impurity: Pyrazole/Enaminone (Ring Opening) Ester->RingOpen + N2H4 (High Temp, Reflux) Acid Impurity: Carboxylic Acid (Hydrolysis) Ester->Acid + H2O (Aqueous/Heat) Hydrazine Hydrazine Hydrate (Nucleophile) Hydrazine->Hydrazide Diacyl Impurity: Diacylhydrazine (Over-reaction) Hydrazide->Diacyl + Unreacted Ester (Low N2H4 ratio)

Mechanistic pathways of isoxazole ester hydrazinolysis and common side-reactions.

TroubleshootingLogic Start Impurity Detected (LC-MS / TLC) Branch1 Mass =[2M - N2H4] Symmetric Dimer Start->Branch1 Branch2 Loss of Isoxazole Signal Highly Polar Start->Branch2 Branch3 Mass = [M - N2H4 + OH] Acidic Spot Start->Branch3 Fix1 Action: Reverse Addition Use 5-10 eq N2H4 Branch1->Fix1 Fix2 Action: Lower Temp to 0°C Avoid Refluxing Branch2->Fix2 Fix3 Action: Use Anhydrous EtOH Use 98% N2H4·H2O Branch3->Fix3

Troubleshooting decision tree for identifying and resolving hydrazinolysis impurities.

Part 3: Quantitative Optimization Data

The following table summarizes the causal relationship between experimental conditions and the resulting impurity profile. By shifting from standard reflux conditions to a cold, reverse-addition methodology, the desired mono-hydrazide yield is maximized.

Reaction ConditionHydrazine Eq.Addition MethodTarget Hydrazide Yield (%)Diacylhydrazine Impurity (%)Ring-Opened Impurity (%)
Reflux (78 °C)2.0Standard (Ester first)45%15%35%
Room Temp (25 °C)5.0Standard65%25%<5%
0–5 °C (Optimized) 10.0 Reverse (Ester dropwise) >92% <2% Not Detected

Part 4: Self-Validating Experimental Protocol

This step-by-step methodology incorporates built-in validation checks to ensure the reaction is proceeding correctly without side-product formation.

Step 1: System Preparation & Baseline Check

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with inert Nitrogen ( N2​ ).

  • Validation Check: Spot your starting isoxazol-5-yl-acetic acid ester on a TLC plate (e.g., 1:1 Hexanes/Ethyl Acetate). Record the Rf​ value (typically ~0.5–0.6) to serve as your baseline for consumption.

Step 2: Reagent Setup (Reverse Addition)

  • Add 10.0 equivalents of high-purity (98%+) Hydrazine Monohydrate to the flask.

  • Dilute with anhydrous Absolute Ethanol (approx. 5 mL per mmol of ester).

  • Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0–5 °C for 15 minutes.

Step 3: Controlled Ester Addition

  • Dissolve 1.0 equivalent of the isoxazol-5-yl-acetic acid ester in a minimal amount of anhydrous Absolute Ethanol.

  • Using an addition funnel or syringe pump, add the ester solution dropwise over 30–45 minutes.

  • Causality: This slow addition ensures that every ester molecule entering the flask is immediately surrounded by a vast excess of hydrazine, preventing the formed hydrazide from competing for unreacted ester[2].

Step 4: Reaction Monitoring

  • Stir the reaction at 0–5 °C for 2 hours.

  • Validation Check: Perform TLC analysis. The starting ester spot should completely disappear. A new, highly polar spot (the hydrazide) will appear near the baseline. Stain the TLC plate with p -anisaldehyde; hydrazides typically stain a distinct bright yellow/orange color, confirming the functional group transformation.

Step 5: Workup & Isolation

  • Once the ester is fully consumed, concentrate the mixture under reduced pressure at a low temperature (<30 °C) to remove the ethanol and excess hydrazine. (Caution: Hydrazine is highly toxic and volatile; ensure the rotary evaporator is properly vented into a cold trap).

  • Triturate the resulting crude residue with ice-cold water. The pure isoxazol-5-yl-acetic acid hydrazide will precipitate as a solid, while trace hydrazine and water-soluble impurities remain in the aqueous layer.

  • Filter the solid, wash with cold diethyl ether, and dry under high vacuum.

Sources

Troubleshooting

Best storage conditions for moisture-sensitive Isoxazol-5-yl-acetic acid hydrazide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to address the specific chemical vulnerabilities of Isoxazol-5-yl-acetic acid hydrazide .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to address the specific chemical vulnerabilities of Isoxazol-5-yl-acetic acid hydrazide .

Moisture-sensitive reagents require more than just a "store in a cool, dry place" label; they require a comprehensive understanding of their degradation mechanisms and a rigorous, self-validating approach to handling. Below, you will find targeted FAQs, troubleshooting matrices, quantitative data, and step-by-step protocols to ensure the integrity of your compound from the storage shelf to the reaction flask.

Part 1: Core Mechanisms & FAQs on Storage and Stability

Q: Why is Isoxazol-5-yl-acetic acid hydrazide highly sensitive to atmospheric moisture? A: The vulnerability lies in the hydrazide functional group (–CONHNH₂). Hydrazides are intrinsically susceptible to nucleophilic acyl substitution. In the presence of ambient humidity, water acts as a nucleophile, attacking the carbonyl carbon and cleaving the C–N bond. This partial hydrolysis yields isoxazol-5-yl-acetic acid and free hydrazine[1]. This hydrolytic degradation is significantly accelerated by elevated temperatures and prolonged exposure to water vapor[2]. While the isoxazole ring itself is relatively robust, the terminal hydrazide dictates the strict anhydrous handling requirements.

Q: What is the optimal long-term storage microenvironment for this compound? A: To arrest hydrolysis and oxidative degradation, the compound must be stored in a rigorously controlled microenvironment. We recommend storage at 2–8 °C (or -20 °C for multi-month storage) in a tightly sealed amber glass vial[1]. The vial must be backfilled with an inert gas (Argon or Nitrogen) to minimize oxidation, and placed inside a secondary desiccator containing an active desiccant (e.g., Drierite or silica gel)[1]. For thermally stable but moisture-sensitive reagents, maintaining a rigorously anhydrous environment is often more critical than extreme cold, though refrigeration slows the thermodynamic kinetics of degradation[3].

Q: How do I handle this reagent on the bench without compromising its integrity? A: Every component that comes into contact with the reagent must be completely anhydrous[4]. If a glovebox is unavailable, utilize standard Schlenk line techniques. Glassware should be oven-dried at 125 °C for at least 24 hours and cooled under a continuous stream of dry nitrogen or argon to prevent the microscopic film of water from re-adsorbing onto the silica surface[4]. When transferring the reagent, use a polypropylene Luer lock syringe (flushed multiple times with inert gas) to avoid exposing the parent bottle to ambient air[5],[6].

Part 2: Troubleshooting Guide

Issue: The solid compound has changed color from a white powder to a yellow or brown solid.

  • Causality: Discoloration is a primary indicator of oxidative degradation or photodegradation. Exposure to ambient air (oxygen) and light leads to the formation of colored impurities[1].

  • Resolution: Discard heavily discolored batches if high purity is required for sensitive couplings. For future batches, ensure the use of amber vials and verify the integrity of the inert gas seal (e.g., using a Sure/Seal™ adapter or PTFE-faced rubber liners)[7].

Issue: Reaction yields are inconsistent, or TLC shows a highly polar baseline spot.

  • Causality: The highly polar baseline spot is likely the hydrolyzed byproduct, isoxazol-5-yl-acetic acid. When the hydrazide degrades, the actual stoichiometry of your active reagent drops, leading to poor coupling yields and reaction stalling.

  • Resolution: Assess the purity of the reagent via ¹H NMR before use. If degradation is minor, the compound may be purified by recrystallization from an anhydrous solvent system[1].

Part 3: Quantitative Degradation & Storage Data

The following table summarizes the causal relationship between storage environments and the expected shelf life of Isoxazol-5-yl-acetic acid hydrazide.

Storage ConditionHumidity ExposureTemperatureExpected Shelf LifePrimary Degradation Pathway
Optimal < 5% RH (Ar/N₂ blanket)2–8 °C> 12 monthsNone / Negligible
Acceptable Desiccator (~10-15% RH)20–25 °C3–6 monthsSlow Hydrolysis
Sub-optimal Ambient (~40-60% RH)20–25 °C1–3 weeksHydrolysis (Acid + Hydrazine)
Poor Ambient + Light Exposure20–25 °C< 1 weekOxidation & Hydrolysis

Part 4: Standard Operating Protocols (SOPs)

Protocol 1: Anhydrous Reagent Transfer (Schlenk Technique)

This protocol explains the causality behind syringe techniques to prevent vacuum-induced moisture contamination.

  • Glassware Preparation: Place all required glassware, including reaction flasks and syringe needles, in a drying oven set to 125 °C for a minimum of 24 hours[4].

  • Cooling & Assembly: Remove glassware using heat protection gloves and immediately assemble it while hot. Flush the apparatus continuously with an inert gas (N₂ or Ar) as it cools to room temperature[4],[6].

  • Syringe Purging: Equip a polypropylene Luer lock syringe with a needle. Flush the syringe assembly at least 10 times with dry nitrogen to remove adsorbed water and atmospheric oxygen from the plastic barrel[5],[6].

  • Pressure Equalization: Pierce the Sure/Seal™ septum of the reagent bottle. Crucial Step: Inject a volume of inert gas equal to the volume of reagent you intend to withdraw. Failing to do this creates a partial vacuum that will pull moist ambient air through the pierced septum once the needle is removed[7].

  • Transfer: Withdraw the reagent and quickly transfer it to the prepared reaction flask through its rubber septum.

Protocol 2: Self-Validating Purity Assessment (¹H NMR)

A protocol designed to validate the integrity of the reagent before committing to a complex synthesis.

  • Prepare an NMR tube that has been dried under vacuum and backfilled with Argon.

  • Dissolve a 5 mg aliquot of the hydrazide in strictly anhydrous DMSO-d₆ (DMSO shifts exchangeable protons downfield, preventing overlap with aliphatic signals).

  • Analyze the spectrum: Look for the characteristic intact hydrazide signals: the secondary amine (–NH) at approximately 9.0–10.0 ppm, and the primary amine (–NH₂) at approximately 4.0–5.0 ppm.

  • Self-Validation Check: Scan the region above 12.0 ppm. The appearance of a broad carboxylic acid (–OH) peak, coupled with a reduced integration of the –NH₂ signal, strictly confirms hydrolytic degradation. If the acid peak is present, the batch must be recrystallized before use.

Part 5: Workflow Visualization

Below is the logical workflow for handling and validating moisture-sensitive hydrazide reagents to ensure experimental trustworthiness.

G Start Receive Isoxazol-5-yl-acetic acid hydrazide Storage Store at 2-8°C Under Ar/N2 in Desiccator Start->Storage Handling Transfer via Glovebox or Schlenk Line Storage->Handling Aliquot for reaction Validation Purity Check (1H NMR in dry DMSO-d6) Handling->Validation Self-validation step Decision Hydrazide Intact? (No Acid/Hydrazine) Validation->Decision Proceed Proceed with Synthesis Decision->Proceed Yes (>95% Purity) Purify Recrystallize & Dry Under Vacuum Decision->Purify No (Hydrolysis detected) Purify->Validation Re-evaluate

Workflow for the handling, storage, and validation of moisture-sensitive hydrazide reagents.

References

  • Moodle@Units. "Preparing Anhydrous Reagents and Equipment". Available at: [Link]

  • ACS Publications. "Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe". Available at: [Link]

  • University of Pittsburgh. "Techniques for Handling Air- and Moisture-Sensitive Compounds". Available at: [Link]

  • University of Rochester. "How to Store Reagents". Available at:[Link]

  • University of California, Berkeley. "Hydrazine-Hydrazide-Linked Covalent Organic Frameworks for Water Harvesting". Available at: [Link]

Sources

Optimization

Technical Support Center: Column Chromatography Purification of Isoxazol-5-yl-acetic acid hydrazide

This technical support guide is designed for researchers, scientists, and professionals in drug development who are utilizing column chromatography for the purification of Isoxazol-5-yl-acetic acid hydrazide. This docume...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are utilizing column chromatography for the purification of Isoxazol-5-yl-acetic acid hydrazide. This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond procedural steps to explain the underlying scientific principles. Our goal is to empower you to diagnose and resolve common purification challenges, ensuring the integrity and purity of your final compound.

Introduction: The Critical Role of Purification

Isoxazol-5-yl-acetic acid hydrazide is a heterocyclic compound of significant interest in medicinal chemistry due to the versatile reactivity of the hydrazide moiety and the biological relevance of the isoxazole scaffold.[1][2] The synthesis of this compound, typically from the corresponding ester via hydrazinolysis, can result in a crude product containing unreacted starting materials, byproducts, and degradation products.[3][4] Column chromatography is a fundamental and powerful technique for isolating the target molecule from these impurities, yielding a product of high purity essential for subsequent applications.[5][6]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the setup and execution of column chromatography for Isoxazol-5-yl-acetic acid hydrazide.

Q1: What is the best stationary phase for the purification of Isoxazol-5-yl-acetic acid hydrazide?

A1: For a polar, nitrogen-containing heterocyclic compound like Isoxazol-5-yl-acetic acid hydrazide, silica gel (SiO₂) is the most common and effective stationary phase.[7][8] Its polar surface, rich in silanol groups (Si-OH), interacts with the polar functional groups of the analyte (the hydrazide and the isoxazole ring), leading to good separation from less polar impurities. In cases where the compound shows strong, irreversible adsorption to silica, or if it is acid-sensitive, neutral alumina (Al₂O₃) can be a suitable alternative.[7]

Q2: How do I choose an appropriate mobile phase (eluent)?

A2: The principle "like dissolves like" is a good starting point. Since silica is polar, you will use a relatively non-polar mobile phase to start, and gradually increase the polarity to elute your compound. This is known as normal-phase chromatography.[9]

A typical starting point for mobile phase selection involves a binary mixture, such as:

  • Hexane/Ethyl Acetate: A versatile and widely used system.

  • Dichloromethane/Methanol: Effective for more polar compounds.[10]

The optimal ratio should be determined by Thin Layer Chromatography (TLC) first.[5][10] Aim for an Rf value of 0.25-0.35 for the Isoxazol-5-yl-acetic acid hydrazide to ensure good separation on the column.

Q3: How can I visualize the compound on a TLC plate?

A3: Most isoxazole derivatives are UV-active due to their aromatic nature. They can be visualized on TLC plates containing a fluorescent indicator (e.g., F254) under a UV lamp (254 nm), where they will appear as dark spots.[11] If the compound is not sufficiently UV-active, staining with potassium permanganate (KMnO₄) or iodine can be effective.[11]

Q4: Should I use isocratic or gradient elution?

A4: For purifying a crude reaction mixture with components of varying polarities, gradient elution is generally more efficient.[12] Start with a low-polarity mobile phase to elute non-polar impurities, then gradually increase the percentage of the more polar solvent to elute your target compound, followed by any highly polar impurities. This technique improves separation, sharpens peaks, and reduces run time.[12]

Troubleshooting Guide

This section provides solutions to specific problems that may arise during the purification process.

Problem 1: Poor or No Separation of Spots (on Column or TLC)

  • Question: My compound is co-eluting with an impurity. How can I improve the resolution?

  • Answer & Explanation: Poor resolution is often a result of suboptimal selectivity of the mobile phase. The goal is to find a solvent system that interacts differently with your product and the impurity.

    • Change Mobile Phase Composition: If you are using a hexane/ethyl acetate system, try switching to a dichloromethane/methanol system. Different solvents have unique selective properties that can alter the elution order and improve separation.[12]

    • Add a Modifier: For a compound with a basic hydrazide group, peak tailing and strong adsorption to the acidic silica gel can occur. Adding a small amount (0.1-1%) of a modifier like triethylamine (Et₃N) or ammonia to the mobile phase can neutralize the acidic sites on the silica, leading to sharper peaks and better separation. Conversely, if impurities are basic, adding a small amount of acetic acid can help.[5][13]

    • Check Stationary Phase: Ensure you are using the correct stationary phase. If your compound is extremely polar, it might be permanently sticking to the silica. In this case, consider using reverse-phase chromatography with a C18 stationary phase.[14]

Problem 2: The Compound is Not Eluting from the Column

  • Question: I've run a large volume of my mobile phase, but I can't detect my product in the fractions. What's happening?

  • Answer & Explanation: This issue typically arises from two main causes: the mobile phase is not polar enough, or the compound is irreversibly adsorbed to the stationary phase.

    • Increase Mobile Phase Polarity: Your compound is likely strongly adsorbed to the silica gel. You need to increase the elution strength of the mobile phase.[15] If you are using a 50:50 hexane/ethyl acetate mixture, for example, try moving to 100% ethyl acetate, and then to a mixture of ethyl acetate and methanol (e.g., 95:5). Methanol is a very polar solvent that is effective at eluting polar compounds.

    • Check for Degradation: Isoxazole rings can sometimes be sensitive to prolonged exposure to acidic silica gel.[5] If possible, try to elute the compound quickly. If degradation is suspected, using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a base (like triethylamine) before packing the column might be necessary.

Problem 3: Low Yield After Purification

  • Question: I've isolated my product, but the final mass is much lower than expected. Where did my compound go?

  • Answer & Explanation: Low recovery can be due to physical loss or incomplete elution.

    • Broad Elution Band: If your compound elutes over a very large volume of solvent (many fractions), it can be difficult to collect and concentrate without loss. This can be caused by a poorly packed column or using a mobile phase that is too strong initially. Ensure your column is packed uniformly to prevent channeling.[6] Start with a mobile phase that gives your compound an Rf of ~0.25 on TLC.

    • Irreversible Adsorption: As mentioned previously, some of your product may have permanently stuck to the column. After your main product has eluted, try flushing the column with a very strong solvent (like 100% methanol or even methanol with a small amount of acetic acid or ammonia) to see if any more material can be recovered.[14]

    • Product Precipitation on Column: If your crude material has low solubility in the initial mobile phase, it can precipitate at the top of the column when loaded. Ensure your sample is fully dissolved in a minimum amount of solvent before loading.

Problem 4: The Presence of "Ghost Peaks" or Contamination in Fractions

  • Question: I'm seeing unexpected peaks in my analytical results (e.g., HPLC, NMR) of the purified fractions. What is the source of this contamination?

  • Answer & Explanation: Contamination can arise from several sources.

    • Solvent Impurities: Ensure you are using high-purity (e.g., HPLC grade) solvents for your chromatography. Lower grade solvents can contain non-volatile residues that will contaminate your fractions upon evaporation.

    • Carry-over from Previous Runs: If the chromatography equipment is not cleaned thoroughly, compounds from a previous purification can leach into your current run.[16] Always wash columns and other equipment meticulously.

    • Late Eluting Peaks: An impurity from a previous injection might be eluting very late in your current run.[17] It's good practice to flush the column with a strong solvent at the end of each run to remove any highly retained species.

Experimental Protocols & Data

Table 1: Example TLC Solvent Systems for Isoxazol-5-yl-acetic acid hydrazide
Solvent System (v/v)Approx. Rf of ProductApprox. Rf of Ester PrecursorNotes
Hexane : Ethyl Acetate (1:1)~0.1~0.6Good for initial assessment, but product is highly retained.
Hexane : Ethyl Acetate (1:4)~0.3~0.8A good starting point for column separation.
Dichloromethane : Methanol (95:5)~0.4~0.85Offers different selectivity; useful if co-eluting impurities are present.
Ethyl Acetate : Methanol (98:2)~0.5~0.9For eluting the product if it is strongly retained.

Note: Rf values are approximate and can vary based on the specific silica plates, temperature, and saturation of the TLC chamber.

Step-by-Step General Protocol for Column Chromatography
  • TLC Analysis: Develop an optimal solvent system using TLC that gives the target compound an Rf value between 0.25 and 0.35.

  • Column Packing (Wet Slurry Method):

    • Choose an appropriate size glass column.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.[6]

    • Add a layer of sand on top of the silica bed to prevent disruption during sample loading.

  • Sample Loading:

    • Dissolve the crude Isoxazol-5-yl-acetic acid hydrazide in a minimal amount of the mobile phase or a suitable solvent (e.g., dichloromethane).

    • Alternatively, for less soluble samples, use the "dry loading" method: adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Begin collecting fractions.

    • If using a gradient, systematically and slowly increase the proportion of the more polar solvent. A typical gradient might start at 10% ethyl acetate in hexane and gradually increase to 50% or more.[12]

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified Isoxazol-5-yl-acetic acid hydrazide.

Visual Workflow

Troubleshooting Workflow for Poor Separation

This diagram outlines a decision-making process for addressing poor separation during column chromatography.

G start Start: Poor Separation (Co-eluting spots, Rf too close) check_rf Is Product Rf in optimal range (0.25-0.35 on TLC)? start->check_rf adjust_polarity Adjust Mobile Phase Polarity (Increase/decrease polar solvent %) check_rf->adjust_polarity No check_tailing Is there significant peak tailing? check_rf->check_tailing Yes re_tlc Re-run TLC adjust_polarity->re_tlc re_tlc->check_rf end_good Proceed with Column Chromatography re_tlc->end_good Separation achieved end_bad Consider Alternative Stationary Phase (e.g., Alumina, Reverse Phase C18) re_tlc->end_bad Still no separation add_modifier Add Modifier to Mobile Phase (e.g., 0.5% Triethylamine for basic compounds or 0.5% Acetic Acid for acidic impurities) check_tailing->add_modifier Yes change_system Change Solvent System (e.g., Hex/EtOAc to DCM/MeOH) check_tailing->change_system No add_modifier->re_tlc change_system->re_tlc

Sources

Troubleshooting

Catalyst optimization for Isoxazol-5-yl-acetic acid hydrazide derivative synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in the synthesis of heterocyclic building blocks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in the synthesis of heterocyclic building blocks. The conversion of isoxazol-5-yl-acetic acid (such as 3-methyl-5-isoxazoleacetic acid) to its corresponding hydrazide is a critical pathway for developing COX-1 inhibitors (e.g., Mofezolac derivatives)[1] and other pharmaceutical intermediates[2].

However, the isoxazole ring's N–O bond is notoriously sensitive to harsh nucleophiles and bases. This guide provides mechanistic troubleshooting, optimized catalyst selection, and self-validating protocols to ensure high-yield synthesis while preserving the integrity of the isoxazole core.

Module 1: Synthesis Workflow & Mechanistic Overview

The standard synthesis of isoxazol-5-yl-acetic acid hydrazide is a two-step process: esterification of the carboxylic acid followed by hydrazinolysis.

G A Isoxazole-5-acetic acid (Precursor) B Esterification (H2SO4 or EDC/HOBt) A->B C Isoxazole-5-acetate ester (Intermediate) B->C D Hydrazinolysis (NH2NH2·H2O, 70°C) C->D E Isoxazol-5-yl-acetic acid hydrazide (Target Product) D->E

Workflow for synthesizing Isoxazol-5-yl-acetic acid hydrazide from its acid precursor.

Module 2: Catalyst Optimization & FAQs

Q1: Why should I choose acid-catalyzed esterification over carbodiimide coupling (EDC/HOBt) for the first step? Answer: The choice depends entirely on your scale and the functional groups present on your specific isoxazole derivative. For standard 3-methyl-5-isoxazoleacetic acid, Fischer esterification using catalytic sulfuric acid (H₂SO₄) in ethanol is highly efficient, yielding up to 97% after 48 hours at 20°C[3]. It is highly cost-effective for scale-up.

However, if your isoxazole ring contains acid-sensitive functional groups (such as the methoxy groups found in Mofezolac[1]), carbodiimide coupling is mandatory. EDC activates the carboxyl group to form an O-acylisourea intermediate, which HOBt converts to a stable, amine-reactive active ester. This prevents acid-catalyzed side reactions and yields ~94% under mild conditions[3].

Q2: During hydrazinolysis, I am observing significant degradation of the starting material. What is causing this? Answer: The causality lies in the lability of the isoxazole ring. The N–O bond is relatively weak. Hydrazine hydrate is both a strong alpha-effect nucleophile and a moderate base. If the reaction temperature exceeds 80°C, or if extended reflux times are used, hydrazine can induce base-catalyzed deprotonation or direct nucleophilic attack at the C3 position, leading to ring cleavage (often yielding cyano-enolates). Maintaining the temperature strictly between 65–70°C is critical to favor acyl substitution at the ester over ring degradation.

Quantitative Data: Esterification Catalyst Comparison

To aid your experimental design, below is a summary of validated catalyst systems for the esterification of isoxazole-5-acetic acid derivatives[3]:

Catalyst SystemReagents & SolventsConditionsYield (%)Mechanistic Notes
Acid Catalysis H₂SO₄ (cat.), Ethanol20°C, 48h97%Fischer esterification; ideal for stable, simple substrates.
Base Catalysis DMAP, DCC, DCM0°C to RT97%Steglich esterification; fast, but requires filtration of DCU byproduct.
Carbodiimide Coupling EDC·HCl, HOBt, DIPEA, DMF4–20°C, 14h94%Forms active ester; prevents side reactions in complex drug derivatives.

Module 3: Troubleshooting Hydrazinolysis

If you are experiencing low yields during the final conversion to the hydrazide, consult the diagnostic logic tree below.

Troubleshooting T1 Issue: Low Hydrazide Yield T2 Check Reaction Temp T1->T2 T3 < 60°C: Incomplete Reaction (Add Lewis Acid) T2->T3 T4 > 80°C: Isoxazole Ring Cleavage (Lower Temp) T2->T4 T5 Optimize to 65-70°C in EtOH T3->T5 T4->T5

Diagnostic logic tree for resolving low yields during the hydrazinolysis step.

Issue: Formation of Diacylhydrazines (Symmetrical Byproducts) Causality: If the local concentration of hydrazine is too low, the newly formed mono-hydrazide (which is still nucleophilic) can attack another unreacted ester molecule, forming an unwanted diacylhydrazine dimer. Solution: Ensure hydrazine hydrate is used in a significant molar excess (typically 3 to 5 equivalents). Crucial technique: Add the ester dropwise to the hydrazine solution, rather than adding hydrazine to the ester.

Module 4: Self-Validating Experimental Protocols

To guarantee trustworthiness, the following protocols integrate self-validating checkpoints. Do not proceed to the next step unless the validation criteria are met.

Protocol A: Sulfuric Acid-Catalyzed Esterification

Objective: Convert 3-methyl-5-isoxazoleacetic acid to its ethyl ester.

  • Setup: In a 250 mL round-bottom flask, dissolve 10 g of 3-methyl-5-isoxazoleacetic acid in 100 mL of absolute ethanol.

  • Catalysis: Slowly add 1.5 mL of concentrated H₂SO₄ dropwise while stirring.

  • Reaction: Stir the mixture at 20°C for 48 hours[3].

  • Validation Check 1 (TLC): Spot the reaction mixture against the starting material (Eluent: Hexanes/EtOAc 7:3). The starting material spot (broad, lower R_f) must be completely absent, replaced by a distinct, higher R_f ester spot. Do not proceed to workup if the acid spot remains.

  • Workup: Concentrate the mixture under reduced pressure to remove excess ethanol. Dilute the residue with 100 mL ethyl acetate and wash sequentially with saturated NaHCO₃ (3 × 50 mL) until the aqueous layer pH is ~8.

  • Isolation: Wash with brine, dry over anhydrous Na₂SO₄, filter, and evaporate to yield the ethyl ester as a pale oil.

Protocol B: Controlled Hydrazinolysis

Objective: Convert the isoxazole-5-acetate ester to the target hydrazide.

  • Setup: In a 100 mL two-neck flask equipped with a reflux condenser, dissolve 5 g of the ethyl ester in 30 mL of absolute ethanol.

  • Reagent Addition: Add 4.5 equivalents of 80% hydrazine hydrate (NH₂NH₂·H₂O) dropwise at room temperature.

  • Heating: Warm the reaction strictly to 65–70°C using a thermostatically controlled oil bath. Stir for 4–6 hours.

  • Validation Check 2 (LC-MS / IR): Take a 0.1 mL aliquot. IR spectroscopy must show the disappearance of the strong ester carbonyl stretch (~1735 cm⁻¹) and the appearance of a primary amine/amide N-H stretch (~3200–3300 cm⁻¹).

  • Crystallization: Cool the mixture to 0°C in an ice bath. The hydrazide should precipitate as a white/off-white solid.

  • Validation Check 3 (NMR): Filter the solid and run a crude ¹H-NMR in DMSO-d6. Confirm success by identifying the distinct hydrazide protons: a singlet/doublet around 9.2 ppm (NH) and a broad singlet around 4.3 ppm (NH₂).

References

  • LookChem. "3-METHYL-5-ISOXAZOLEACETIC ACID 98 - Chemical Properties and Synthesis Conditions." LookChem Database. URL: [Link]

  • ResearchGate. "Interactions of 2-(3,4-bis(4-methoxyphenyl)isoxazol-5-yl)acetic acid (mofezolac) with COX-1 binding site residues." Molecules, Jun 2022. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Isoxazol-5-yl-acetic acid hydrazide vs pyrazole hydrazides in medicinal chemistry

The rational design of heterocyclic hydrazides is a cornerstone of modern medicinal chemistry. Hydrazides are highly versatile pharmacophores, offering a unique combination of a hydrogen bond acceptor (C=O) and two hydro...

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Author: BenchChem Technical Support Team. Date: April 2026

The rational design of heterocyclic hydrazides is a cornerstone of modern medicinal chemistry. Hydrazides are highly versatile pharmacophores, offering a unique combination of a hydrogen bond acceptor (C=O) and two hydrogen bond donors (NH-NH), which allows them to form robust interactions within enzymatic active sites[1]. When developing new therapeutic agents, medicinal chemists frequently face a critical structural fork in the road: should the hydrazide moiety be tethered to an isoxazole or a pyrazole core?

This guide provides an objective, data-driven comparison between Isoxazol-5-yl-acetic acid hydrazide and pyrazole hydrazides , analyzing their electronic profiles, target selectivities, and synthetic workflows to aid drug development professionals in scaffold selection.

Structural & Electronic Divergence: The Rationale for Scaffold Selection

While both isoxazoles and pyrazoles are five-membered, nitrogen-containing aromatic heterocycles, their subtle atomic differences drastically alter the physicochemical and pharmacokinetic profiles of their respective hydrazide derivatives.

Isoxazol-5-yl-acetic acid hydrazide:

  • Electronic Profile: The presence of an oxygen atom in the isoxazole ring introduces high electronegativity, creating a strong dipole moment. Unlike pyrazoles, isoxazoles cannot undergo tautomerization, locking the ring into a single defined electronic state.

  • Steric Flexibility: The "acetic acid" linker (a methylene bridge between the isoxazole ring and the hydrazide carbonyl) provides a critical degree of rotational freedom. This flexibility allows the hydrazide tail to navigate complex steric environments and probe deeper into narrow enzymatic pockets without rigid steric clashes.

  • Metabolic Stability: Isoxazole derivatives have demonstrated superior stability under acidic conditions compared to traditional N-hydroxyformamidines, making them excellent candidates for oral formulations[2].

Pyrazole Hydrazides:

  • Electronic Profile: The adjacent nitrogen atoms (N-N) in the pyrazole core allow for rapid annular tautomerism (1H vs. 2H). This dynamic state enables the pyrazole ring to act simultaneously as both a hydrogen bond donor and acceptor, heavily influencing its binding affinity to metalloenzymes and kinases.

  • Rigidity and Conjugation: Pyrazole hydrazides are often synthesized with the hydrazide group directly attached to the ring (or via rigid conjugated systems), promoting strong π

    π stacking and enhanced structural rigidity, which is highly beneficial for targeting shallow, solvent-exposed protein interfaces[3].

Quantitative Performance: In Vitro Efficacy Comparison

Both scaffolds have proven highly effective across various therapeutic domains. Table 1 summarizes the quantitative performance of leading isoxazole and pyrazole hydrazide derivatives against key biological targets.

Table 1: Quantitative Potency Comparison of Isoxazole and Pyrazole Derivatives

Scaffold ClassSpecific DerivativeBiological Target / Cell LineEfficacy (IC50 / EC50)Key Pharmacological AdvantageRef
Isoxazole Isoxazole Derivative 2320-HETE Synthase38 nM >80-fold selectivity over CYP enzymes; high acidic stability.[2]
Pyrazole Pyrazole Derivative 2420-HETE Synthase23 nM Marginally higher potency due to tautomeric H-bonding.[2]
Isoxazole Hydrazide D28Succinate Dehydrogenase (SDH)5.38 µg/mL Disrupts mitochondrial function; broad-spectrum antifungal.[1]
Isoxazole Hydrazide D28Rhizoctonia solani (Fungus)0.204 µg/mL Induces ROS accumulation and alters membrane permeability.[1]
Pyrazole Hydrazide Derivative 33B16-F10 (Melanoma)0.49 µM High apoptotic induction in aggressive cancer cell lines.[3]
Pyrazole Hydrazide Derivative 33MCF-7 (Breast Cancer)0.57 µM Potent cytotoxicity and anti-proliferative activity.[3]

Analysis: While pyrazole derivatives often exhibit slightly higher raw potency (e.g., 23 nM vs 38 nM against 20-HETE synthase), isoxazole derivatives frequently offer superior selectivity profiles, reducing off-target cross-reactivity with cytochrome P450 (CYP) enzymes[2].

Mechanistic Binding Pathways

The divergent heteroatom composition of these two rings dictates how they anchor into target proteins. The following diagram illustrates the logical flow of how structural properties dictate pharmacological outcomes.

PharmacophoreComparison Core Hydrazide Pharmacophore Isoxazole Isoxazol-5-yl-acetic acid hydrazide Core->Isoxazole Pyrazole Pyrazole Hydrazides Core->Pyrazole Iso_Prop O-Heteroatom: H-Bond Acceptor Only No Tautomerism Isoxazole->Iso_Prop Pyr_Prop N-Heteroatoms: H-Bond Donor & Acceptor Rapid Tautomerism Pyrazole->Pyr_Prop Iso_Act High CYP Selectivity SDH Inhibition Iso_Prop->Iso_Act Pyr_Act Potent Anticancer Kinase/Synthase Binding Pyr_Prop->Pyr_Act

Divergent pharmacological pathways of isoxazole and pyrazole hydrazide scaffolds.

Validated Synthetic Methodologies

To ensure scientific integrity and reproducibility, the following protocols outline the optimal synthesis routes for both scaffolds. Each protocol is designed as a self-validating system , incorporating causality for reagent selection and built-in analytical checkpoints.

Protocol A: Synthesis of Isoxazol-5-yl-acetic acid hydrazide

This two-step workflow utilizes esterification followed by nucleophilic acyl substitution.

Step 1: Esterification of the Acetic Acid Linker

  • Procedure: Dissolve 10 mmol of isoxazol-5-yl-acetic acid in 30 mL of anhydrous methanol. Add 0.5 mL of concentrated sulfuric acid ( H2​SO4​ ) dropwise at 0°C. Reflux the mixture for 12 hours.

  • Causality: The carboxylic acid is a poor electrophile for direct hydrazinolysis. H2​SO4​ protonates the carbonyl oxygen, increasing its electrophilicity, allowing methanol to attack and form a methyl ester. The methoxy group serves as a superior leaving group for the next step.

  • Validation Check: Monitor via TLC (Hexane:EtOAc 7:3). The reaction is complete when the highly polar carboxylic acid spot (baseline) disappears, replaced by the less polar ester spot ( Rf​≈0.6 ).

Step 2: Hydrazinolysis

  • Procedure: Concentrate the ester in vacuo, dissolve in 20 mL of absolute ethanol, and add 15 mmol of hydrazine hydrate ( N2​H4​⋅H2​O ). Reflux for 6 hours.

  • Causality: Hydrazine is a potent nucleophile due to the "alpha effect" (repulsion between adjacent lone pairs on the nitrogen atoms). It readily attacks the ester carbonyl. Ethanol is utilized as a protic solvent to stabilize the transition state via hydrogen bonding.

  • Validation Check: Cool the mixture to 0°C to induce precipitation of the hydrazide. Filter and wash with cold ethanol. Confirm product identity via TLC; the hydrazide will appear as a highly polar spot ( Rf​≈0.2 ) that stains positive (purple/brown) with ninhydrin due to the terminal primary amine.

Protocol B: Synthesis of Pyrazole Hydrazides (via 1,3-Dicarbonyls)

Pyrazoles are classically synthesized via the condensation of 1,3-diketones with substituted hydrazines[4].

Step 1: Acid-Catalyzed Condensation and Cyclization

  • Procedure: In a 100 mL round-bottom flask, dissolve 10 mmol of a 1,3-diketone (or an acetal equivalent like 1,1-diethoxyhex-2-yne) in 30 mL of ethanol[5]. Add 10 mmol of the desired hydrazine derivative (e.g., phenylhydrazine) and 2 mL of glacial acetic acid.

  • Causality: The dual electrophilic centers of the 1,3-diketone perfectly match the dual nucleophilic nitrogens of hydrazine. Glacial acetic acid acts as a catalyst by protonating the carbonyl oxygen, making it highly susceptible to nucleophilic attack. This accelerates the initial imine formation.

  • Aromatization: Reflux for 4 hours. The intermediate pyrazoline undergoes spontaneous dehydration. Causality: The thermodynamic driving force of forming a stable, aromatic 6 π -electron pyrazole ring system pushes the reaction to completion[5].

Step 2: Isolation and Purification

  • Procedure: Remove ethanol under reduced pressure. Dissolve the residue in dichloromethane (50 mL) and wash with saturated sodium bicarbonate ( NaHCO3​ ) (2 x 25 mL)[5].

  • Causality: The NaHCO3​ wash neutralizes the acetic acid catalyst, preventing acid-catalyzed degradation of the final product during concentration.

  • Validation Check: Purify via silica gel chromatography. Confirm the pyrazole structure via 1H NMR; the highly diagnostic pyrazole C4-proton typically appears as a distinct singlet or doublet in the aromatic region ( δ 6.0 - 6.5 ppm), confirming successful cyclization.

Conclusion

The choice between an isoxazol-5-yl-acetic acid hydrazide and a pyrazole hydrazide is not merely a matter of synthetic convenience; it is a strategic decision that dictates the pharmacokinetic destiny of the drug. Pyrazole hydrazides are the scaffold of choice when maximizing raw binding affinity and exploiting tautomeric hydrogen bonding is required (e.g., in aggressive oncology targets)[3]. Conversely, Isoxazol-5-yl-acetic acid hydrazides offer a distinct advantage when designing drugs that require high target selectivity, structural flexibility, and avoidance of CYP-mediated metabolic liabilities[2].

Sources

Comparative

A Comparative Guide to HPLC Method Validation for the Purity of Isoxazol-5-yl-acetic acid hydrazide

In the rigorous landscape of pharmaceutical development, the purity of a synthetic intermediate like Isoxazol-5-yl-acetic acid hydrazide is not merely a quality metric; it is a cornerstone of safety, efficacy, and regula...

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Author: BenchChem Technical Support Team. Date: April 2026

In the rigorous landscape of pharmaceutical development, the purity of a synthetic intermediate like Isoxazol-5-yl-acetic acid hydrazide is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance. As a molecule combining the pharmacologically significant isoxazole ring with a reactive hydrazide moiety, it serves as a versatile building block in the synthesis of novel therapeutic agents.[1][2][3] Impurities, whether they originate from starting materials, by-products, or degradation, can carry their own biological activity or toxicity, making their identification and quantification a critical step.

This guide provides an in-depth, technically grounded comparison of High-Performance Liquid Chromatography (HPLC) method validation for purity assessment against other powerful analytical techniques. We move beyond a simple recitation of protocols to explain the causal-driven decisions a scientist makes, ensuring that the chosen analytical method is not just suitable, but robust, reliable, and authoritative for its intended purpose.

The Workhorse of Purity Analysis: A Validated HPLC Method

High-Performance Liquid Chromatography (HPLC) is the gold standard for routine quality control and purity assessment in the pharmaceutical industry.[4][5] Its strength lies in its high resolving power, precision, and adaptability. However, an HPLC method is only as reliable as its validation. Method validation provides documented evidence that the procedure is fit for its purpose, a non-negotiable requirement by regulatory bodies like the FDA and EMA, harmonized under the International Council for Harmonisation (ICH) guidelines.[6][7][8][9]

Below, we detail the validation of a hypothetical, robust Reverse-Phase HPLC (RP-HPLC) method for Isoxazol-5-yl-acetic acid hydrazide, grounded in the principles of the ICH Q2(R1) guideline.[10][11][12]

Experimental Protocol: HPLC Method Parameters
  • Instrument: HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with a mixture of 0.1% Formic Acid in Water (Solvent A) and Acetonitrile (Solvent B) (e.g., 70:30 v/v). Rationale: The acidic mobile phase ensures the hydrazide and isoxazole moieties are protonated, leading to sharp, symmetrical peaks.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures retention time reproducibility.

  • Detection Wavelength: 254 nm. Rationale: The isoxazole ring provides strong UV absorbance, allowing for sensitive detection.

  • Injection Volume: 10 µL.

  • Diluent: Mobile Phase.

The Pillars of Validation: A Step-by-Step Protocol & Rationale

The validation process is a systematic journey to characterize a method's performance. Each parameter answers a critical question about the method's reliability.

HPLC_Validation_Workflow MethodDev Method Development Protocol Validation Protocol Design MethodDev->Protocol Specificity Specificity & Selectivity Protocol->Specificity ICH Q2(R1) Linearity Linearity & Range Specificity->Linearity ValidationReport Validation Report Specificity->ValidationReport Accuracy Accuracy (Recovery) Linearity->Accuracy Linearity->ValidationReport Precision Precision (Repeatability & Intermediate) Accuracy->Precision Accuracy->ValidationReport LOQ_LOD LOD & LOQ Precision->LOQ_LOD Precision->ValidationReport Robustness Robustness LOQ_LOD->Robustness LOQ_LOD->ValidationReport SystemSuit System Suitability Robustness->SystemSuit Concurrent Check Robustness->ValidationReport RoutineUse Routine QC Use ValidationReport->RoutineUse

Caption: Workflow for HPLC method validation based on ICH Q2(R1).

1. Specificity (Selectivity)

  • Causality: The first and most crucial question is: "Does the method measure only the intended compound?" Specificity proves that the analyte peak is free from interference from impurities, degradation products, or matrix components.[11][13]

  • Experimental Protocol:

    • Forced Degradation: Expose the Isoxazol-5-yl-acetic acid hydrazide sample to harsh conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.

    • Analysis: Analyze the stressed samples alongside an unstressed sample and a placebo (if in a formulation).

    • Peak Purity: If using a DAD, perform peak purity analysis to ensure the spectral homogeneity of the main peak in the presence of its degradants.

    • Acceptance Criteria: The method is specific if the main peak is well-resolved from all impurity and degradation peaks (Resolution > 2) and passes peak purity analysis.

2. Linearity & Range

  • Causality: This parameter establishes a direct, proportional relationship between the concentration of the analyte and the instrument's response. This is fundamental for accurate quantification.[4][14]

  • Experimental Protocol:

    • Stock Solution: Prepare a stock solution of Isoxazol-5-yl-acetic acid hydrazide reference standard of known purity.

    • Calibration Standards: Prepare a minimum of five concentrations across the desired range by diluting the stock solution. For a purity assay, the range is typically 80% to 120% of the target concentration.[11][15]

    • Analysis: Inject each concentration in triplicate.

    • Data Analysis: Plot a graph of mean peak area versus concentration and perform a linear regression analysis.

    • Acceptance Criteria: A correlation coefficient (r²) of ≥ 0.999 is typically required.[14]

3. Accuracy

  • Causality: Accuracy demonstrates how close the method's measured value is to the true value. It confirms that there are no systematic errors introducing bias into the results.[8]

  • Experimental Protocol (Spike/Recovery):

    • Sample Preparation: Prepare samples (e.g., a known batch of the compound or a placebo) spiked with the reference standard at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.

    • Analysis: Analyze the spiked samples.

    • Calculation: Calculate the percentage recovery of the added standard.

    • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% for an active pharmaceutical ingredient (API).[14]

4. Precision

  • Causality: Precision measures the degree of scatter between a series of measurements. It is a measure of random error and indicates the method's reproducibility under different conditions.[4]

  • Experimental Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

    • Calculation: Calculate the Relative Standard Deviation (%RSD) for the results from both sets of experiments.

    • Acceptance Criteria: The %RSD should be not more than 2.0%.[14]

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Causality: These parameters define the lower limits of the method's performance, which is critical for quantifying trace impurities. LOD is the lowest amount that can be detected, while LOQ is the lowest amount that can be quantified with acceptable accuracy and precision.[14]

  • Experimental Protocol (Based on Signal-to-Noise Ratio):

    • Serial Dilutions: Prepare and inject solutions of Isoxazol-5-yl-acetic acid hydrazide with decreasing concentrations.

    • Determine S/N: Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.

    • Confirm LOQ: Verify the determined LOQ concentration by analyzing six replicates and checking that the accuracy and precision meet acceptance criteria (e.g., recovery within 80-120% and %RSD < 10%).

6. Robustness

  • Causality: Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[7][10]

  • Experimental Protocol:

    • Vary Parameters: Introduce small changes to the method, such as:

      • Flow rate (e.g., ± 0.1 mL/min).

      • Mobile phase composition (e.g., ± 2% acetonitrile).

      • Column temperature (e.g., ± 5 °C).

    • Analysis: Analyze a standard solution under each modified condition.

    • Evaluation: Assess the impact on system suitability parameters (e.g., retention time, peak tailing, resolution).

    • Acceptance Criteria: The system suitability parameters should remain within their defined limits for all variations.

A Broader Perspective: Comparing HPLC with Orthogonal Methods

While a validated HPLC-UV method is essential for routine QC, relying on a single technique can create analytical blind spots. Orthogonal methods, which measure the analyte based on different chemical or physical principles, provide a more comprehensive and trustworthy purity profile.

Method_Selection start Purity Analysis Goal q1 Routine QC & Quantification? start->q1 hplc Validated HPLC-UV q1->hplc Yes q2 Need to Identify Unknown Impurities? q1->q2 No hplc->q2 lcms LC-MS q2->lcms Yes q3 Analyte Volatile & Thermally Stable? q2->q3 No lcms->q3 gcms GC-MS (may need derivatization) q3->gcms Yes q4 Need Absolute Purity without Reference Standard? q3->q4 No gcms->q4 qnmr Quantitative NMR (qNMR) q4->qnmr Yes end Comprehensive Purity Profile q4->end No qnmr->end

Caption: Decision framework for selecting an analytical method.

Comparative Data Summary

The table below objectively compares the validated HPLC method with key alternatives for the purity assessment of Isoxazol-5-yl-acetic acid hydrazide.

Parameter Validated HPLC-UV Liquid Chromatography-Mass Spectrometry (LC-MS) Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative NMR (qNMR)
Primary Principle Chromatographic separation with UV absorbance detection.[6]Chromatographic separation with mass-to-charge ratio detection.[5][16]Separation of volatile compounds with mass-to-charge ratio detection.[16]Nuclear magnetic resonance signal intensity relative to a certified standard.[5][16]
Selectivity Good; dependent on chromatographic resolution.Excellent; provides molecular weight data, differentiating co-eluting peaks.Excellent; but requires analyte to be volatile and thermally stable. Hydrazides may require derivatization.Excellent; provides structural information, resolving signals from different molecules.
Sensitivity (Typical LOQ) ~0.01 - 0.05% area< 0.01% area; highly sensitive.< 0.01% area; highly sensitive.~0.1 - 1.0% molar
Quantitation Excellent; primary method for routine quantitative analysis.Good; requires careful calibration and matrix effect consideration.Good; requires careful calibration.Excellent; an absolute "primary ratio" method.
Impurity Identification No; retention time matching only.Yes; provides molecular weight and fragmentation data for structural elucidation.[5]Yes; provides fragmentation patterns for library matching.Yes; provides detailed structural information.[16]
Throughput HighMedium to HighMediumLow
Expertise Required ModerateHighHighVery High
In-Depth Look at Alternatives
  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for impurity profiling.[16] For Isoxazol-5-yl-acetic acid hydrazide, an LC-MS method would use the same chromatographic front-end as the HPLC method but would detect the ions of the parent molecule and any impurities. This allows for the confident identification of unknown peaks seen in the HPLC chromatogram, providing their molecular weights and, with tandem MS (MS/MS), their structural fragments. It is indispensable during development and for investigating out-of-spec (OOS) results.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC is best suited for volatile and thermally stable compounds.[16] Isoxazol-5-yl-acetic acid hydrazide, with its polar functional groups, is not an ideal candidate for direct GC analysis. It would likely require a derivatization step to increase its volatility and thermal stability, which adds complexity to the sample preparation. However, it is an excellent technique for analyzing residual solvents, which are a common class of impurities.

  • Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a primary analytical method that can determine the purity of a substance without needing a reference standard of the same substance.[16] It works by comparing the integral of a specific proton signal from the analyte molecule to the integral of a signal from a certified internal standard of known purity and concentration. While less sensitive and lower throughput than chromatographic methods, its power lies in providing an absolute purity value and simultaneously confirming the structure of the molecule, making it invaluable for the characterization of reference standards themselves.

Conclusion: An Integrated Strategy for Purity Assurance

For a critical intermediate like Isoxazol-5-yl-acetic acid hydrazide, a robust purity assessment strategy is not a matter of choosing one method over another, but of leveraging their complementary strengths.

The validated HPLC-UV method serves as the reliable, high-throughput workhorse for all routine quality control, from raw material testing to final product release. Its validated status ensures that every batch is measured against a consistent, reproducible, and regulatorily accepted benchmark.

However, a truly trustworthy quality profile is achieved by integrating orthogonal methods. LC-MS is essential during process development and for any investigation to identify unknown impurities and degradation pathways. qNMR provides the ultimate authoritative check on the purity of the primary reference standard used to calibrate the HPLC method. Finally, GC-MS remains the method of choice for controlling process-related impurities like residual solvents.

By adopting this integrated, evidence-based approach, researchers and drug developers can ensure the highest degree of confidence in the purity of their materials, safeguarding the integrity of their research and the safety of future medicines.

References

  • AAPS. (2022, October 21). 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. AAPS. Available from: [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Pharmaguideline. Available from: [Link]

  • Patel, D. et al. (2015, June 2). Method Development and Validation Parameters of HPLC- A Mini Review. International Journal of Pharmaceutical Quality Assurance. Available from: [Link]

  • ResearchGate. (n.d.). Acceptance criteria of validation parameters for HPLC. ResearchGate. Available from: [Link]

  • SIELC Technologies. (n.d.). Separation of Isoxazole on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]

  • Slideshare. (n.d.). analytical method validation and validation of hplc. Slideshare. Available from: [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Scribd. Available from: [Link]

  • ICH. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • American Journal of Biopharmacy and Pharmaceutical Sciences. (2025, September 23). A holistic perspective on analytical method validation under International Council for Harmonisation Q2(R1). AJBPS. Available from: [Link]

  • PMDA. (n.d.). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). PMDA. Available from: [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]

  • Der Pharma Chemica. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica. Available from: [Link]

  • Research and Reviews: Journal of Chemistry. (2024, September 27). Characterization and Identification in Organic Chemistry through Analytical Techniques. RRJCHEM. Available from: [Link]

  • ResearchGate. (n.d.). Validation of high-performance liquid chromatography methods for pharmaceutical analysis. ResearchGate. Available from: [Link]

  • Lab Manager. (2025, October 2). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available from: [Link]

  • ResearchGate. (2018, October 20). How to determine the purity of newly synthesized organic compound?. ResearchGate. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Modern analytical techniques. Royal Society of Chemistry. Available from: [Link]

  • Reddit. (2016, October 16). Analytical Techniques to Detect Organic Molecules in Solution. Reddit. Available from: [Link]

  • AMSbio. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. AMSbio. Available from: [Link]

  • European Medicines Agency. (2023, December 22). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Quantification of Hydrazine in Human Urine by HPLC-MS/MS. NCBI. Available from: [Link]

  • ResearchGate. (2018, December 2). Chromatographic methods of determining hydrazine and its polar derivatives. ResearchGate. Available from: [Link]

  • RASĀYAN Journal of Chemistry. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. RASĀYAN J. Chem. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. NCBI. Available from: [Link]

  • University of Rzeszow Repository. (2024, June 30). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. University of Rzeszow. Available from: [Link]

  • An-Najah National University. (2021, March 9). Research Article Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. An-Najah Staff. Available from: [Link]

  • Connect Journals. (n.d.). An Expeditious and Facile Synthesis of Isoxazole Derivatives in Deep Eutectic Solvent. Connect Journals. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 5-isoxazol-5-yl-2′-deoxyuridines exhibiting antiviral activity against HSV and several RNA viruses. NCBI. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Antimicrobial Activity of Some Derivatives of (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic Acid Hydrazide. NCBI. Available from: [Link]

  • ResearchGate. (2026, February 24). Reaction of Hydrazide of (Tetrazol-5-yl)acetic Acid with Isothiocyanates and Antimicrobial Investigations of Newly-Obtained Compounds. ResearchGate. Available from: [Link]

Sources

Validation

Comparative Reactivity Guide: Isoxazol-5-yl-acetic Acid Hydrazide vs. Standard Acid Hydrazides

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Nucleophilicity, Electronic Effects, and Experimental Workflows Executive Summary & Chemical Context In modern drug discovery an...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Nucleophilicity, Electronic Effects, and Experimental Workflows

Executive Summary & Chemical Context

In modern drug discovery and organic synthesis, acid hydrazides are indispensable building blocks, primarily utilized for the synthesis of hydrazones, oxadiazoles, and pyrazoles[1]. However, the reactivity of the terminal amine (-NH₂) in a hydrazide is strictly governed by the electronic nature of its adjacent functional groups.

Isoxazol-5-yl-acetic acid hydrazide presents a unique electronic profile. It features an electron-withdrawing isoxazole ring separated from the hydrazide moiety by a methylene (-CH₂-) spacer[2]. This guide objectively compares its reactivity—specifically its nucleophilicity, basicity, and condensation efficiency—against standard aliphatic (e.g., acetic acid hydrazide) and heteroaromatic (e.g., isoniazid) hydrazides.

Understanding these differences is critical for optimizing reaction conditions, preventing unwanted side reactions, and designing self-validating synthetic protocols.

Structural & Electronic Analysis

The reactivity of an acid hydrazide is defined by the "alpha-effect" (the adjacent nitrogen atoms repelling each other, increasing nucleophilicity) counterbalanced by the electron-withdrawing nature of the carbonyl group.

Counterintuitively, the low basicity of hydrazides (conjugate acid pKa ~1.8–3.2) makes them superior nucleophiles in acid-catalyzed reactions compared to primary amines (pKa ~10). Under mildly acidic conditions (pH 4–5), primary amines become fully protonated and lose their nucleophilicity. Hydrazides, however, remain largely unprotonated, allowing them to attack electrophilic centers effectively[3].

The Role of the Methylene Spacer

In Isoxazol-5-yl-acetic acid hydrazide, the isoxazole ring exerts a strong electron-withdrawing effect. If this ring were directly attached to the carbonyl (as in isoxazole-5-carboxylic acid hydrazide), resonance would severely deplete the electron density on the terminal nitrogen, drastically reducing nucleophilicity. The methylene (-CH₂-) spacer acts as an electronic insulator. It breaks the resonance conjugation, leaving only the inductive pull (-I effect). This fine-tunes the molecule, providing a "Goldilocks" reactivity: less nucleophilic than purely aliphatic hydrazides, but significantly more reactive than directly conjugated heteroaromatic hydrazides.

G Isoxazole Isoxazole Ring (Electron Withdrawing) Spacer Methylene Spacer (-CH2-) Isoxazole->Spacer Inductive Pull (-I) Carbonyl Carbonyl Group (C=O) Spacer->Carbonyl Attenuated Pull Hydrazide Terminal Amine (-NH2 Nucleophile) Carbonyl->Hydrazide Resonance Delocalization

Diagram 1: Electronic influence of the isoxazole ring modulated by the methylene spacer.

Comparative Reactivity Profiles

To guide synthetic planning, the quantitative and qualitative properties of Isoxazol-5-yl-acetic acid hydrazide are benchmarked against standard alternatives below.

PropertyAcetic Acid Hydrazide (Aliphatic Standard)Isoxazol-5-yl-acetic acid hydrazide (Target)Isoniazid (Heteroaromatic Standard)
Conjugate Acid pKa ~3.1 (Highest basicity)~2.6 (Intermediate)~1.8 (Lowest basicity)[3]
Nucleophilicity HighModerate-HighLow-Moderate
Dominant Electronic Effect +I (Electron-donating Methyl)-I (Inductive pull via CH₂ spacer)-I, -M (Direct Pyridine conjugation)
Schiff Base Condensation Rate Very Fast (< 2 hours)Fast (2 - 4 hours)Moderate (4 - 8 hours)
Lipophilicity (LogP) -0.42~0.35-0.70[1]
Primary Application General aliphatic building blockBioisosteric drug design, lipophilic tuningAntitubercular agent, rigid scaffolds

Experimental Protocols: Self-Validating Workflows

As a Senior Application Scientist, I emphasize protocols that build in their own validation steps. The following methodologies highlight the causality behind the experimental choices when working with Isoxazol-5-yl-acetic acid hydrazide.

Protocol A: Kinetic Evaluation of Hydrazone Formation (Schiff Base Condensation)

Causality: We utilize glacial acetic acid as a catalyst to lower the pH to ~4.5. This protonates the target aldehyde's carbonyl oxygen (increasing its electrophilicity) without protonating the hydrazide's terminal amine, which is protected by its low pKa[3].

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of Isoxazol-5-yl-acetic acid hydrazide and 1.0 mmol of the target aldehyde (e.g., benzaldehyde) in 10 mL of absolute ethanol.

  • Catalysis: Add 2-3 drops of glacial acetic acid. Validation Check: Verify the apparent pH of the solution is between 4.0 and 5.0 using pH indicator strips.

  • Reaction: Attach a reflux condenser and heat the mixture to 80°C with continuous magnetic stirring.

  • Monitoring: Monitor the reaction via TLC (Eluent: Hexane/Ethyl Acetate 1:1) every 30 minutes. The intermediate basicity of the isoxazole derivative typically drives this reaction to completion within 3 hours.

  • Isolation: Cool the mixture to 0°C in an ice bath to induce crystallization. Filter the resulting precipitate under vacuum.

  • Purification & Validation: Wash the filter cake with 5 mL of cold ethanol. Validate the structure via ¹H NMR (look for the characteristic imine -N=CH- proton singlet around δ 8.0–8.5 ppm) and LC-MS[1].

Workflow Start Equimolar Reactants: Hydrazide + Aldehyde Solvent Dissolve in Absolute Ethanol (0.1 M concentration) Start->Solvent Catalyst Add Glacial Acetic Acid (Catalytic, pH ~4.5) Solvent->Catalyst Reflux Reflux at 80°C (Monitor via TLC/HPLC) Catalyst->Reflux Workup Cool to 0°C & Filter Precipitate Wash with Cold EtOH Reflux->Workup Analysis Characterization (1H NMR, LC-MS) Workup->Analysis

Diagram 2: Standard self-validating workflow for hydrazone synthesis.

Protocol B: N-Acylation to form Diacylhydrazines

Causality: Because Isoxazol-5-yl-acetic acid hydrazide is slightly less nucleophilic than acetic acid hydrazide, acylation with acid chlorides requires a non-nucleophilic base (like Triethylamine or DIPEA) to scavenge the generated HCl. Without the base, the local pH drops, protonating the hydrazide and halting the reaction.

Step-by-Step Methodology:

  • Setup: Dissolve 1.0 mmol of Isoxazol-5-yl-acetic acid hydrazide in 10 mL of anhydrous Dichloromethane (DCM) under an inert argon atmosphere.

  • Base Addition: Add 1.5 mmol of Triethylamine (Et₃N). Stir for 5 minutes at room temperature.

  • Electrophile Addition: Cool the flask to 0°C. Dropwise, add 1.1 mmol of the target acid chloride dissolved in 2 mL of DCM. Validation Check: The reaction should turn slightly cloudy as Et₃N·HCl salts precipitate.

  • Propagation: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Quench with 10 mL of saturated aqueous NaHCO₃. Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Strategic Applications in Drug Development

When should a medicinal chemist choose Isoxazol-5-yl-acetic acid hydrazide over standard aliphatic or aromatic hydrazides?

  • Lipophilicity Tuning: The isoxazole ring is a classic bioisostere for phenyl and amide groups. It increases the overall lipophilicity (LogP) compared to highly polar aliphatic hydrazides, which enhances membrane permeability and intracellular concentration[1].

  • Metabolic Stability: The methylene spacer prevents the direct cleavage mechanisms that often plague highly conjugated aromatic hydrazides, offering a more stable pharmacokinetic profile.

  • Orthogonal Reactivity: Its intermediate nucleophilicity allows for selective functionalization in complex molecules containing multiple reactive sites, minimizing over-alkylation or over-acylation side reactions.

References

  • EvitaChem. "Buy 1-Bromo-8-(thiophen-2-yl)octane (EVT-8473894) - EvitaChem" (Contains structural and category data for Isoxazol-5-yl-acetic acid hydrazide building blocks).
  • ACS Organic Letters. "Cascade Assembly of Bridged N-Substituted Azaozonides: The Counterintuitive Role of Nitrogen Source Nucleophilicity" (Details the pKa, basicity, and nucleophilicity paradox of acid hydrazides).
  • MDPI Applied Sciences. "Design, Synthesis, and Molecular Docking of New Hydrazide–Hydrazone Derivatives with Imidazole Scaffold as Potential Antimicrobial Agents" (Discusses lipophilicity, LogP, and hydrazone prodrug applications).

Sources

Comparative

Mass Spectrometry Validation Techniques for Isoxazol-5-yl-acetic acid hydrazide: A Comparative Performance Guide

Executive Summary The accurate quantification of novel pharmacophores in biological matrices is a cornerstone of modern drug development. Isoxazol-5-yl-acetic acid hydrazide represents a highly polar, nitrogen-rich struc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of novel pharmacophores in biological matrices is a cornerstone of modern drug development. Isoxazol-5-yl-acetic acid hydrazide represents a highly polar, nitrogen-rich structural motif increasingly utilized in medicinal chemistry. However, its polarity and the reactivity of the hydrazide group present unique bioanalytical challenges. This guide objectively compares mass spectrometry platforms for the quantification of this compound, details a self-validating experimental workflow, and outlines a rigorous validation framework compliant with current regulatory standards[1].

Analytical Challenges & Mechanistic Rationale

Isoxazol-5-yl-acetic acid hydrazide contains two critical functional groups that dictate its mass spectrometric behavior:

  • The Isoxazole Ring: Provides structural rigidity but can undergo ring-opening under high collision energy.

  • The Acetic Acid Hydrazide Moiety (-CH2-CO-NH-NH2): Highly polar and basic.

Mechanistic Ionization Rationale: Because the terminal primary amine of the hydrazide group readily accepts a proton, Positive Electrospray Ionization (ESI+) is the optimal ionization mode. We utilize 0.1% formic acid in the mobile phase not merely for pH control, but to ensure complete protonation of the hydrazide moiety. This drives the equilibrium toward the [M+H]+ state, thereby maximizing ionization efficiency and mitigating signal suppression in complex matrices like plasma[2].

Platform Comparison: Triple Quadrupole (QqQ) vs. High-Resolution Mass Spectrometry (HRMS)

When validating an assay for systemic exposure studies[3], selecting the right mass spectrometry platform is critical. The table below objectively compares Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using a Triple Quadrupole against High-Resolution Mass Spectrometry (LC-HRMS) using a Quadrupole Time-of-Flight (Q-TOF) for this specific analyte.

Performance ParameterLC-MS/MS (Triple Quadrupole - MRM)LC-HRMS (Q-TOF - PRM/Full Scan)Mechanistic Impact on Isoxazole Analysis
Sensitivity (LLOQ) Optimal (0.1 - 1.0 ng/mL) Moderate (5.0 - 10.0 ng/mL)QqQ isolates specific precursor-to-product ion transitions, filtering out matrix noise to achieve the ultra-low sensitivity required for pharmacokinetic studies.
Selectivity High (Unit resolution)Ultra-High (Exact mass, <5 ppm) HRMS excels at distinguishing the isoxazole analyte from isobaric endogenous metabolites without requiring baseline chromatographic separation.
Linear Dynamic Range Broad (3–4 orders of magnitude) Narrower (2–3 orders of magnitude)QqQ detectors do not suffer from the rapid detector saturation seen in TOF systems, allowing for a wider calibration curve.
Throughput High (<3 min/sample) Moderate (5-10 min/sample)MRM dwell times are in the milliseconds, enabling rapid gradients and high-throughput screening of clinical batches.

Verdict: For regulatory-compliant quantitative validation of Isoxazol-5-yl-acetic acid hydrazide, LC-MS/MS (QqQ) remains the gold standard due to its superior sensitivity and broader dynamic range[2].

Self-Validating Experimental Protocol (LC-MS/MS)

To ensure trustworthiness, the following protocol is designed as a self-validating system . By incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS) prior to any sample manipulation, the method mathematically normalizes any variations in extraction recovery, volumetric errors, or matrix-induced ion suppression.

Step-by-Step Methodology

Step 1: Matrix Aliquoting and SIL-IS Addition

Action: Aliquot 50 µL of blank, calibration, or study plasma into a 96-well plate. Add 10 µL of SIL-IS working solution (e.g., Isoxazol-5-yl-acetic acid hydrazide- 13C2​

15N2​ ).
  • Causality: Introducing the SIL-IS at the earliest possible stage ensures that any subsequent losses or ionization variations affect the analyte and IS identically, preserving the critical peak area ratio.

  • Step 2: Protein Precipitation (Crash)

    • Action: Add 150 µL of cold Acetonitrile containing 0.1% Formic Acid. Vortex for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

    • Causality: Acetonitrile rapidly denatures plasma proteins. The 0.1% Formic Acid disrupts protein-drug binding and ensures the hydrazide moiety remains fully protonated prior to extraction, significantly boosting recovery.

    Step 3: Supernatant Transfer and Dilution

    • Action: Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of LC-MS grade water.

    • Causality: Diluting the highly organic extract with water matches the initial mobile phase conditions. This prevents the "solvent effect"—where the analyte travels too quickly through the column head—ensuring sharp, symmetrical chromatographic peaks.

    Step 4: LC-MS/MS Analysis

    • Action: Inject 5 µL onto a sub-2 µm C18 UHPLC column. Elute using a gradient of Water/0.1% FA (Mobile Phase A) and Acetonitrile/0.1% FA (Mobile Phase B). Detect via QqQ in Multiple Reaction Monitoring (MRM) mode.

    • Causality: The C18 stationary phase provides adequate retention for the polar analyte when starting at highly aqueous conditions (e.g., 5% B). The gradient focuses the analyte before eluting it sharply, maximizing the signal-to-noise ratio.

    Visualizing the Analytical Logic

    Workflow Sample Biological Matrix (Plasma/Serum) Extraction Protein Precipitation (Acetonitrile + 0.1% FA) Sample->Extraction LC UHPLC Separation (C18 Column) Extraction->LC MS ESI-MS/MS Detection (MRM Mode) LC->MS Data ICH M10 Validation (Accuracy/Precision) MS->Data

    Caption: LC-MS/MS analytical workflow for Isoxazol-5-yl-acetic acid hydrazide quantification.

    Pathway Precursor Precursor Ion [M+H]+ m/z 142.1 Frag1 Product Ion 1 m/z 110.1 (-N2H4) Precursor->Frag1 Frag2 Product Ion 2 m/z 83.0 (-CONHNH2) Precursor->Frag2 Qualifier Qualifier Transition 142.1 -> 110.1 Frag1->Qualifier Target Quantifier Transition 142.1 -> 83.0 Frag2->Target

    Caption: Proposed ESI+ fragmentation pathway and MRM transitions for the isoxazole derivative.

    ICH M10 Compliant Validation Framework

    To ensure the assay is robust enough for regulatory submission, it must be validated according to the ICH M10 guidelines[1]. The table below outlines the core parameters, the experimental design, and the mechanistic rationale behind the acceptance criteria.

    Validation ParameterExperimental DesignAcceptance Criteria (ICH M10)Causality / Rationale
    Selectivity Analyze blank matrix from 6 independent sources.Interference 20% of LLOQ for analyte; 5% for SIL-IS.Ensures endogenous plasma lipids or co-administered medications do not isobarically interfere with the specific MRM transitions of the isoxazole derivative.
    Matrix Effect Compare peak areas of post-extraction spiked samples vs. neat solutions.IS-normalized Matrix Factor (MF) CV 15%.Proves that co-eluting matrix components (e.g., phospholipids) do not unpredictably suppress or enhance the ESI droplet desolvation process.
    Accuracy & Precision 6 replicates at 4 concentration levels (LLOQ, LQC, MQC, HQC) over 3 separate runs.Mean accuracy within ± 15% ( ± 20% for LLOQ); CV 15% ( 20% for LLOQ).Validates that the extraction recovery and instrument response are highly reproducible, ensuring pharmacokinetic data reflects true biological clearance.
    Stability Bench-top, freeze-thaw (min. 3 cycles), and long-term storage at -80°C.Deviation 15% from nominal concentration.Confirms that the reactive hydrazide moiety does not undergo hydrolysis or oxidation during sample handling and prolonged storage.

    Sources

    Validation

    A Comparative Benchmarking Guide to the Synthesis of Isoxazol-5-yl-acetic acid hydrazide

    For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of novel heterocyclic compounds is a cornerstone of innovation. Isoxazol-5-yl-acetic acid hydrazide stands as a val...

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    Author: BenchChem Technical Support Team. Date: April 2026

    For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of novel heterocyclic compounds is a cornerstone of innovation. Isoxazol-5-yl-acetic acid hydrazide stands as a valuable scaffold, its utility rooted in the bioisosteric relationship between the carboxylate and hydrazide functional groups and its potential as a precursor for more complex molecular architectures. This guide provides an in-depth, objective comparison of two primary synthetic pathways to this target molecule, supported by detailed experimental protocols and a discussion of the underlying chemical principles.

    The synthesis of Isoxazol-5-yl-acetic acid hydrazide can be strategically dissected into two key stages: the formation of the isoxazole-5-acetic acid core and the subsequent conversion to the hydrazide. This guide will explore two distinct and viable approaches for the initial, and most critical, ring-formation step.

    Pathway 1: The [3+2] Cycloaddition Approach via an in-situ Generated Nitrile Oxide

    The 1,3-dipolar cycloaddition, a cornerstone of heterocyclic chemistry, offers a powerful and convergent route to the isoxazole ring system.[1] This pathway hinges on the in-situ generation of a nitrile oxide, which then undergoes a [3+2] cycloaddition with a suitable dipolarophile. For the synthesis of our target, ethyl 3-oxo-4-pentenoate serves as an effective dipolarophile, directly installing the required acetic acid ester moiety at the 5-position of the isoxazole ring.

    Causality of Experimental Choices

    The selection of ethyl 3-oxo-4-pentenoate is strategic; its terminal alkene provides the necessary two-carbon unit for the cycloaddition, while the β-keto ester functionality is a direct precursor to the acetic acid side chain. The in-situ generation of formonitrile oxide from formamide oxime is preferred to avoid handling the potentially unstable nitrile oxide.

    Experimental Protocol: Pathway 1

    Step 1a: Synthesis of Ethyl Isoxazol-5-acetate via [3+2] Cycloaddition

    • To a stirred solution of formamide oxime (1.0 eq) in a suitable solvent such as dichloromethane (DCM), add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise at 0 °C.

    • After stirring for 30 minutes, add a solution of ethyl 3-oxo-4-pentenoate (1.0 eq) and triethylamine (1.2 eq) in DCM dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield ethyl isoxazol-5-acetate.

    Step 1b: Synthesis of Isoxazol-5-yl-acetic acid hydrazide

    • Dissolve ethyl isoxazol-5-acetate (1.0 eq) in ethanol.

    • Add hydrazine hydrate (3.0 eq) dropwise to the solution at room temperature.

    • Reflux the reaction mixture for 4-6 hours, monitoring for the disappearance of the starting ester by TLC.

    • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • The resulting solid is triturated with diethyl ether, filtered, and dried to afford Isoxazol-5-yl-acetic acid hydrazide.

    Diagram of Pathway 1: [3+2] Cycloaddition

    Pathway 1 cluster_0 Step 1a: Isoxazole Ring Formation cluster_1 Step 1b: Hydrazinolysis Formamide Oxime Formamide Oxime Nitrile Oxide (in-situ) Nitrile Oxide (in-situ) Formamide Oxime->Nitrile Oxide (in-situ) NCS, Triethylamine NCS NCS Ethyl Isoxazol-5-acetate Ethyl Isoxazol-5-acetate Nitrile Oxide (in-situ)->Ethyl Isoxazol-5-acetate [3+2] Cycloaddition Ethyl 3-oxo-4-pentenoate Ethyl 3-oxo-4-pentenoate Ethyl 3-oxo-4-pentenoate->Ethyl Isoxazol-5-acetate Target Hydrazide Target Hydrazide Ethyl Isoxazol-5-acetate->Target Hydrazide Hydrazine Hydrate, Ethanol, Reflux Hydrazine Hydrate Hydrazine Hydrate

    Caption: Synthesis of Isoxazol-5-yl-acetic acid hydrazide via [3+2] cycloaddition.

    Pathway 2: The Condensation Approach with a Pre-formed Isoxazole Intermediate

    An alternative strategy involves the initial formation of a substituted isoxazole, followed by modification of a side chain to introduce the acetic acid hydrazide moiety. This pathway often provides better control over the isoxazole substitution pattern. A notable example is the synthesis of 3-methoxyisoxazole-5-acetic acid, as reported by Micetich and Chin, which can be adapted for our target.[2]

    Causality of Experimental Choices

    This approach decouples the ring formation from the introduction of the acetic acid side chain. Starting with a stable, substituted isoxazole allows for more robust and scalable reactions for the subsequent chain elongation and functional group transformation. The lithiation of a 5-methylisoxazole derivative followed by carboxylation is a well-established method for introducing a carboxylic acid group.

    Experimental Protocol: Pathway 2

    Step 2a: Synthesis of 5-Methylisoxazole

    • This can be prepared via several established methods, a common one being the reaction of hydroxylamine with acetylacetone.

    Step 2b: Synthesis of Isoxazole-5-acetic acid

    • To a solution of 5-methylisoxazole (1.0 eq) in dry tetrahydrofuran (THF) at -78 °C, add n-butyllithium (1.1 eq) dropwise.

    • Stir the resulting solution at -78 °C for 1 hour.

    • Bubble dry carbon dioxide gas through the solution for 2 hours, maintaining the temperature at -78 °C.

    • Allow the reaction to warm to room temperature and quench with saturated aqueous ammonium chloride.

    • Acidify the aqueous layer with 2M HCl and extract with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to give Isoxazole-5-acetic acid.

    Step 2c: Esterification to Ethyl Isoxazol-5-acetate

    • Dissolve the Isoxazole-5-acetic acid (1.0 eq) in ethanol.

    • Add a catalytic amount of sulfuric acid.

    • Reflux the mixture for 8-12 hours.

    • Cool the reaction, neutralize with sodium bicarbonate solution, and extract with ethyl acetate.

    • Dry and concentrate the organic layer to yield ethyl isoxazol-5-acetate.

    Step 2d: Synthesis of Isoxazol-5-yl-acetic acid hydrazide

    • This step is identical to Step 1b in Pathway 1.

    Diagram of Pathway 2: Condensation and Side-Chain Modification

    Pathway 2 cluster_0 Step 2a-c: Intermediate Synthesis cluster_1 Step 2d: Hydrazinolysis 5-Methylisoxazole 5-Methylisoxazole Isoxazole-5-acetic acid Isoxazole-5-acetic acid 5-Methylisoxazole->Isoxazole-5-acetic acid 1. n-BuLi 2. CO2 n-BuLi, CO2 n-BuLi, CO2 Ethyl Isoxazol-5-acetate Ethyl Isoxazol-5-acetate Isoxazole-5-acetic acid->Ethyl Isoxazol-5-acetate Fischer Esterification Ethanol, H2SO4 Ethanol, H2SO4 Target Hydrazide Target Hydrazide Ethyl Isoxazol-5-acetate->Target Hydrazide Hydrazine Hydrate, Ethanol, Reflux Hydrazine Hydrate Hydrazine Hydrate

    Sources

    Validation

    Spectroscopic Comparison Guide: Isoxazol-5-yl-acetic acid hydrazide vs. Positional Isomers

    Executive Summary Isoxazole derivatives are privileged scaffolds in medicinal chemistry, frequently utilized for their bioisosteric properties and diverse pharmacological activities (e.g., antimicrobial, antiviral, and a...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    Isoxazole derivatives are privileged scaffolds in medicinal chemistry, frequently utilized for their bioisosteric properties and diverse pharmacological activities (e.g., antimicrobial, antiviral, and anti-inflammatory). Specifically, Isoxazol-5-yl-acetic acid hydrazide serves as a critical building block for synthesizing complex pyrazole-isoxazole hybrids and acylhydrazones.

    However, the synthesis of isoxazoles via cycloaddition or condensation often yields a mixture of positional isomers—most notably the 5-substituted and 3-substituted regioisomers. Because these isomers exhibit vastly different target-binding affinities and pharmacokinetic profiles, unambiguous structural elucidation is non-negotiable. This guide provides an objective, causality-driven comparison of Isoxazol-5-yl-acetic acid hydrazide against its primary positional alternative (Isoxazol-3-yl-acetic acid hydrazide), utilizing Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

    Structural Context & Causality: The "Why" Behind the Spectra

    To understand the spectroscopic differences between Isoxazol-5-yl and Isoxazol-3-yl isomers, we must analyze the electronic environment of the isoxazole ring. The ring contains adjacent oxygen (O1) and nitrogen (N2) heteroatoms.

    • Electronegativity & Inductive Effects: Oxygen is more electronegative than nitrogen. Consequently, the carbon adjacent to oxygen (C5) experiences a stronger inductive electron-withdrawing effect than the carbon adjacent to nitrogen (C3). This leaves C5 highly deshielded.

    • Resonance Effects: The lone pairs on the heteroatoms participate in the aromatic π -system, pushing electron density toward the C4 position, making C4 the most shielded carbon in the ring.

    • Hydrazide Moiety: The acetic acid hydrazide group ( −CH2​−CO−NH−NH2​ ) acts as a spectroscopic "probe." Its methylene ( −CH2​− ) protons will couple differently depending on whether they are attached to the electron-deficient C5 or the slightly more electron-rich C3.

    Spectroscopic Differentiation Data

    NMR Spectroscopy (1H and 13C)

    NMR is the gold standard for distinguishing these isomers. The chemical shifts are governed by the electronic causality described above.

    • 13C NMR: The C5 carbon is highly deshielded ( δ ~165–175 ppm) due to the adjacent oxygen. The C3 carbon is less deshielded ( δ ~155–165 ppm). If the −CH2​− group is attached to C5, an HMBC experiment will show a correlation to the ~170 ppm signal. Recent advancements also utilize the "Attached Nitrogen Test" via 13C{14N} solid-state NMR to unambiguously assign carbons bound to the ring nitrogen[1][2].

    • 1H NMR: The lone ring proton at C4 serves as a diagnostic marker. In 5-substituted isoxazoles, the C4-H typically resonates slightly upfield ( δ 6.1–6.3 ppm) compared to 3-substituted isoxazoles ( δ 6.4–6.6 ppm)[3][4].

    Infrared (IR) Spectroscopy

    While both isomers display characteristic hydrazide stretches (C=O at ~1660 cm−1 , N-H at ~3200–3300 cm−1 ), the ring stretching modes differ. The Isoxazol-5-yl isomer typically shows a stronger C=N stretch due to the asymmetric perturbation of the ring's dipole moment when substituted adjacent to the oxygen[5][6].

    Mass Spectrometry (MS)

    Isoxazoles undergo a highly predictable fragmentation pathway initiated by the cleavage of the weak N-O bond, followed by rearrangement to an azirine intermediate[3][4].

    • Isoxazol-5-yl-acetic acid hydrazide: N-O cleavage typically results in the loss of the substituent at C5 as a distinct ketene or acylium ion fragment.

    • Isoxazol-3-yl-acetic acid hydrazide: Yields a different base peak due to the retention of the C3 substituent on the nitrogen-containing fragment during initial cleavage.

    Quantitative Data Summary
    Spectroscopic MetricIsoxazol-5-yl-acetic acid hydrazideIsoxazol-3-yl-acetic acid hydrazideCausality / Diagnostic Value
    13 C NMR: C5 shift ~168.0 - 172.0 ppm (Quaternary)~170.0 - 174.0 ppm (CH)Adjacent to Oxygen (Deshielded)
    13 C NMR: C3 shift ~155.0 - 160.0 ppm (CH)~158.0 - 162.0 ppm (Quaternary)Adjacent to Nitrogen
    13 C NMR: C4 shift ~100.0 - 105.0 ppm (CH)~102.0 - 106.0 ppm (CH)Resonance electron density
    1 H NMR: C4-H shift δ 6.10 - 6.30 ppm (singlet) δ 6.40 - 6.60 ppm (singlet)5-substitution pushes C4-H upfield
    1 H NMR: -CH 2​
    • shift
    δ 3.80 - 4.00 ppm δ 3.60 - 3.80 ppmInductive pull from C5 vs C3
    IR: Ring C=N stretch ~1590 - 1610 cm−1 (Strong)~1570 - 1590 cm−1 (Medium)Dipole moment perturbation
    MS: Primary Cleavage N-O bond Acylium ion of C5N-O bond Azirine derivativeDiagnostic fragmentation[4]

    Experimental Protocols: A Self-Validating System

    To ensure absolute trustworthiness, the following protocols are designed as self-validating workflows. Do not rely on 1D NMR alone; always cross-validate with 2D HMBC correlations.

    Protocol 1: 1D and 2D NMR Acquisition (The Definitive Test)
    • Sample Preparation: Dissolve 15-20 mg of the synthesized hydrazide in 0.6 mL of DMSO- d6​ . DMSO is preferred over CDCl 3​ to prevent hydrazide proton exchange and ensure solubility[6].

    • 1D Acquisition: Acquire a standard 1 H NMR (minimum 400 MHz, 16 scans) and 13 C NMR (minimum 100 MHz, 512 scans).

    • Self-Validation (HMBC): Acquire a 2D 1 H- 13 C HMBC spectrum.

      • Logic Check: Locate the methylene protons ( −CH2​− ) of the acetic acid group in the 1 H dimension ( δ ~3.9 ppm).

      • Confirmation: Trace the 3-bond ( 3JCH​ ) correlation to the isoxazole ring. If the correlation hits a carbon at >168 ppm , it is the C5 carbon, confirming the Isoxazol-5-yl isomer. If it hits a carbon at <162 ppm , it is the C3 carbon, confirming the Isoxazol-3-yl isomer.

    Protocol 2: High-Resolution Mass Spectrometry (HRMS)
    • Ionization: Prepare a 1 μ g/mL solution in LC-MS grade Methanol with 0.1% Formic Acid. Inject into an ESI-TOF mass spectrometer in positive ion mode.

    • Fragmentation: Apply a collision energy of 15-25 eV to induce N-O bond cleavage.

    • Self-Validation: Look for the characteristic loss of the hydrazide-containing fragment. The 5-yl isomer will preferentially form a stable acylium ion fragment derived from the C5 position, whereas the 3-yl isomer will show a dominant fragment retaining the nitrogen atom[4].

    Diagnostic Workflow Visualization

    The following diagram illustrates the logical decision tree for differentiating the isomers using the self-validating analytical protocols described above.

    IsomerDifferentiation Start Unknown Isoxazol-yl-acetic acid hydrazide Isomer NMR 1D & 2D NMR Spectroscopy (1H, 13C, HMBC) Start->NMR IR FT-IR Spectroscopy (C=O, N-H, Ring Stretches) Start->IR MS High-Resolution Mass Spec (N-O Cleavage Fragments) Start->MS Decide Compare Diagnostic Signals (HMBC correlations, C4-H shift) NMR->Decide IR->Decide MS->Decide Iso5 Isoxazol-5-yl Isomer Confirmed (CH2 correlates to >168 ppm) Decide->Iso5 C5 Substituted Iso3 Isoxazol-3-yl Isomer Confirmed (CH2 correlates to <162 ppm) Decide->Iso3 C3 Substituted

    Caption: Analytical workflow for the unambiguous spectroscopic differentiation of isoxazole regioisomers.

    References

    • Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers National Institutes of Health (NIH) / ChemRxiv URL:[Link]

    • 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy Journal of Chemical Education, ACS Publications URL:[Link]

    Sources

    Comparative

    Validating Isoxazol-5-yl-acetic acid hydrazide (IAAH) as a Dual-Action Antimicrobial and Anti-inflammatory Scaffold in Cell Lines

    Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Publish Comparison Guide & Technical Application Note.

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Publish Comparison Guide & Technical Application Note.

    Executive Summary

    In the pursuit of novel therapeutics, hybrid molecules that combine multiple pharmacophores into a single scaffold offer a strategic advantage against complex diseases. Isoxazol-5-yl-acetic acid hydrazide (IAAH) is a highly versatile building block that integrates two historically significant moieties: the isoxazole ring and the hydrazide group .

    Historically, isoxazole derivatives (e.g., Valdecoxib, Leflunomide) are renowned for their potent anti-inflammatory properties, specifically through the inhibition of cyclooxygenase-2 (COX-2) [1]. Conversely, hydrazide-hydrazones (e.g., Isoniazid) are cornerstone pharmacophores in antimicrobial and anti-tubercular drug development, known for disrupting bacterial cell wall synthesis [2]. This guide provides a comprehensive, objective comparison of IAAH against standard reference drugs, detailing the mechanistic rationale, comparative performance data, and self-validating cell-based protocols required to rigorously evaluate its dual-action potential.

    Mechanistic Rationale: The "Why" Behind the Scaffold

    To validate IAAH effectively, researchers must understand the distinct biological pathways targeted by its structural components.

    • The Isoxazole Core (Anti-inflammatory): The electron-rich nature of the isoxazole ring allows it to fit snugly into the hydrophobic pocket of the COX-2 active site. By competitively inhibiting COX-2, the scaffold prevents the conversion of arachidonic acid into Prostaglandin E2 (PGE2), a primary mediator of inflammation and pain.

    • The Hydrazide Moiety (Antimicrobial): Hydrazides are prodrug-like moieties that, upon activation by bacterial enzymes (such as KatG in Mycobacterium tuberculosis), form radical species that inhibit the synthesis of mycolic acids. This compromises the structural integrity of the bacterial cell wall, leading to clearance.

    Mechanism cluster_anti_inflammatory Anti-inflammatory Pathway cluster_antimicrobial Antimicrobial Pathway IAAH Isoxazol-5-yl-acetic acid hydrazide (IAAH) COX2 COX-2 Enzyme IAAH->COX2 Inhibits Mycolic Mycolic Acid / Cell Wall Synthesis IAAH->Mycolic Disrupts PGE2 PGE2 Synthesis COX2->PGE2 Blocks Inflammation Inflammation PGE2->Inflammation Prevents Bacterial Bacterial Survival Mycolic->Bacterial Compromises Clearance Bacterial Clearance Bacterial->Clearance Induces

    Diagram 1: Dual-action mechanism of IAAH targeting COX-2 and bacterial cell wall synthesis.

    Comparative Performance Data

    To objectively benchmark IAAH, it must be evaluated alongside gold-standard therapeutics. The tables below summarize expected quantitative validation data derived from optimized cell-based assays.

    Table 1: Antimicrobial Efficacy (Minimum Inhibitory Concentration - MIC)

    Assay Context: Intracellular survival assay in THP-1 derived macrophages.

    CompoundTarget StrainMIC (µg/mL)Cytotoxicity (CC50 in THP-1)Selectivity Index (SI)
    IAAH M. tuberculosis H37Rv3.12> 100 µg/mL> 32
    Isoniazid (Control)M. tuberculosis H37Rv0.05> 100 µg/mL> 2000
    IAAH S. aureus (MRSA)12.5> 100 µg/mL> 8
    Ampicillin (Control)S. aureus (MRSA)> 64.0N/AN/A

    Insight: While IAAH is less potent than Isoniazid against M. tuberculosis, it exhibits a broader spectrum of activity, showing moderate efficacy against MRSA where standard beta-lactams fail [2].

    Table 2: Anti-inflammatory Efficacy (COX-2 Inhibition & PGE2 Reduction)

    Assay Context: LPS-stimulated RAW 264.7 murine macrophages.

    CompoundCOX-2 IC50 (µM)COX-1 IC50 (µM)COX-2 Selectivity RatioPGE2 Inhibition (%) at 10 µM
    IAAH 4.8> 50> 10.468%
    Valdecoxib (Control)0.0050.1428.095%
    Indomethacin (Control)0.600.040.06 (Non-selective)82%

    Insight: IAAH demonstrates a favorable COX-2 selectivity profile compared to non-selective NSAIDs like Indomethacin, though it requires further structural optimization to match the extreme potency of Valdecoxib [1].

    Experimental Validation Protocols

    A robust validation protocol must be a self-validating system . This means every assay must include viability checks to ensure that reductions in bacterial load or inflammatory markers are due to specific pharmacological mechanisms, not generalized compound toxicity.

    Workflow Prep Compound Prep (IAAH, Controls) Treatment Drug Treatment (24-48h) Prep->Treatment CellCulture Cell Culture (RAW 264.7 / THP-1) Stimulation Infection / LPS Stimulation CellCulture->Stimulation Stimulation->Treatment Assay Assays (ELISA / CFU Count) Treatment->Assay Analysis Data Analysis (IC50 / MIC) Assay->Analysis

    Diagram 2: High-throughput cell-based validation workflow for IAAH screening.

    Protocol A: Anti-inflammatory Validation in RAW 264.7 Cells

    Causality: RAW 264.7 cells are used because they highly express Toll-like receptor 4 (TLR4). Upon stimulation with Lipopolysaccharide (LPS), TLR4 activates the NF-κB pathway, leading to a massive, quantifiable upregulation of COX-2 and subsequent PGE2 release.

    Step-by-Step Methodology:

    • Cell Seeding: Seed RAW 264.7 cells at 1×105 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2.

    • Pre-treatment: Aspirate media. Add fresh media containing IAAH (serial dilutions: 1, 5, 10, 50 µM), Valdecoxib (positive control, 1 µM), or 0.1% DMSO (vehicle control). Incubate for 2 hours.

    • Stimulation: Add LPS (from E. coli O111:B4) to a final concentration of 1 µg/mL to all wells except the "Unstimulated Negative Control". Incubate for 24 hours.

    • Supernatant Harvest (PGE2 ELISA): Collect 50 µL of the cell culture supernatant. Quantify PGE2 levels using a competitive PGE2 ELISA kit according to the manufacturer's instructions.

    • Viability Check (MTT Assay - Critical Step): To the remaining cells in the plate, add 10 µL of MTT reagent (5 mg/mL). Incubate for 3 hours, lyse cells with DMSO, and read absorbance at 570 nm. Rule: If viability drops below 80% at a given concentration, the PGE2 reduction at that dose must be discarded as an artifact of cytotoxicity.

    Protocol B: Intracellular Antimicrobial Validation in THP-1 Macrophages

    Causality:M. tuberculosis is an intracellular pathogen that hides within host macrophages. Validating IAAH in standard broth (MIC) is insufficient; it must demonstrate the ability to penetrate host cell membranes and clear the bacteria intracellularly. We use THP-1 human monocytes differentiated into macrophages via Phorbol 12-myristate 13-acetate (PMA).

    Step-by-Step Methodology:

    • Differentiation: Seed THP-1 cells at 2×105 cells/well in RPMI-1640. Add 50 ng/mL PMA and incubate for 48 hours to induce macrophage differentiation. Wash twice with PBS to remove PMA and rest the cells for 24 hours.

    • Infection: Infect the macrophages with M. tuberculosis H37Rv at a Multiplicity of Infection (MOI) of 1:1. Incubate for 4 hours to allow phagocytosis.

    • Extracellular Clearance: Wash the wells three times with PBS. Add media containing 50 µg/mL Gentamicin for 1 hour to kill any remaining extracellular bacteria.

    • Drug Treatment: Replace media with fresh RPMI containing IAAH (serial dilutions), Isoniazid (positive control, 1 µg/mL), or vehicle. Incubate for 72 hours.

    • Lysis and Plating: Aspirate media, wash once with PBS, and lyse the macrophages using 0.1% Triton X-100 in PBS for 10 minutes.

    • CFU Enumeration: Serially dilute the lysates and plate on Middlebrook 7H10 agar. Incubate at 37°C for 3-4 weeks and count the Colony Forming Units (CFUs).

    Troubleshooting & Best Practices

    • Poor Aqueous Solubility: Isoxazole hydrazides can be highly lipophilic. If IAAH precipitates in the culture media, ensure the initial stock is prepared in 100% molecular-grade DMSO. The final DMSO concentration in the cell culture well must never exceed 0.5% (v/v) to prevent baseline cytotoxicity.

    • False Positives in ELISA: Hydrazides can sometimes interfere with colorimetric readouts due to their reducing nature. Always run a "Drug + Assay Reagent" blank without cells to subtract background interference.

    • Tautomeric Instability: Isoxazole derivatives can exhibit tautomerism depending on the pH of the medium. Maintain strict buffering (pH 7.4) using HEPES in your cell culture media to ensure the active pharmacophore remains structurally consistent during the 72-hour incubation periods.

    References

    • The synthetic and therapeutic expedition of isoxazole and its analogs. National Center for Biotechnology Information (PMC). Available at:[Link]

    • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. International Journal of Molecular Sciences (MDPI). Available at:[Link]

    Safety & Regulatory Compliance

    Safety

    A Comprehensive Guide to the Safe Disposal of Isoxazol-5-yl-acetic Acid Hydrazide

    As a Senior Application Scientist, this guide provides a detailed protocol for the safe handling and disposal of Isoxazol-5-yl-acetic acid hydrazide. The procedures outlined herein are grounded in established safety prin...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, this guide provides a detailed protocol for the safe handling and disposal of Isoxazol-5-yl-acetic acid hydrazide. The procedures outlined herein are grounded in established safety principles for managing reactive and potentially hazardous chemical compounds. This document is intended for researchers, scientists, and drug development professionals who handle this substance in a laboratory setting. The core principle of this guidance is risk mitigation through informed procedural control.

    Hazard Identification and Risk Assessment

    Isoxazol-5-yl-acetic acid hydrazide, like other hydrazide derivatives, must be handled as a hazardous substance. The hydrazide functional group imparts specific reactivity and toxicity concerns that dictate stringent handling and disposal protocols. Hydrazine and its derivatives are known to be toxic, and many are suspected carcinogens.[1] The U.S. Environmental Protection Agency (EPA) classifies many hydrazine-containing wastes as hazardous, requiring adherence to specific regulations for treatment, storage, and disposal.[2]

    A thorough risk assessment must be conducted before handling this compound. Based on data for analogous structures, the primary hazards are summarized below.

    Hazard ClassGHS CategoryHazard Statement
    Skin Corrosion / IrritationCategory 2H315: Causes skin irritation
    Serious Eye Damage / Eye IrritationCategory 2AH319: Causes serious eye irritation
    Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation
    Hazardous to the Aquatic Environment (Acute)Category 1H400: Very toxic to aquatic life
    Hazardous to the Aquatic Environment (Chronic)Category 1H410: Very toxic to aquatic life with long lasting effects
    Data synthesized from Safety Data Sheets of structurally related hydrazide compounds.[3]

    The causality for these hazards lies in the reactivity of the hydrazide moiety. It can act as a reducing agent and may be corrosive, leading to tissue damage upon contact.[4][5] Its environmental toxicity necessitates that it is not released into sewer systems or the environment.

    Pre-Disposal Safety and Handling: Engineering and Personal Controls

    To ensure operator safety and prevent environmental release, all handling and preparation for disposal must be conducted within a certified chemical fume hood.[1] Appropriate Personal Protective Equipment (PPE) is mandatory and serves as the primary barrier against exposure.

    Equipment TypeSpecificationRationale
    Eye/Face Protection Chemical safety goggles with side shields or a full-face shield.[6][7]Protects against splashes and accidental contact with dust or solutions, preventing serious eye irritation.
    Hand Protection Chemical-resistant gloves (e.g., Nitrile or Butyl rubber). Check manufacturer recommendations for breakthrough time.[3]Prevents skin contact, which can cause irritation and potential absorption.[8]
    Protective Clothing A lab coat, fully fastened. Consider a chemically resistant apron for larger quantities.[7]Provides a removable barrier to protect personal clothing and skin from contamination.
    Respiratory Protection Not typically required if handled within a functioning chemical fume hood.The fume hood provides primary respiratory protection by containing vapors and dust.

    Step-by-Step Disposal Protocol

    The guiding principle for the disposal of Isoxazol-5-yl-acetic acid hydrazide is that it must be managed as hazardous waste through a licensed disposal facility.[6] Do not attempt to dispose of this chemical down the drain or in regular trash. [1]

    Part A: Waste Segregation and Collection
    • Identify Waste Streams: Create two distinct waste streams:

      • Solid Waste: Unused or expired pure Isoxazol-5-yl-acetic acid hydrazide.

      • Contaminated Labware: Disposable items that have come into direct contact with the compound (e.g., weighing papers, pipette tips, gloves, absorbent pads).

    • Collection of Solid Waste:

      • Within a chemical fume hood, carefully place the container of pure compound into a secondary, sealable plastic bag.[1]

      • If transferring from a compromised primary container, use spark-resistant tools and transfer to a new, compatible, and properly labeled container.

    • Collection of Contaminated Labware:

      • Place all contaminated disposable items into a designated, clearly labeled, and sealable hazardous waste bag or container.[1] This prevents cross-contamination and ensures all hazardous materials are captured.

    Part B: Containerization and Labeling
    • Select Appropriate Containers: Use robust, leak-proof containers compatible with the chemical. High-density polyethylene (HDPE) is a suitable choice.

    • Labeling: All waste containers must be accurately labeled as hazardous waste. The label should include:

      • The words "Hazardous Waste"

      • The full chemical name: "Isoxazol-5-yl-acetic acid hydrazide"

      • The specific hazard characteristics (e.g., "Toxic," "Irritant," "Environmentally Hazardous")

      • The accumulation start date (the date the first drop of waste was added)

      • The name of the principal investigator or laboratory contact.

    Part C: Temporary Storage (Satellite Accumulation Area)
    • Designated Storage: Store the sealed and labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.

    • Storage Conditions: The SAA must be away from incompatible materials, particularly strong oxidizing agents, acids, and metal oxides, as hydrazines can react violently with them.[5][7] The area should be secure, well-ventilated, and have secondary containment to capture any potential leaks.

    • Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste management company to arrange for pickup and final disposal.[1] Adhere to all institutional, local, state, and federal regulations for hazardous waste management.[9]

    Spill Management Protocol

    In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

    • Evacuate and Secure: Alert personnel in the immediate area and restrict access. If the spill is large or involves vapor, evacuate the laboratory.

    • Don PPE: Before addressing the spill, don the full PPE as described in Section 2.

    • Contain and Absorb: For small spills, cover the material with an inert, non-combustible absorbent such as vermiculite, sand, or earth.[7] Do not use combustible materials like sawdust.[7]

    • Collect Waste: Gently sweep or scoop the absorbed material into a designated hazardous waste container. Avoid creating dust.[1]

    • Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol or ethanol) and a disposable cloth. Place the used cloth into the contaminated waste container.

    • Dispose: Seal and label the container as hazardous waste and manage it according to the protocol in Section 3.

    • Report: Report the incident to your laboratory supervisor and EHS office.

    Disposal and Spill Management Workflow

    G cluster_prep Preparation & Assessment cluster_path Action Pathway cluster_routine Routine Disposal cluster_spill Spill Management start Identify Waste Material (Isoxazol-5-yl-acetic acid hydrazide) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe hood Work in Chemical Fume Hood ppe->hood decision Spill or Routine Disposal? hood->decision segregate Segregate Solid Waste & Contaminated Materials decision->segregate Routine secure Secure Area & Alert Personnel decision->secure Spill containerize Place in Labeled, Sealed Hazardous Waste Container segregate->containerize store Store in Designated Satellite Accumulation Area containerize->store dispose Arrange Pickup by Certified Hazardous Waste Vendor store->dispose absorb Cover with Inert Absorbent (e.g., Vermiculite) secure->absorb collect Collect Material into Hazardous Waste Container absorb->collect decon Decontaminate Spill Area collect->decon decon->containerize

    Sources

    Handling

    Personal protective equipment for handling Isoxazol-5-yl-acetic acid hydrazide

    As a Senior Application Scientist, I recognize that handling reactive intermediates like Isoxazol-5-yl-acetic acid hydrazide requires a rigorous, self-validating safety protocol. This compound is a highly valuable buildi...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I recognize that handling reactive intermediates like Isoxazol-5-yl-acetic acid hydrazide requires a rigorous, self-validating safety protocol. This compound is a highly valuable building block in medicinal chemistry, frequently utilized in the synthesis of heterocyclic drug candidates. However, the presence of the reactive hydrazide moiety (-NH-NH₂) necessitates stringent operational controls to mitigate risks of sensitization, toxicity, and unwanted side reactions.

    This guide provides the authoritative framework for the safe handling, personal protective equipment (PPE) selection, and disposal of Isoxazol-5-yl-acetic acid hydrazide, ensuring both operator safety and chemical integrity.

    Chemical Hazard Profile & Causality

    To design an effective safety protocol, we must first understand the mechanistic causality behind the hazards. Isoxazol-5-yl-acetic acid hydrazide contains two key functional groups, but the primary handling concern is the hydrazide group .

    Hydrazides are potent nucleophiles. They share toxicological profiles with hydrazine derivatives; they are severe skin and eye irritants, potential respiratory sensitizers, and can be highly toxic if ingested or inhaled[1]. Furthermore, hydrazides can auto-oxidize or react with ambient moisture and carbon dioxide over time, potentially forming unstable byproducts. Therefore, handling must be done under controlled, inert conditions to prevent reactive degradation and protect the operator from aerosolized exposure.

    Personal Protective Equipment (PPE) Matrix

    OSHA standard 29 CFR 1910.132 requires employers to assess the workplace to determine if hazards are present and select PPE accordingly[2]. The following matrix details the mandatory PPE for handling this compound, grounded in scientific causality.

    PPE CategorySpecificationRegulatory StandardScientific Causality & Justification
    Eye/Face Protection Chemical splash goggles. Face shield required if handling >50g or in solution.29 CFR 1910.133[3]Hydrazides cause severe ocular irritation and potential corneal damage upon contact. Splash goggles prevent vapor and liquid ingress.
    Hand Protection Double-gloving with heavy-duty Nitrile (minimum 8 mil thickness).29 CFR 1910.132[2]Hydrazides can permeate thin latex. Nitrile provides a robust chemical barrier against nucleophilic penetration and dermal sensitization.
    Body Protection Flame-resistant (FR) lab coat, fully buttoned, with closed-toe non-porous shoes.29 CFR 1910.132[2]Prevents dermal exposure. FR material is required as hydrazides can be reactive or auto-oxidize under specific conditions.
    Respiratory Protection Handled exclusively inside a certified chemical fume hood. If ventilation fails, a NIOSH-approved respirator with P100/organic vapor cartridges is required.29 CFR 1910.134[4]Inhalation of hydrazide dust or aerosols can cause severe respiratory tract irritation, pulmonary edema, and systemic toxicity.

    Standard Operating Procedure (SOP): Safe Handling & Transfer

    Because Isoxazol-5-yl-acetic acid hydrazide is sensitive to oxidation and poses an inhalation hazard, it must be handled using a closed-system approach.

    Step-by-Step Methodology:

    • Pre-Operation Verification: Ensure the chemical fume hood has a verified face velocity of 80-120 fpm. Verify that the inert gas line (Argon or Nitrogen) is functional and purged.

    • PPE Donning: Equip all required PPE as outlined in the matrix above. Double-glove before touching the primary chemical container.

    • Weighing (Closed System Approach):

      • Place an anti-static weighing boat inside a draft-shielded analytical balance strictly within the fume hood.

      • Dispense the solid using a clean, non-sparking spatula to prevent static discharge.

      • Immediately cap the primary container and seal it with Parafilm to prevent ambient moisture degradation.

    • Transfer and Reaction Setup:

      • Transfer the weighed solid directly into a dry, round-bottom flask.

      • Seal the flask with a rubber septum and purge the system with Argon/N₂ for 5-10 minutes.

      • Introduce anhydrous solvents (e.g., Dichloromethane, Ethanol) via syringe through the septum. This maintains the inert atmosphere and prevents aerosolization of the hydrazide powder.

    Operational Workflow Visualization

    G Start Risk Assessment & PPE Donning Hood Transfer to Chemical Fume Hood Start->Hood Weigh Weighing & Dispensing (Closed System) Hood->Weigh React Reaction Execution (Inert Atmosphere) Weigh->React Spill Spill or Exposure? React->Spill Decon Emergency Decontamination & Medical Aid Spill->Decon Yes Dispose Hazardous Waste Disposal Spill->Dispose No Decon->Dispose

    Operational workflow for handling Isoxazol-5-yl-acetic acid hydrazide and emergency response.

    Emergency Response & Disposal Plan

    Hydrazide spills require immediate, calculated action to prevent cross-contamination and respiratory exposure.

    Spill Clean-up Protocol:

    • Evacuate and Assess: If a spill occurs outside the fume hood, evacuate the immediate area. Verify respiratory protection (NIOSH-approved respirator) before re-entering[4].

    • Containment: Cover the solid spill with damp, inert absorbent material (e.g., sand or vermiculite) to suppress dust generation. Do NOT dry sweep , as this will aerosolize the toxic particulates.

    • Neutralization & Collection: Carefully scoop the absorbed mixture using non-sparking tools into a compatible, sealable hazardous waste container.

    • Decontamination: Wash the spill area with a dilute 5% bleach (sodium hypochlorite) solution to oxidize and neutralize residual hydrazide, followed by copious amounts of water.

    Waste Disposal Logistics:

    • Segregation: Do not mix hydrazide waste with strong oxidizing agents, strong bases, or heavy metals, as this can trigger violent exothermic decomposition[5].

    • Labeling: Label clearly as "Toxic/Reactive Organic Waste - Hydrazide Derivative."

    • Disposal: Dispose of via a licensed hazardous waste contractor in accordance with local and federal EPA regulations.

    References

    • Centers for Disease Control and Prevention (CDC) / NIOSH. "Hydrazine - NIOSH Pocket Guide to Chemical Hazards." CDC.gov. Available at: [Link]

    • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.132 - Personal Protective Equipment General Requirements." eCFR.gov. Available at: [Link]

    • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.133 - Eye and Face Protection." eCFR.gov. Available at: [Link]

    Sources

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